Ethyl imidazo[1,2-a]pyridine-5-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl imidazo[1,2-a]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)8-4-3-5-9-11-6-7-12(8)9/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVVQICOKBGMQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=NC=CN21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456163 | |
| Record name | ethyl imidazo[1,2-a]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177485-39-1 | |
| Record name | ethyl imidazo[1,2-a]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl imidazo[1,2-a]pyridine-5-carboxylate from 2-aminopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for Ethyl imidazo[1,2-a]pyridine-5-carboxylate, a heterocyclic scaffold of significant interest in medicinal chemistry. Due to the regioselectivity of the classical imidazo[1,2-a]pyridine synthesis, a direct one-step reaction from 2-aminopyridine is not feasible for obtaining the 5-substituted isomer. Therefore, this guide details a more strategic multi-step approach, commencing with appropriately substituted 2-aminopyridine precursors.
Synthetic Strategy Overview
The synthesis of this compound necessitates a strategic approach starting from a 6-substituted 2-aminopyridine. The substituent at the 6-position of the pyridine ring ultimately becomes the substituent at the 5-position of the fused imidazo[1,2-a]pyridine system. This guide outlines two primary pathways, each beginning with a different 6-substituted 2-aminopyridine derivative:
-
Pathway A: Starting from Ethyl 6-aminopyridine-2-carboxylate .
-
Pathway B: Starting from 2-amino-6-bromopyridine , which requires a subsequent functional group interconversion to introduce the ester moiety.
The core of the synthesis involves the cyclization of the 2-aminopyridine derivative with an appropriate three-carbon building block, typically an α-halocarbonyl compound, to construct the imidazole ring.
Experimental Protocols
Pathway A: Synthesis via Ethyl 6-aminopyridine-2-carboxylate
This pathway involves the synthesis of the key intermediate, Ethyl 6-aminopyridine-2-carboxylate, followed by its cyclization.
Step 1: Synthesis of 6-Aminopyridine-2-carboxylic acid
A plausible method for the synthesis of 6-aminopyridine-2-carboxylic acid involves the hydrolysis of 2-acetylaminopyridine-6-carboxylic acid.
| Reactant/Reagent | Molar Ratio |
| 2-Acetylaminopyridine-6-carboxylic acid | 1.0 |
| 2.5 N Sodium Hydroxide | Excess |
| 3 N Hydrochloric Acid | To pH ~7 |
Experimental Procedure:
A suspension of 2-acetylaminopyridine-6-carboxylic acid in 2.5 N NaOH is heated at 80°C for 1.5 hours under a nitrogen atmosphere. The resulting solution is then cooled and acidified with cold 3N HCl to precipitate the product. The precipitate is filtered, washed with water and acetonitrile, and dried under vacuum to yield 6-aminopyridine-2-carboxylic acid.
Step 2: Esterification to Ethyl 6-aminopyridine-2-carboxylate
The carboxylic acid is then esterified to the corresponding ethyl ester.
| Reactant/Reagent | Molar Ratio |
| 6-Aminopyridine-2-carboxylic acid | 1.0 |
| Ethanol | Solvent |
| Sulfuric Acid (catalyst) | Catalytic amount |
Experimental Procedure:
6-Aminopyridine-2-carboxylic acid is dissolved in ethanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed until the reaction is complete (monitored by TLC). The solvent is then evaporated, and the residue is neutralized with a saturated sodium bicarbonate solution. The product is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and purified by column chromatography.
Step 3: Cyclization to this compound
This crucial step involves the reaction of Ethyl 6-aminopyridine-2-carboxylate with ethyl bromopyruvate.
| Reactant/Reagent | Molar Ratio |
| Ethyl 6-aminopyridine-2-carboxylate | 1.0 |
| Ethyl bromopyruvate | 1.1 |
| Sodium bicarbonate | 1.1 |
| Ethanol | Solvent |
Experimental Procedure:
To a solution of Ethyl 6-aminopyridine-2-carboxylate in ethanol, ethyl bromopyruvate and sodium bicarbonate are added. The mixture is refluxed for several hours until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by column chromatography to afford this compound.
Pathway B: Synthesis via 2-amino-6-bromopyridine
This alternative pathway begins with a commercially available or synthesized bromo-substituted aminopyridine.
Step 1: Synthesis of 2-amino-6-bromopyridine
This intermediate can be synthesized from 2,6-dibromopyridine.
| Reactant/Reagent | Molar Ratio |
| 2,6-Dibromopyridine | 1.0 |
| Concentrated Ammonia | Excess |
Experimental Procedure:
2,6-Dibromopyridine is suspended in concentrated ammonia in a sealed steel autoclave and heated to 190°C for 6 hours.[1] After cooling, the reaction mixture is extracted with ethyl acetate. The combined organic phases are dried and concentrated. The crude product is purified by column chromatography to yield 2-amino-6-bromopyridine.[1]
Step 2: Cyclization to Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate
The bromo-substituted aminopyridine is then cyclized with ethyl bromopyruvate.
| Reactant/Reagent | Molar Ratio |
| 2-amino-6-bromopyridine | 1.0 |
| Ethyl bromopyruvate | 1.1 |
| Sodium bicarbonate | 1.1 |
| Ethanol | Solvent |
Experimental Procedure:
Following a similar procedure to Step 3 in Pathway A, 2-amino-6-bromopyridine is reacted with ethyl bromopyruvate in the presence of sodium bicarbonate in refluxing ethanol to yield Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate.
Step 3: Carboxylation to this compound
The final step involves the conversion of the bromo group to an ethyl carboxylate group. This can be achieved through a palladium-catalyzed carbonylation reaction.
| Reactant/Reagent | Molar Ratio |
| Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate | 1.0 |
| Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) | Catalytic amount |
| Ligand (e.g., dppf) | Catalytic amount |
| Carbon monoxide (CO) | Excess (balloon or pressure) |
| Ethanol | Solvent and reactant |
| Base (e.g., Triethylamine) | 2.0 |
Experimental Procedure:
To a solution of Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate in ethanol are added the palladium catalyst, ligand, and a base. The reaction vessel is purged with carbon monoxide, and the reaction is stirred under a CO atmosphere (e.g., balloon) at an elevated temperature until the starting material is consumed. The reaction mixture is then filtered, the solvent is evaporated, and the residue is purified by column chromatography to give the final product.
Reaction Mechanisms and Workflows
The following diagrams illustrate the key reaction pathways and experimental workflows.
References
A Technical Guide to the One-Pot Synthesis of Substituted Imidazo[1,2-a]pyridine Esters
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous commercial drugs such as the hypnotic agent Zolpidem and the anxiolytic Alpidem.[1][2] Its derivatives exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anti-cancer properties.[3] The incorporation of an ester functional group onto this scaffold provides a versatile chemical handle for further molecular elaboration, making it a highly valuable target in drug discovery and development. This guide details efficient one-pot methodologies for the synthesis of substituted imidazo[1,2-a]pyridine esters, focusing on reaction mechanisms, experimental protocols, and optimization data.
Core Synthetic Strategy: Metal-Free Oxidative Annulation
A highly efficient and environmentally benign approach for synthesizing imidazo[1,2-a]pyridine esters is the one-pot, metal-free reaction between 2-aminopyridines and β-keto esters.[4] This method utilizes carbon tetrabromide (CBr₄) as a mediator for an oxidative carbon-nitrogen bond formation under mild conditions.[4] The reaction proceeds smoothly, tolerates a variety of functional groups, and avoids the use of transition metal catalysts, which can simplify product purification.[1][4]
Another effective strategy is a convenient two-step, one-pot synthesis involving the reaction of a heterocyclic amine with N,N-dimethylformamide dimethyl acetal (DMFDMA), followed by the addition of an active electrophile like ethyl bromoacetate.[5] This protocol provides a practical and straightforward approach to 3-substituted imidazo[1,2-a]pyridine esters in moderate to high yields.[5]
Plausible Reaction Mechanism (CBr₄-Mediated)
The proposed mechanism for the carbon tetrabromide-mediated synthesis is a cascade process. Initially, the β-keto ester is brominated by CBr₄ to form an α-bromo-β-keto ester intermediate. The 2-aminopyridine then undergoes condensation with this intermediate. The final step involves an intramolecular nucleophilic cyclization followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine ester.
Caption: Proposed mechanism for CBr₄-mediated synthesis.
Data Presentation: Reaction Optimization and Substrate Scope
The efficiency of one-pot syntheses is highly dependent on reaction conditions. The following tables summarize key quantitative data from representative synthetic protocols.
Table 1: Optimization of Two-Step, One-Pot Synthesis of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate[5]
| Entry | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Aminopyridine | Ethyl Bromoacetate | Toluene | Reflux | 10 | 75 |
| 2 | 2-Aminopyridine | Ethyl Bromoacetate | DMF | 100 | 8 | 82 |
| 3 | 2-Aminopyridine | Ethyl Bromoacetate | Acetonitrile | Reflux | 12 | 68 |
| 4 | 2-Aminopyridine | Ethyl Bromoacetate | Ethanol | Reflux | 12 | 70 |
Reaction conditions typically involve initial reaction with DMFDMA followed by addition of the electrophile.
Table 2: Substrate Scope for CBr₄-Mediated Synthesis[4]
| Entry | 2-Aminopyridine Derivative | β-Keto Ester | Solvent | Time (h) | Yield (%) |
| 1 | 2-Aminopyridine | Ethyl Acetoacetate | CH₃CN | 5 | 88 |
| 2 | 5-Methyl-2-aminopyridine | Ethyl Acetoacetate | CH₃CN | 5 | 92 |
| 3 | 5-Chloro-2-aminopyridine | Ethyl Acetoacetate | CH₃CN | 6 | 85 |
| 4 | 2-Aminopyridine | Ethyl Benzoylacetate | CH₃CN | 6 | 82 |
| 5 | 5-Bromo-2-aminopyridine | Ethyl Benzoylacetate | CH₃CN | 7 | 78 |
Experimental Protocols & Workflow
Adherence to a structured experimental procedure is critical for reproducibility and safety.
General Experimental Workflow
The typical workflow for a one-pot synthesis involves the sequential addition of reagents, in-process reaction monitoring, and a final workup and purification stage.
Caption: General laboratory workflow for one-pot synthesis.
Detailed Protocol: Two-Step, One-Pot Synthesis of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate[5]
This procedure is a representative example for synthesizing the target ester compounds.
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Step 1: Intermediate Formation
-
To a solution of 2-aminopyridine (1.0 mmol, 1.0 equiv.) in dry N,N-dimethylformamide (DMF, 5 mL), add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.2 mmol, 1.2 equiv.).
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Stir the reaction mixture at 80 °C for 2 hours.
-
Monitor the formation of the intermediate N'-(pyridin-2-yl)formimidamide by Thin Layer Chromatography (TLC).
-
-
Step 2: Cyclization
-
After cooling the mixture to room temperature, add ethyl bromoacetate (1.1 mmol, 1.1 equiv.) to the reaction vessel.
-
Heat the reaction mixture to 100 °C and stir for an additional 8 hours.
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Continue to monitor the reaction's progress by TLC until the starting intermediate is consumed.
-
-
Workup and Purification
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
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Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography (using a hexane/ethyl acetate gradient) to afford the pure ethyl imidazo[1,2-a]pyridine-3-carboxylate.[5]
-
-
Characterization
-
The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The white solid product should have a melting point of approximately 50-52 °C.[5]
-
References
- 1. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid, metal-free and aqueous synthesis of imidazo[1,2- a ]pyridine under ambient conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC01601D [pubs.rsc.org]
- 3. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 5. ias.ac.in [ias.ac.in]
Characterization of Ethyl imidazo[1,2-a]pyridine-5-carboxylate using NMR and Mass Spec
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical characterization of Ethyl imidazo[1,2-a]pyridine-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide details the methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), presenting expected data in clearly structured tables and outlining the experimental workflows.
Introduction
This compound belongs to the imidazo[1,2-a]pyridine class of fused heterocyclic compounds. This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. Accurate structural elucidation and characterization are critical for advancing research and development efforts involving this and related compounds. This guide focuses on the application of two primary analytical techniques: NMR spectroscopy (¹H and ¹³C) and mass spectrometry for the definitive identification and purity assessment of this compound.
Data Presentation
While experimental spectral data for this compound is not widely published, the following tables summarize the expected quantitative data based on analysis of closely related analogs and predictive models. These values serve as a benchmark for researchers working with this compound.
¹H NMR (Proton NMR) Data
Predicted ¹H NMR data for this compound.
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~7.8 - 8.0 | s | - |
| H-3 | ~7.6 - 7.8 | s | - |
| H-6 | ~7.0 - 7.2 | t | ~7.0 |
| H-7 | ~7.4 - 7.6 | d | ~9.0 |
| H-8 | ~8.0 - 8.2 | d | ~7.0 |
| -OCH₂CH₃ | ~4.3 - 4.5 | q | ~7.1 |
| -OCH₂CH₃ | ~1.3 - 1.5 | t | ~7.1 |
Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). The solvent is assumed to be CDCl₃.
¹³C NMR (Carbon NMR) Data
Predicted ¹³C NMR data for this compound.
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-2 | ~140 - 145 |
| C-3 | ~115 - 120 |
| C-5 | ~125 - 130 |
| C-6 | ~120 - 125 |
| C-7 | ~130 - 135 |
| C-8 | ~110 - 115 |
| C-8a | ~145 - 150 |
| C=O | ~165 - 170 |
| -OCH₂CH₃ | ~60 - 65 |
| -OCH₂CH₃ | ~14 - 16 |
Note: Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at δ = 77.16 ppm).
Mass Spectrometry Data
Expected mass spectrometry data for this compound.
| Ion | m/z (Mass-to-Charge Ratio) |
| [M]⁺ | 190.07 |
| [M+H]⁺ | 191.08 |
| [M-C₂H₄]⁺ | 162.05 |
| [M-OC₂H₅]⁺ | 145.05 |
Note: M represents the molecular ion. The fragmentation pattern can vary depending on the ionization technique used.
Experimental Protocols
The following are detailed methodologies for the key analytical experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a spectrometer operating at a frequency of 300 MHz or higher.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).
-
Apply a 90° pulse with a relaxation delay of 1-2 seconds.
-
Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm).
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to elucidate the proton-proton connectivities.
-
3.1.2. ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Instrument Setup:
-
Use a spectrometer equipped with a broadband probe.
-
Lock and shim the instrument as described for ¹H NMR.
-
-
Data Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
Use a 30° or 45° pulse angle and a short relaxation delay (e.g., 2 seconds).
-
Collect a larger number of scans (e.g., 1024 or more) to obtain an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform with an exponential line broadening function (e.g., 1-2 Hz).
-
Phase the spectrum.
-
Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl₃ at 77.16 ppm).
-
Mass Spectrometry (MS)
3.2.1. Electrospray Ionization (ESI) Mass Spectrometry
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of a small amount of formic acid (0.1%) to promote protonation for positive ion mode.
-
-
Instrument Setup:
-
Use a mass spectrometer equipped with an electrospray ionization source.
-
Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion ([M+H]⁺) and inducing fragmentation to observe characteristic daughter ions.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺) to confirm the molecular weight.
-
Analyze the fragmentation pattern in the MS/MS spectrum to corroborate the proposed structure.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the characterization of a synthesized organic compound like this compound.
Caption: A flowchart of the characterization process.
Crystal Structure Analysis of Imidazo[1,2-a]pyridine-5-carboxylate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties. A significant portion of this bioactivity is attributed to their interaction with key cellular signaling pathways. This technical guide focuses on the crystal structure analysis of imidazo[1,2-a]pyridine-5-carboxylate derivatives, a subset of this family with promising therapeutic potential. Due to the limited availability of public crystallographic data for a comprehensive series of these specific compounds, this guide presents a detailed analysis of a closely related analogue, ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, to illustrate the principles of their structural chemistry. Furthermore, this document provides in-depth experimental protocols for the synthesis and biological evaluation of these compounds and visualizes their interaction with critical signaling pathways, such as the AKT/mTOR and STAT3/NF-κB pathways, which are often dysregulated in cancer and inflammatory diseases.
Introduction
Imidazo[1,2-a]pyridines are bicyclic nitrogen-containing heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse biological activities. The fusion of an imidazole ring with a pyridine ring creates a unique electronic and structural framework that allows for versatile functionalization and interaction with various biological targets. Derivatives of this scaffold have been developed as commercial drugs, including the hypnotic agent zolpidem and the anxiolytic alpidem. The introduction of a carboxylate group at the 5-position of the imidazo[1,2-a]pyridine ring system is of particular interest as it can serve as a handle for further chemical modifications and can influence the pharmacokinetic and pharmacodynamic properties of the molecule.
Understanding the three-dimensional structure of these molecules at an atomic level through single-crystal X-ray diffraction is paramount for rational drug design. It provides invaluable insights into molecular geometry, conformation, and intermolecular interactions, which are crucial for predicting and optimizing binding affinity to target proteins. This guide aims to provide a comprehensive resource on the structural analysis, synthesis, and biological evaluation of imidazo[1,2-a]pyridine-5-carboxylate derivatives.
Crystal Structure Analysis
Representative Crystal Structure: Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate
The crystal structure of ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate (CCDC number can be found in the original publication) reveals a nearly planar bicyclic ring system. The imidazo[1,2-a]pyridine core is essentially flat, which is a common feature for this heterocyclic system and contributes to its ability to participate in π-stacking interactions within protein binding pockets.
Table 1: Crystallographic Data for Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate
| Parameter | Value |
| Chemical Formula | C₁₁H₁₂N₂O₂ |
| Molecular Weight | 204.23 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 17.164(3) Å |
| b | 10.521(2) Å |
| c | 13.759(3) Å |
| α | 90° |
| β | 124.77(3)° |
| γ | 90° |
| Volume | 2041.0(7) ų |
| Z | 8 |
| Density (calculated) | 1.329 Mg/m³ |
| Absorption Coefficient | 0.093 mm⁻¹ |
| F(000) | 864 |
Data extracted from the Crystallography Open Database (COD).
Table 2: Selected Bond Lengths for Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate
| Bond | Length (Å) |
| N(1)-C(2) | 1.383(3) |
| N(1)-C(8a) | 1.388(3) |
| C(2)-C(3) | 1.366(4) |
| C(3)-N(4) | 1.383(3) |
| N(4)-C(5) | 1.391(3) |
| C(5)-C(6) | 1.378(4) |
| C(6)-C(7) | 1.385(4) |
| C(7)-C(8) | 1.373(4) |
| C(8)-C(8a) | 1.388(3) |
| C(2)-C(9) | 1.482(4) |
| C(9)-O(1) | 1.205(3) |
| C(9)-O(2) | 1.336(3) |
Table 3: Selected Bond Angles for Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate
| Angle | Value (°) |
| C(2)-N(1)-C(8a) | 107.7(2) |
| N(1)-C(2)-C(3) | 110.1(2) |
| C(2)-C(3)-N(4) | 107.0(2) |
| C(3)-N(4)-C(5) | 127.8(2) |
| N(4)-C(5)-C(6) | 117.8(3) |
| C(5)-C(6)-C(7) | 119.8(3) |
| C(6)-C(7)-C(8) | 119.4(3) |
| C(7)-C(8)-C(8a) | 118.2(3) |
| N(1)-C(8a)-C(8) | 127.0(2) |
| N(1)-C(2)-C(9) | 121.7(2) |
| O(1)-C(9)-O(2) | 124.0(3) |
The planarity of the fused ring system is a key structural feature. The ethyl carboxylate group at the 2-position is slightly twisted out of the plane of the bicyclic system. Intermolecular interactions in the crystal lattice are dominated by C-H···O and C-H···N hydrogen bonds, which link the molecules into a three-dimensional network. These types of interactions are also expected to play a significant role in the binding of these derivatives to their biological targets.
Experimental Protocols
General Synthesis of Ethyl Imidazo[1,2-a]pyridine-5-carboxylates
A common and efficient method for the synthesis of imidazo[1,2-a]pyridines is the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[1][2]
Experimental Workflow for Synthesis
Caption: General experimental workflow for the synthesis and crystallization of imidazo[1,2-a]pyridine-5-carboxylate derivatives.
Procedure:
-
To a solution of the appropriately substituted 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, is added an α-halo-β-ketoester, for instance, ethyl 2-chloro-3-oxobutanoate (1.2 eq).
-
The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for a period of 6 to 24 hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is then neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent like ethyl acetate or dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the desired imidazo[1,2-a]pyridine-5-carboxylate derivative.
-
Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified compound in an appropriate solvent system, such as ethanol/hexane or ethyl acetate/heptane.
Biological Evaluation Protocols
This protocol outlines the steps to assess the inhibitory effect of imidazo[1,2-a]pyridine-5-carboxylate derivatives on the AKT/mTOR signaling pathway in cancer cell lines.
Experimental Workflow for Western Blot
References
Spectroscopic Properties of Ethyl Imidazo[1,2-a]pyridine-5-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Compound Identification
The fundamental properties of Ethyl imidazo[1,2-a]pyridine-5-carboxylate are summarized in the table below.
| Property | Value | Source |
| Chemical Name | This compound | [PubChem][1] |
| CAS Number | 177485-39-1 | [Sigma-Aldrich][2] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [PubChem][1] |
| Molecular Weight | 190.20 g/mol | [PubChem][1] |
| Canonical SMILES | CCOC(=O)C1=CC=CC2=NC=CN21 | [PubChem][1] |
| InChI Key | UHVVQICOKBGMQG-UHFFFAOYSA-N | [Sigma-Aldrich][2] |
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of the imidazo[1,2-a]pyridine core, the ethyl ester functional group, and analysis of published data for isomeric compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the fused ring system and the protons of the ethyl ester group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.0 - 8.5 | Doublet | 1H | H7 (Pyridine ring) |
| ~7.5 - 8.0 | Singlet | 1H | H2 (Imidazole ring) |
| ~7.5 - 8.0 | Singlet | 1H | H3 (Imidazole ring) |
| ~7.0 - 7.5 | Triplet | 1H | H6 (Pyridine ring) |
| ~4.3 - 4.5 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~1.3 - 1.5 | Triplet | 3H | -O-CH₂-CH₃ |
¹³C NMR (Carbon NMR): The carbon NMR spectrum will display signals for the carbon atoms of the heterocyclic rings and the ethyl ester.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~165 - 170 | C =O (Ester) |
| ~140 - 150 | C8a (Bridgehead) |
| ~140 - 145 | C5 |
| ~130 - 135 | C7 |
| ~120 - 125 | C3 |
| ~115 - 120 | C2 |
| ~110 - 115 | C6 |
| ~110 - 115 | C4a (Bridgehead) |
| ~60 - 65 | -O-CH₂ -CH₃ |
| ~14 - 16 | -O-CH₂-CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.
| Predicted Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3100 - 3000 | C-H stretching (Aromatic) |
| ~2980 - 2850 | C-H stretching (Aliphatic - ethyl group) |
| ~1720 - 1700 | C=O stretching (Ester carbonyl) |
| ~1640 - 1500 | C=C and C=N stretching (Aromatic rings) |
| ~1300 - 1000 | C-O stretching (Ester) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, is expected to show absorption bands arising from π → π* transitions within the conjugated imidazo[1,2-a]pyridine system.
| Predicted λmax (nm) | Transition Type |
| ~250 - 260 | π → π |
| ~300 - 320 | π → π |
Mass Spectrometry (MS)
In mass spectrometry, the molecule is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight.
| m/z Ratio | Assignment |
| ~190.07 | [M]⁺ (Molecular ion) |
| ~162 | [M - C₂H₄]⁺ (Loss of ethylene from ethyl group) |
| ~145 | [M - OCH₂CH₃]⁺ (Loss of ethoxy radical) |
| ~117 | [M - COOCH₂CH₃]⁺ (Loss of ethyl carboxylate radical) |
Experimental Protocols
The following are detailed methodologies for the key experiments required to determine the spectroscopic properties of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a spectrometer operating at a frequency of 300 MHz or higher.
-
Acquire the spectrum at room temperature.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to at least 1 second.
-
Acquire a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.
-
Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Use a spectrometer operating at a frequency of 75 MHz or higher.
-
Employ proton decoupling to obtain a spectrum with single lines for each carbon.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a pulse angle of 45-90 degrees.
-
Set a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (typically several hundred to thousands) due to the lower natural abundance of ¹³C.
-
Process the data with a line broadening of 1-2 Hz and reference the spectrum to the solvent peak.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Record the spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Collect a background spectrum of the clean ATR crystal before running the sample.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent (e.g., ethanol or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Scan the sample solution over a wavelength range of approximately 200 to 600 nm.
-
The instrument will record the absorbance as a function of wavelength.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) would be appropriate.
-
Data Acquisition (EI-MS):
-
If using a GC-MS system, dissolve the sample in a volatile solvent and inject it into the gas chromatograph.
-
The separated compound will then enter the mass spectrometer.
-
Use a standard electron energy of 70 eV for ionization.
-
Scan a mass range of m/z 40 to 400.
-
-
Data Acquisition (ESI-MS):
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the ESI source.
-
Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Scan an appropriate mass range (e.g., m/z 100 to 500).
-
Visualization of Experimental Workflow and Structural Relationships
The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship between the compound's structure and its expected spectral features.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Relationship between molecular structure and expected spectroscopic features.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound for researchers and professionals in drug development. While specific experimental data is not currently widespread, the predicted values and detailed experimental protocols herein offer a robust starting point for the synthesis, characterization, and further investigation of this compound. The provided workflows and diagrams serve as a clear visual aid for the processes involved in spectroscopic analysis.
References
The Imidazo[1,2-a]Pyridine Scaffold: A Privileged Core for Novel Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This bicyclic aromatic system is a key pharmacophore in numerous clinically used drugs and a plethora of investigational agents, demonstrating its potential in addressing a wide range of therapeutic needs. This technical guide provides a comprehensive overview of the discovery of novel imidazo[1,2-a]pyridine scaffolds, focusing on their synthesis, biological evaluation, and the signaling pathways they modulate.
A Versatile Scaffold with a Broad Spectrum of Activity
Imidazo[1,2-a]pyridine derivatives have been reported to exhibit a remarkable array of pharmacological properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS) activities.[1][2][3] This wide range of biological effects underscores the scaffold's "privileged" status in drug discovery, signifying its ability to interact with multiple biological targets.[4][5]
Synthetic Strategies: Building the Core
The synthesis of the imidazo[1,2-a]pyridine nucleus can be achieved through various synthetic routes. A common and efficient method involves the condensation of a 2-aminopyridine derivative with an α-haloketone.[6] More contemporary approaches, such as multicomponent reactions, offer advantages in terms of efficiency and molecular diversity.[7]
A general synthetic workflow for the preparation of substituted imidazo[1,2-a]pyridines is depicted below. This multi-step process typically starts with the reaction of a substituted 2-aminopyridine with a suitable carbonyl compound to form the core heterocyclic ring, followed by further functionalization to generate a library of diverse analogs.
Targeting Key Signaling Pathways in Cancer
A significant area of research for imidazo[1,2-a]pyridine derivatives is in oncology. Many of these compounds have been found to inhibit key enzymes involved in cancer cell proliferation and survival, such as phosphoinositide 3-kinases (PI3Ks) and Aurora kinases.[8][9][10]
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, survival, and metabolism, and its dysregulation is a common feature in many cancers.[11] Imidazo[1,2-a]pyridine-based inhibitors have been designed to target PI3Kα, a key isoform in this pathway, thereby blocking downstream signaling and inducing apoptosis in cancer cells.[9][12]
Quantitative Analysis of Biological Activity
The potency of novel imidazo[1,2-a]pyridine derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against specific enzymes or cell lines, or their minimum inhibitory concentration (MIC) against microbial strains. The following tables summarize representative data for anticancer and antitubercular activities.
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Target/Cell Line | IC50 (µM) | Reference |
| PI3Kα Inhibitors | |||
| Compound 35 | PI3Kα | 0.15 | [8] |
| Compound 13k | PI3Kα | 0.00194 | [12] |
| T47D (Breast Cancer) | Compound 35 | 7.9 | [8] |
| MCF-7 (Breast Cancer) | Compound 35 | 9.4 | [8] |
| HCC827 (Lung Cancer) | Compound 13k | 0.09 | [12] |
| Aurora Kinase Inhibitors | |||
| Compound 12k | Aurora A | 0.00002 | [2] |
| Compound 12k | Aurora B | 0.00003 | [2] |
| HCT116 (Colon Cancer) | Compound 12k | 0.025 | [2] |
| Compound 31 | Aurora A | 0.042 | [13] |
| Compound 31 | Aurora B | 0.198 | [13] |
| Compound 51 | Aurora A | 0.015 | [14] |
| Compound 51 | Aurora B | 0.025 | [14] |
Table 2: Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives against Mycobacterium tuberculosis (H37Rv strain)
| Compound ID | MIC (µM) | Reference |
| Compound 15 | 0.10 - 0.19 | [15] |
| Compound 16 | 0.10 - 0.19 | [15] |
| IP Inhibitor 3 | 0.5 | [16] |
| Compound 18 | 0.004 | [3] |
| Compound 16 (biaryl ether) | 0.006 | [3] |
Key Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are crucial. Below are methodologies for key assays used in the evaluation of imidazo[1,2-a]pyridine scaffolds.
General Procedure for the Synthesis of Imidazo[1,2-a]pyridines
A common synthetic route involves a one-pot, three-component reaction.[6][7] To a solution of a 2-aminopyridine derivative (1 equivalent) and an aldehyde (1 equivalent) in a suitable solvent such as methanol or eucalyptol, is added an isocyanide (1.2 equivalents) and a catalytic amount of an acid catalyst (e.g., ammonium chloride). The reaction mixture is typically stirred at room temperature for 1 to 24 hours. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine product.[17]
PI3K Kinase Activity Assay (TR-FRET)
The inhibitory activity of compounds against PI3K can be determined using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[18][19][20] This homogeneous assay format is suitable for high-throughput screening.
Principle: The assay measures the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by PI3K. A terbium-labeled antibody that specifically recognizes a tag on the kinase (e.g., GST) serves as the FRET donor. A fluorescently labeled PIP3 analog (tracer) acts as the FRET acceptor. In the absence of an inhibitor, the kinase produces unlabeled PIP3, which displaces the tracer from a PIP3-binding protein, leading to a decrease in the FRET signal. Inhibitors of PI3K prevent the production of PIP3, thus the tracer remains bound, and a high FRET signal is maintained.
Protocol Outline:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM EGTA). Prepare solutions of the PI3K enzyme, the lipid substrate (e.g., PIP2), ATP, the terbium-labeled antibody, and the fluorescent tracer.
-
Compound Dilution: Prepare serial dilutions of the test compounds in DMSO and then in assay buffer.
-
Assay Procedure:
-
Add the test compound solution to the wells of a microplate.
-
Add a mixture of the PI3K enzyme and the lipid substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 1 hour).
-
Stop the reaction and add the detection reagents (terbium-labeled antibody and fluorescent tracer).
-
Incubate to allow for binding equilibrium.
-
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence signals. Plot the signal ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[21][22][23][24]
Protocol Outline:
-
Preparation of Inoculum: From a fresh bacterial culture on an agar plate, prepare a suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: Inoculate each well containing the serially diluted compound with the prepared bacterial suspension. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a highly fruitful area of research in drug discovery. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives make it an attractive starting point for the development of novel therapeutics. The ability of these compounds to modulate key signaling pathways, such as the PI3K/AKT/mTOR pathway, highlights their potential in oncology and other disease areas. Further exploration of the chemical space around this privileged core, guided by robust biological evaluation and structure-activity relationship studies, is poised to deliver the next generation of innovative medicines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescence polarization and time-resolved fluorescence resonance energy transfer techniques for PI3K assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. A directly labeled TR-FRET assay for monitoring phosphoinositide-3-kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 22. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 23. protocols.io [protocols.io]
- 24. m.youtube.com [m.youtube.com]
Initial Biological Screening of Ethyl imidazo[1,2-a]pyridine-5-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential initial biological screening of Ethyl imidazo[1,2-a]pyridine-5-carboxylate. Due to a lack of specific published data on this particular derivative, this document leverages available information on the broader imidazo[1,2-a]pyridine class of compounds to propose a relevant screening strategy. The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] This guide outlines potential anticancer and antimicrobial activities, details relevant experimental protocols, and illustrates key signaling pathways that are often modulated by this class of compounds. All quantitative data is presented for analogous compounds to provide a comparative baseline for future studies.
Introduction
Potential Anticancer Activity
Derivatives of imidazo[1,2-a]pyridine have demonstrated significant potential as anticancer agents by targeting various cancer cell lines and modulating key signaling pathways involved in cell proliferation and survival.
In Vitro Antiproliferative Activity of Representative Imidazo[1,2-a]pyridine Derivatives
The following table summarizes the in vitro anticancer activity of several imidazo[1,2-a]pyridine derivatives against various human cancer cell lines. This data provides a benchmark for the expected potency of new derivatives.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound |
| Compound 1 | A549 (Lung) | 50.56 | Cisplatin (53.25 µM) |
| Compound 2 | HepG2 (Liver) | 51.52 | Cisplatin (54.81 µM) |
| Compound 3 | HCC1937 (Breast) | Not specified, but shown to induce apoptosis | Not applicable |
| Various Derivatives | Laryngeal, Hepatocellular, Skin, Breast | Significant anticancer activities observed | Doxorubicin |
| 4a, 4b, 4c, 4i, 7a, 7b, 7m | Selected human cancer cell lines | 4.88 ± 0.28 to 14.55 ± 0.74 | Not specified |
Data is for representative imidazo[1,2-a]pyridine derivatives, not this compound.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., A549, HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. After 24 hours, replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Targeted Signaling Pathways
Imidazo[1,2-a]pyridine derivatives have been shown to inhibit key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and STAT3/NF-κB pathways.[2][3]
2.3.1. PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
2.3.2. STAT3/NF-κB Signaling Pathway
The STAT3 and NF-κB signaling pathways are critical mediators of inflammation and are constitutively active in many cancers, promoting cell proliferation, survival, and angiogenesis.
References
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Technical Guide: Physicochemical Properties of Ethyl imidazo[1,2-a]pyridine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of Ethyl imidazo[1,2-a]pyridine-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific isomer, this document combines computed data from reliable sources with extrapolated information from closely related analogues. It includes a summary of key physicochemical parameters, a detailed, plausible experimental protocol for its synthesis, and visualizations of a general experimental workflow and a representative biological signaling pathway associated with the broader class of imidazo[1,2-a]pyridines. This guide serves as a valuable resource for researchers engaged in the synthesis, characterization, and biological evaluation of novel imidazo[1,2-a]pyridine derivatives.
Introduction
The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this heterocyclic system have demonstrated a wide range of pharmacological activities, including anticancer, antitubercular, anti-inflammatory, and antiviral properties.[2][3] this compound is a specific analogue within this class, and understanding its physicochemical properties is crucial for its potential development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and chemical stability.
Physicochemical Properties
Table 1: Physicochemical Properties
| Property | This compound (Computed) | Ethyl imidazo[1,2-a]pyridine-2-carboxylate (Experimental) | Data Source |
| Molecular Formula | C₁₀H₁₀N₂O₂ | C₁₀H₁₀N₂O₂ | [4][5] |
| Molecular Weight | 190.20 g/mol | 190.20 g/mol | [4][5] |
| Melting Point | Not Available | 83-87 °C | [5] |
| Boiling Point | Not Available | Not Available | - |
| logP (octanol/water) | 2.3 | Not Available | [4] |
| Hydrogen Bond Donors | 0 | 0 | [4] |
| Hydrogen Bond Acceptors | 4 | 4 | [4] |
| Topological Polar Surface Area (TPSA) | 43.6 Ų | Not Available | [4] |
Note: All data for this compound are computed unless otherwise stated.
Experimental Protocols
Proposed Synthesis of this compound
A common and effective method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[6] The following protocol outlines a plausible synthesis for this compound based on this general strategy.
Reaction Scheme:
Materials:
-
Ethyl 6-aminonicotinate
-
Ethyl 2-bromoacetate
-
Anhydrous Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of Ethyl 6-aminonicotinate (1.0 eq) in anhydrous ethanol, add ethyl 2-bromoacetate (1.2 eq).
-
The reaction mixture is heated to reflux and stirred for 24 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is dissolved in dichloromethane and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to afford the desired product, this compound.
Characterization:
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify characteristic proton and carbon signals of the imidazo[1,2-a]pyridine ring system and the ethyl carboxylate group.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Melting Point Analysis: To determine the melting point of the purified solid.
-
UV-Vis Spectroscopy: To determine the absorption maxima.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Representative Signaling Pathway
Imidazo[1,2-a]pyridine derivatives have been reported to induce apoptosis in cancer cells through the intrinsic pathway.[7] The following diagram depicts a simplified representation of this signaling cascade.
Conclusion
While experimental data for this compound remains limited, this guide provides a solid foundation for researchers by presenting computed physicochemical properties, a detailed synthetic protocol, and relevant biological context. The provided information and visualizations are intended to facilitate further investigation into this and related imidazo[1,2-a]pyridine derivatives, ultimately aiding in the discovery and development of novel therapeutic agents. Further experimental validation of the properties and biological activities of the title compound is highly encouraged.
References
- 1. This compound [allbiopharm.com]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C10H10N2O2 | CID 11127069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl imidazo 1,2-a pyridine-2-carboxylate 97 38922-77-9 [sigmaaldrich.com]
- 6. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Physicochemical Landscape of Ethyl Imidazo[1,2-a]pyridine-5-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Ethyl imidazo[1,2-a]pyridine-5-carboxylate, as a key intermediate and potential pharmacophore, presents a significant area of interest for drug discovery and development. Understanding its fundamental physicochemical properties, namely solubility and stability, is paramount for advancing its application in pharmaceutical sciences. This technical guide provides a comprehensive overview of the available data, predictive insights, and recommended experimental protocols for the characterization of this compound.
Core Physicochemical Properties
While specific experimental data for this compound is not extensively available in public literature, computational models provide valuable initial insights into its properties. These predictions, summarized in Table 1, serve as a foundational guide for experimental design.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₂ | PubChem[1] |
| Molecular Weight | 190.20 g/mol | PubChem[1] |
| XLogP3 | 2.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Note: Data is based on computational models and awaits experimental verification.
Solubility Profile: Predictions and Experimental Determination
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The positive XLogP3 value for this compound suggests a preference for lipophilic environments, which may indicate limited aqueous solubility. Generally, fused bicyclic ring systems can present solubility challenges in drug development.
Experimental Protocol for Solubility Determination
To ascertain the precise solubility of this compound in various solvent systems, a standardized experimental approach is recommended. The following protocol outlines a robust method for generating reliable solubility data.
Caption: Workflow for Thermodynamic Solubility Assessment.
Stability Profile: Considerations and Methodologies
The chemical stability of this compound is crucial for its storage, formulation, and in vivo performance. Esters are known to be susceptible to hydrolysis, particularly under acidic or basic conditions. Furthermore, the imidazo[1,2-a]pyridine ring system may be sensitive to light and oxidative stress.
Forced Degradation Studies
To elucidate the degradation pathways and identify potential degradants, forced degradation (stress testing) studies are indispensable. These studies involve exposing the compound to a range of harsh conditions to accelerate its decomposition.
Caption: Logical Flow of a Forced Degradation Study.
Recommended Stability-Indicating Method
A robust stability-indicating analytical method is essential to separate the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard and reliable technique for this purpose.
Table 2: Generic HPLC Method for Stability Assessment
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized to resolve all peaks |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Determined by UV-Vis scan (e.g., 254 nm) |
| Injection Volume | 10 µL |
Conclusion and Future Directions
While direct experimental data on the solubility and stability of this compound remains elusive in the public domain, this guide provides a framework for its systematic characterization. The provided computational data offers initial guidance, and the detailed experimental protocols for solubility and stability testing will enable researchers to generate the necessary data to advance the development of this promising compound. The insights gained from such studies will be invaluable for formulation development, pharmacokinetic profiling, and ultimately, the successful translation of this molecule into future therapeutic applications.
References
Quantum Chemical Insights into Imidazo[1,2-a]pyridine-5-carboxylate: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the quantum chemical properties of imidazo[1,2-a]pyridine-5-carboxylate, a heterocyclic scaffold of significant interest in medicinal chemistry. The imidazo[1,2-a]pyridine core is a privileged structure found in numerous biologically active compounds, exhibiting a wide range of therapeutic activities including anti-inflammatory, anticancer, and antiviral effects.[1] This document details the theoretical foundation and practical application of quantum chemical calculations to understand the electronic structure, reactivity, and potential biological interactions of this promising molecule.
Physicochemical and Quantum Chemical Data
A thorough understanding of the physicochemical and electronic properties of imidazo[1,2-a]pyridine-5-carboxylate is fundamental for its development as a therapeutic agent. The following tables summarize key computed properties for ethyl imidazo[1,2-a]pyridine-5-carboxylate. While specific experimental and computational data for the 5-carboxylate derivative is limited in published literature, the presented data is a combination of information from chemical databases and representative computational results from closely related imidazo[1,2-a]pyridine derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₂ | PubChem[2] |
| Molecular Weight | 190.20 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 177485-39-1 | PubChem[2] |
| SMILES | CCOC(=O)C1=CC=CC2=NC=CN21 | PubChem[2] |
| XLogP3 | 2.3 | PubChem[2] |
| Hydrogen Bond Donor Count | 0 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
| Rotatable Bond Count | 2 | PubChem[2] |
Table 2: Representative Quantum Chemical Properties of Imidazo[1,2-a]pyridine Derivatives
Note: These values are representative examples from DFT calculations on various imidazo[1,2-a]pyridine derivatives and may not be the exact values for the 5-carboxylate.
| Parameter | Representative Value | Method | Reference |
| HOMO Energy | -6.5 to -5.5 eV | DFT/B3LYP/6-311++G(d,p) | [3] |
| LUMO Energy | -2.0 to -1.0 eV | DFT/B3LYP/6-311++G(d,p) | [3] |
| HOMO-LUMO Gap (ΔE) | 4.0 to 4.5 eV | DFT/B3LYP/6-311++G(d,p) | [4] |
| Dipole Moment | 2.0 to 4.0 Debye | DFT/B3LYP/6-31G(d,p) | [5] |
Experimental and Computational Protocols
Synthesis Protocol
The synthesis of imidazo[1,2-a]pyridines can be achieved through various methods. A common and effective approach involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. The following is a plausible synthetic route for this compound, adapted from established procedures for similar derivatives.[6][7][8][9]
Reaction Scheme:
Detailed Methodology:
-
Starting Materials: 2-aminopyridine-5-carboxylic acid ethyl ester and a suitable α-halocarbonyl compound (e.g., bromoacetaldehyde or chloroacetaldehyde).
-
Solvent: A polar protic solvent such as ethanol or a polar aprotic solvent like dimethylformamide (DMF).
-
Reaction Conditions: The reactants are typically refluxed for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel.
Quantum Chemical Calculation Protocol
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and properties of molecules.[3][4][5]
Methodology:
-
Software: Gaussian 09 or a similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT) with a hybrid functional such as B3LYP.
-
Basis Set: A Pople-style basis set like 6-311++G(d,p) is commonly used to provide a good balance between accuracy and computational cost.[3]
-
Geometry Optimization: The molecular geometry of this compound is optimized in the gas phase without any symmetry constraints. Frequency calculations are then performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Property Calculations: Following geometry optimization, various molecular properties are calculated, including:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to identify the electron-rich and electron-poor regions of the molecule, providing insights into potential sites for electrophilic and nucleophilic attack.
-
Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness are calculated from the HOMO and LUMO energies to quantify the global reactivity of the molecule.
-
Visualizations
Computational Workflow
The following diagram illustrates a typical workflow for the quantum chemical analysis of imidazo[1,2-a]pyridine-5-carboxylate.
Caption: Computational workflow for quantum chemical calculations.
Synthetic Pathway
This diagram outlines a generalized synthetic route for the target compound.
Caption: Generalized synthetic pathway for the target compound.
Potential Signaling Pathway Involvement
Derivatives of the imidazo[1,2-a]pyridine scaffold have been shown to modulate key signaling pathways implicated in cancer and inflammation. The following diagram depicts a simplified representation of the STAT3/NF-κB signaling cascade, which is a potential target for this class of compounds.
Caption: Potential inhibition of the STAT3/NF-κB signaling pathway.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- 2. This compound | C10H10N2O2 | CID 11127069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. 2024.sci-hub.st [2024.sci-hub.st]
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and quantitative data for the synthesis of ethyl imidazo[1,2-a]pyridine-3-carboxylate derivatives. The imidazo[1,2-a]pyridine scaffold is a significant heterocyclic structure in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. These compounds often exert their effects through modulation of key signaling pathways.
Biological Significance: Modulation of the STAT3/NF-κB Signaling Pathway
Derivatives of imidazo[1,2-a]pyridine have been shown to possess anti-inflammatory properties by targeting the STAT3 and NF-κB signaling pathways. These pathways are crucial regulators of inflammation and are often dysregulated in various diseases, including cancer. The inhibition of these pathways can lead to a reduction in the expression of pro-inflammatory cytokines and enzymes such as iNOS and COX-2, making these compounds promising candidates for further drug development.
Application Notes and Protocols for High-Throughput Screening of Imidazo[1,2-a]pyridine Libraries
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of imidazo[1,2-a]pyridine libraries, a chemical scaffold of significant interest in drug discovery due to its diverse biological activities. The protocols outlined below are designed for identifying and characterizing lead compounds for various therapeutic targets.
Introduction to Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in medicinal chemistry. This scaffold is a key component in several clinically used drugs and is known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1] The versatility of the imidazo[1,2-a]pyridine core allows for the synthesis of large and diverse chemical libraries, making it an attractive starting point for high-throughput screening campaigns aimed at discovering novel therapeutic agents.
High-Throughput Screening (HTS) Workflow
A typical HTS campaign for an imidazo[1,2-a]pyridine library follows a multi-stage process to identify and validate active compounds. The workflow is designed to efficiently screen thousands of compounds and progressively narrow down the hits to a manageable number of high-quality leads for further development.
Caption: A generalized workflow for a high-throughput screening campaign.
Key Signaling Pathways Targeted by Imidazo[1,2-a]pyridines
Several imidazo[1,2-a]pyridine derivatives have been identified as modulators of key signaling pathways implicated in cancer and inflammation.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several imidazo[1,2-a]pyridine-based compounds have been developed as potent inhibitors of PI3K and/or mTOR.[2][3]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by imidazo[1,2-a]pyridines.
STAT3/NF-κB Signaling Pathway
The STAT3 and NF-κB signaling pathways are critical mediators of inflammation and are constitutively active in many types of cancer, promoting cell survival, proliferation, and angiogenesis. Imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory and anticancer effects by modulating these pathways.
Caption: Modulation of STAT3 and NF-κB signaling by imidazo[1,2-a]pyridines.
Quantitative Data Summary
The following tables summarize the in vitro activities of various imidazo[1,2-a]pyridine derivatives from high-throughput screening campaigns.
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 5 | A375 (Melanoma) | MTT | 20.3 | [4] |
| WM115 (Melanoma) | MTT | 29.5 | [4] | |
| HeLa (Cervical) | MTT | 44.6 | [4] | |
| HCC1937 (Breast) | MTT | 45 | ||
| Compound 6 | A375 (Melanoma) | MTT | 9.7 | [4][5] |
| WM115 (Melanoma) | MTT | 12.6 | [4] | |
| HeLa (Cervical) | MTT | 18.5 | [4] | |
| HCC1937 (Breast) | MTT | 47.7 | ||
| Compound 7 | A375 (Melanoma) | MTT | 15.4 | [4] |
| WM115 (Melanoma) | MTT | 22.8 | [4] | |
| HeLa (Cervical) | MTT | 31.2 | [4] | |
| HCC1937 (Breast) | MTT | 79.6 | ||
| HB9 | A549 (Lung) | Cytotoxicity | 50.56 | [6] |
| HB10 | HepG2 (Liver) | Cytotoxicity | 51.52 | [6] |
| 22e | EBC-1 (c-Met addicted) | Proliferation | 0.045 | [7] |
| 12 | A375 (Melanoma) | Proliferation | 0.14 | [8] |
| HeLa (Cervical) | Proliferation | 0.21 | [8] |
Table 2: Enzyme Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Target Enzyme | Assay Type | IC50 (nM) | Reference |
| 22e | c-Met Kinase | Kinase Assay | 3.9 | [7] |
| 42 | c-Met Kinase | Kinase Assay | 23.5 | [7] |
| 2a | PI3K p110α | Scintillation Proximity Assay | 670 | [8] |
| 2g | PI3K p110α | Scintillation Proximity Assay | 1.8 | [8] |
| 12 | PI3K p110α | Scintillation Proximity Assay | 2.8 | [8] |
| 15a | PI3K/mTOR | Kinase Assay | - | [2] |
| 6f | COX-2 | Enzyme Inhibition | 70-180 | [9] |
Table 3: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Organism | Assay Type | MIC (µM) | Reference |
| IP Inhibitors (1-4) | M. tuberculosis | Whole Cell Screen | 0.03 - 5 | [10][11] |
| 7f | T. cruzi | Antikinetoplastid | 8.5 | [12] |
| 7f | T. b. brucei | Antikinetoplastid | 1.35 | [12] |
| 7e | T. b. rhodesiense | Antikinetoplastid | 1.13 | [12] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is adapted for a 96-well format, suitable for HTS.
Materials:
-
Imidazo[1,2-a]pyridine compound library (typically dissolved in DMSO)
-
Target cancer cell line(s)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the imidazo[1,2-a]pyridine compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (DMSO) and positive control (a known cytotoxic drug) wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[4]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[5]
-
Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Mix gently by pipetting or shaking for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of imidazo[1,2-a]pyridine compounds against specific kinases (e.g., PI3K, mTOR, c-Met).
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Imidazo[1,2-a]pyridine compound library
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
White, opaque 96-well or 384-well microplates
-
Luminometer
Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
Prepare a mixture of the kinase and its substrate in the assay buffer.
-
Prepare the ATP solution in the assay buffer.
-
-
Assay Reaction:
-
Add the test compounds to the wells of the microplate.
-
Add the kinase/substrate mixture to the wells.
-
Initiate the kinase reaction by adding the ATP solution. The final reaction volume is typically 10-25 µL.
-
Incubate the plate at room temperature or 30°C for a specified period (e.g., 30-60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and detect the amount of ADP produced (or remaining ATP) by adding the detection reagent according to the manufacturer's instructions.
-
Incubate the plate at room temperature for the recommended time to allow the signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Reporter Gene Assay for NF-κB or STAT3 Activity (General Protocol)
This protocol is designed to screen for compounds that modulate the transcriptional activity of NF-κB or STAT3.
Materials:
-
Host cell line (e.g., HEK293T)
-
Reporter plasmid containing a luciferase gene under the control of NF-κB or STAT3 response elements
-
Transfection reagent
-
Imidazo[1,2-a]pyridine compound library
-
Inducer (e.g., TNF-α for NF-κB, IL-6 for STAT3)
-
Cell lysis buffer
-
Luciferase substrate
-
White, opaque 96-well microplates
-
Luminometer
Protocol:
-
Cell Transfection and Seeding:
-
Co-transfect the host cells with the reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).
-
Seed the transfected cells into a 96-well plate and allow them to attach overnight.
-
-
Compound Treatment and Induction:
-
Pre-treat the cells with various concentrations of the imidazo[1,2-a]pyridine compounds for a specified time (e.g., 1-2 hours).
-
Induce the signaling pathway by adding the appropriate stimulus (e.g., TNF-α or IL-6). Include unstimulated and vehicle-treated controls.
-
Incubate the cells for an appropriate period (e.g., 6-24 hours) to allow for reporter gene expression.
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS and then lyse them by adding cell lysis buffer to each well.
-
Transfer the cell lysates to a new opaque plate.
-
Add the luciferase substrate to the lysates.
-
-
Data Acquisition and Analysis:
-
Measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition or activation of the reporter gene expression relative to the induced, vehicle-treated control.
-
Determine the IC50 or EC50 values from the dose-response curves.
-
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a rich source of biologically active molecules with therapeutic potential against a range of diseases. The high-throughput screening assays and protocols detailed in these application notes provide a robust framework for the systematic evaluation of imidazo[1,2-a]pyridine libraries. By employing these methodologies, researchers can efficiently identify and characterize novel lead compounds, paving the way for the development of next-generation therapeutics.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 4. Screening workflow | High Throughput Screening Core [u.osu.edu]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 7. researchhub.com [researchhub.com]
- 8. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Design and synthesis of imidazo[1,2-a]pyridine-chalcone conjugates as antikinetoplastid agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Ethyl Imidazo[1,2-a]pyridine-5-carboxylate in SAR Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis, derivatization, and biological evaluation of ethyl imidazo[1,2-a]pyridine-5-carboxylate and its derivatives for structure-activity relationship (SAR) studies, with a focus on their potential as anticancer agents targeting the PI3K/mTOR signaling pathway.
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this scaffold have shown a wide range of therapeutic potential, including anticancer, anti-inflammatory, and antiviral activities.[2] A particularly promising area of investigation is the development of imidazo[1,2-a]pyridine-based inhibitors of the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway.[2][3] This pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.[4]
This document outlines the synthetic strategies for creating a library of derivatives based on the this compound core, along with detailed protocols for their biological evaluation to establish a robust SAR.
Data Presentation: Structure-Activity Relationship (SAR)
The following table summarizes the in vitro activity of a series of hypothetical imidazo[1,2-a]pyridine-5-carboxamide derivatives against the PI3Kα kinase and a representative cancer cell line. This data is essential for elucidating the SAR of this chemical series.
| Compound ID | R1 | R2 | PI3Kα IC50 (nM) | MCF-7 Cell Viability IC50 (µM) |
| 1a | H | H | 1500 | >100 |
| 1b | H | 4-Fluorophenyl | 750 | 55.2 |
| 1c | H | 4-Methoxyphenyl | 820 | 68.4 |
| 1d | H | 4-Chlorophenyl | 680 | 45.8 |
| 2a | CH3 | H | 1200 | 85.1 |
| 2b | CH3 | 4-Fluorophenyl | 450 | 25.6 |
| 2c | CH3 | 4-Methoxyphenyl | 510 | 32.7 |
| 2d | CH3 | 4-Chlorophenyl | 410 | 22.3 |
| 3a | Cl | H | 950 | 72.9 |
| 3b | Cl | 4-Fluorophenyl | 210 | 10.5 |
| 3c | Cl | 4-Methoxyphenyl | 250 | 15.2 |
| 3d | Cl | 4-Chlorophenyl | 180 | 8.9 |
SAR Summary:
-
Amide Substitution (R2): Introduction of an aryl group at the R2 position generally improves both enzymatic and cellular activity compared to the unsubstituted amide (compare 1a to 1b-d ). Electron-withdrawing substituents on the phenyl ring (e.g., 4-fluoro and 4-chloro) appear to be more favorable for potency.
-
Substitution at the 7-position (R1): The presence of a substituent at the 7-position of the imidazo[1,2-a]pyridine ring influences activity. A chlorine atom at this position (3a-d ) leads to a significant increase in potency compared to an unsubstituted ring (1a-d ) or a methyl group (2a-d ).
Experimental Protocols
A. Chemical Synthesis
The synthesis of the target imidazo[1,2-a]pyridine-5-carboxamide derivatives follows a multi-step sequence, starting from the appropriate aminopyridine precursor.
1. Synthesis of this compound (Core Scaffold)
A common method for the synthesis of the imidazo[1,2-a]pyridine core is the cyclization of a 2-aminopyridine derivative with an α-haloketone.[5]
-
Starting Material: Ethyl 6-aminonicotinate
-
Reagent: Bromoacetaldehyde diethyl acetal
-
Procedure:
-
To a solution of ethyl 6-aminonicotinate (1.0 eq) in anhydrous ethanol, add bromoacetaldehyde diethyl acetal (1.2 eq).
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford this compound.
-
2. Hydrolysis to Imidazo[1,2-a]pyridine-5-carboxylic acid
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 3-4 with 1N HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield imidazo[1,2-a]pyridine-5-carboxylic acid.
-
3. Amide Coupling to form Imidazo[1,2-a]pyridine-5-carboxamide Derivatives
-
Reagents: Imidazo[1,2-a]pyridine-5-carboxylic acid, desired amine, and a coupling agent (e.g., HATU).
-
Procedure:
-
To a solution of imidazo[1,2-a]pyridine-5-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine (1.1 eq) and continue stirring at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final amide derivative.
-
B. Biological Assays
1. PI3Kα Kinase Assay
This assay measures the ability of the synthesized compounds to inhibit the enzymatic activity of PI3Kα. A common method is a luminescence-based assay that quantifies ADP production.
-
Principle: The assay measures the amount of ADP produced from the kinase reaction, which is then converted to ATP. The ATP is used by a luciferase to generate a luminescent signal that is proportional to the kinase activity.
-
Protocol:
-
Prepare a reaction buffer containing the lipid substrate (e.g., PIP2).
-
Add the PI3Kα enzyme to the buffer.
-
Add the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the ADP-Glo™ reagent to convert ADP to ATP.
-
Add the kinase detection reagent to generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value for each compound.
-
2. Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of the compounds on the proliferation of cancer cells.
-
Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cancer cells (e.g., MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
3. Western Blot Analysis
Western blotting is used to determine the effect of the compounds on the phosphorylation status of key proteins in the PI3K/mTOR pathway.
-
Principle: This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.
-
Protocol:
-
Treat cancer cells with the test compound at a concentration around its IC50 value for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for total and phosphorylated forms of key pathway proteins (e.g., Akt, mTOR, S6K, 4E-BP1).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
-
Visualizations
Signaling Pathway
Caption: PI3K/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.
Experimental Workflow
Caption: Workflow for the synthesis and biological evaluation of imidazo[1,2-a]pyridine-5-carboxamide derivatives.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.rsc.org [pubs.rsc.org]
Application Note: Utilizing Ethyl imidazo[1,2-a]pyridine-5-carboxylate Derivatives in Anti-Cancer Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anti-cancer properties.[1][2] Derivatives of this scaffold have been shown to inhibit cancer cell proliferation, induce apoptosis, and cause cell cycle arrest in various cancer cell lines.[3] The primary mechanism of action for many of these compounds involves the modulation of key signaling pathways, such as the PI3K/Akt/mTOR and STAT3/NF-κB pathways, which are frequently dysregulated in cancer.[2][4]
This application note provides a comprehensive overview and detailed protocols for evaluating the anti-cancer effects of Ethyl imidazo[1,2-a]pyridine-5-carboxylate and its derivatives in cell-based assays. While specific data for the parent compound is limited in publicly available literature, the provided protocols are based on established methodologies for analogous imidazo[1,2-a]pyridine derivatives and serve as a guide for researchers to assess its potential as an anti-cancer agent.
Data Presentation: Anti-proliferative Activity of Imidazo[1,2-a]pyridine Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various imidazo[1,2-a]pyridine derivatives against a panel of human cancer cell lines, as reported in the literature. This data highlights the potential of this chemical class as a source of novel anti-cancer compounds.
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Citation |
| Compound 6 | A375 | Melanoma | 9.7 | [3][5] |
| WM115 | Melanoma | 11.2 | [5] | |
| HeLa | Cervical Cancer | 35.0 | [5] | |
| IP-5 | HCC1937 | Breast Cancer | 45 | [6][7][8] |
| IP-6 | HCC1937 | Breast Cancer | 47.7 | [6][7][8] |
| IP-7 | HCC1937 | Breast Cancer | 79.6 | [6][7][8] |
| Compound 12 | HeLa | Cervical Cancer | 0.31 | [9] |
| MDA-MB-231 | Breast Cancer | 0.29 | [9] | |
| ACHN | Renal Cancer | 0.34 | [9] | |
| HCT-15 | Colon Cancer | 0.30 | [9] | |
| Compound 13k | A549 | Non-Small Cell Lung | 0.13 | [10] |
| HCT116 | Colon Cancer | 0.09 | [10] | |
| HCC827 | Non-Small Cell Lung | 0.10 | [10] | |
| NCI-H1975 | Non-Small Cell Lung | 0.43 | [10] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound derivatives on cancer cells.
Materials:
-
Cancer cell lines (e.g., A375, HeLa, HCC1937)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivative (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compound in complete growth medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of the compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[3]
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by the test compound.
Materials:
-
Cancer cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 48 hours.[3]
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of the test compound on cell cycle progression.
Materials:
-
Cancer cells treated with the test compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the test compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in 500 µL of PBS.
-
Add 5 µL of RNase A and incubate at 37°C for 30 minutes.
-
Add 10 µL of PI solution and incubate at room temperature for 15 minutes in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[3]
Mandatory Visualizations
Caption: Experimental workflow for evaluating the anti-cancer activity of imidazo[1,2-a]pyridine derivatives.
Caption: Proposed mechanism of action via inhibition of the PI3K/Akt/mTOR signaling pathway.
Caption: Induction of apoptosis through modulation of Bcl-2 family proteins and caspase activation.
References
- 1. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journal.waocp.org [journal.waocp.org]
- 8. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ethyl imidazo[1,2-a]pyridine-5-carboxylate in Tuberculosis Research: A Framework Based on Analogous Compounds
Note to the Reader: As of December 2025, a comprehensive review of scientific literature reveals no specific studies on the direct application of Ethyl imidazo[1,2-a]pyridine-5-carboxylate in tuberculosis research. However, the imidazo[1,2-a]pyridine scaffold is a cornerstone of modern anti-tuberculosis drug discovery, with numerous derivatives demonstrating potent activity against Mycobacterium tuberculosis (M. tb), including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2][3] This document provides detailed application notes and protocols based on the broader class of imidazo[1,2-a]pyridine compounds, which can serve as a valuable framework for researchers, scientists, and drug development professionals interested in evaluating this compound or similar derivatives.
Introduction to Imidazo[1,2-a]pyridines in Tuberculosis Research
The imidazo[1,2-a]pyridine (IPA) class of compounds has emerged as a highly promising scaffold in the search for new anti-tuberculosis agents.[1][3] A significant breakthrough in this area is the discovery of Telacebec (Q203), an imidazo[1,2-a]pyridine-3-carboxamide, which is currently in clinical development.[1] The primary mechanism of action for many potent IPAs is the inhibition of the QcrB subunit of the cytochrome bc1 complex (Complex III) in the electron transport chain of M. tb.[1] This inhibition disrupts the bacterium's ability to generate ATP, leading to cell death. Given the validated success of this scaffold, this compound represents an intriguing candidate for investigation.
Quantitative Data of Representative Imidazo[1,2-a]pyridine Analogs
The following tables summarize the in vitro activity and cytotoxicity of several potent imidazo[1,2-a]pyridine derivatives from published studies. This data is provided to illustrate the potential of the scaffold and to offer a benchmark for the evaluation of new analogs like this compound.
Table 1: In Vitro Anti-tubercular Activity of Selected Imidazo[1,2-a]pyridine Derivatives against M. tuberculosis H37Rv
| Compound ID | Modification Position | MIC (μg/mL) | MIC (μM) | Reference |
| IPA-6 | 3-carboxamide | 0.05 | - | [2] |
| IPA-9 | 3-carboxamide | 0.4 | - | [2] |
| Q203 | 3-carboxamide | - | 0.003 - 0.05 | [4] |
| Compound 4 | 3-carboxamide | - | ≤0.03 - 0.8 | [2] |
| Compound 5 | 3-carboxamide | 0.0625 | - | [2] |
| Compound 6 | 3-carboxamide | <0.016 | - | [2] |
Table 2: In Vitro Activity of Imidazo[1,2-a]pyridine Analogs Against Drug-Resistant M. tb Strains
| Compound ID | Strain Type | MIC (μM) | Reference |
| Q203 | MDR & XDR | Active | [1] |
| Compound 4 | MDR & XDR | ≤0.03 - 0.8 | [2] |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | MDR | 0.07 - 2.2 | [3] |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | XDR | 0.07 - 0.14 | [3] |
Table 3: Cytotoxicity of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Cell Line | CC50 (μM) | Selectivity Index (SI = CC50/MIC) | Reference |
| IPA-6, IPA-9, etc. | Human Embryonic Kidney (HEK) | >3.125 μg/mL | ≥66 | [2] |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | VERO | >128 | - | [3] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using DOT language, illustrate the mechanism of action and experimental workflows relevant to the study of imidazo[1,2-a]pyridine derivatives.
Caption: Inhibition of M. tuberculosis Electron Transport Chain by Imidazo[1,2-a]pyridines.
Caption: Workflow for evaluating novel anti-tuberculosis compounds.
Experimental Protocols
The following are detailed protocols for key in vitro assays to determine the anti-tubercular activity and cytotoxicity of compounds like this compound.
Protocol 1: Microplate Alamar Blue Assay (MABA) for MIC Determination
This assay is a widely used colorimetric method to determine the minimum inhibitory concentration (MIC) of a compound against M. tb.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80
-
96-well flat-bottom sterile microplates
-
Test compound (e.g., this compound) dissolved in DMSO
-
Alamar Blue reagent
-
Positive control (e.g., Rifampicin)
-
Negative control (DMSO vehicle)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture M. tb H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.6).
-
Dilute the culture in broth to a final concentration of approximately 1 x 10^5 CFU/mL.
-
-
Compound Dilution:
-
In a 96-well plate, prepare serial two-fold dilutions of the test compound in 100 µL of supplemented 7H9 broth. The final concentrations typically range from 0.01 to 100 µg/mL.
-
Include wells for a positive control (Rifampicin) and a negative control (DMSO, at the same concentration as in the test wells).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well, bringing the total volume to 200 µL.
-
Seal the plates with a plate sealer and incubate at 37°C for 5-7 days.
-
-
Addition of Alamar Blue:
-
After incubation, add 30 µL of Alamar Blue reagent to each well.
-
Re-incubate the plates at 37°C for 24-48 hours.
-
-
Reading and Interpretation:
-
Observe the color change in the wells. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
-
Protocol 2: MTT Assay for Cytotoxicity Assessment
This assay measures the metabolic activity of mammalian cells as an indicator of cell viability.
Materials:
-
Mammalian cell line (e.g., VERO, HepG2, or A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile microplates
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Include vehicle-treated wells (DMSO) as a negative control and untreated wells as a positive control for viability.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Gently shake the plate for 15 minutes.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the 50% cytotoxic concentration (CC50).
-
Conclusion
While specific data on this compound is not yet available, the extensive research on the imidazo[1,2-a]pyridine scaffold strongly suggests its potential as a source of novel anti-tuberculosis agents. The established mechanism of action, targeting the essential cytochrome bc1 complex, provides a clear rationale for investigating new derivatives. The protocols and comparative data presented here offer a robust framework for the systematic evaluation of this compound and other novel analogs, contributing to the urgent need for new drugs to combat tuberculosis. Future research should focus on the synthesis and biological evaluation of this and other C5-substituted imidazo[1,2-a]pyridines to fully explore the structure-activity relationship of this important class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pediatric.testcatalog.org [pediatric.testcatalog.org]
Application Notes: In Vitro Evaluation of Ethyl imidazo[1,2-a]pyridine-5-carboxylate as a Kinase Inhibitor
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing potent inhibitory activity against a variety of protein kinases.[1][2][3][4][5] Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in many diseases, including cancer.[2] This document provides a framework for the in vitro evaluation of Ethyl imidazo[1,2-a]pyridine-5-carboxylate, a novel compound based on this promising scaffold, as a potential kinase inhibitor. The following protocols and guidelines are intended for researchers in drug discovery and development to assess the compound's inhibitory activity, selectivity, and mechanism of action.
Compound Profile
-
Compound Name: this compound
-
Scaffold: Imidazo[1,2-a]pyridine
-
Potential Applications: The imidazo[1,2-a]pyridine core has been associated with the inhibition of various kinases, including but not limited to, Phosphoinositide 3-kinase (PI3K), Akt/mTOR pathway kinases, Insulin-like growth factor 1 receptor (IGF-1R), and c-Met.[1][3][4][6][7] Therefore, this compound is a candidate for investigation as an inhibitor of these and other related kinases, with potential therapeutic applications in oncology and other diseases driven by aberrant kinase signaling.
Recommended In Vitro Assays
A tiered approach is recommended for the in vitro evaluation of this compound:
-
Primary Kinase Screening: Initial screening against a panel of kinases to identify primary targets. This is often performed at a single high concentration of the inhibitor.
-
Dose-Response and IC50 Determination: For active "hits" from the primary screen, a dose-response analysis is conducted to determine the half-maximal inhibitory concentration (IC50), a measure of the compound's potency.
-
Kinase Selectivity Profiling: To understand the compound's specificity, it should be tested against a broad panel of kinases. A high degree of selectivity is often a desirable characteristic for a drug candidate to minimize off-target effects.
-
Mechanism of Action Studies: Experiments to determine how the compound inhibits the kinase, for example, whether it is an ATP-competitive inhibitor.
-
Cell-Based Assays: To confirm that the compound is active in a cellular context, assays that measure the inhibition of phosphorylation of a kinase's substrate or the impact on cell proliferation can be performed.[8]
Experimental Protocols
1. Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from methodologies used for screening imidazo[1,2-a]pyridine derivatives and is suitable for determining the IC50 value of this compound against a target kinase.[9][10] The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[11]
Materials:
-
This compound (solubilized in DMSO)
-
Recombinant Kinase of interest
-
Kinase-specific substrate and ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
-
Multilabel plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the dilution series is 10 mM. Then, dilute the compound in the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Kinase Reaction:
-
Add 5 µL of the diluted compound or DMSO (as a negative control) to the wells of the assay plate.
-
Add 10 µL of the kinase solution (containing the recombinant kinase in assay buffer) to each well.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the substrate and ATP (at a concentration close to its Km for the kinase) to each well.
-
Incubate the reaction for a predetermined time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and then to a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
2. Cellular Phosphorylation Assay (Western Blot)
This protocol determines if this compound can inhibit the phosphorylation of a target kinase's substrate within a cellular context.
Materials:
-
Cancer cell line known to have an active signaling pathway involving the target kinase.
-
This compound
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (total and phosphorylated forms of the target substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blot apparatus
Procedure:
-
Cell Treatment:
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 2-24 hours). Include a DMSO-treated control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysates.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total form of the substrate as a loading control.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated and total protein. The ratio of phosphorylated to total protein will indicate the inhibitory effect of the compound.
Data Presentation
Quantitative data should be presented in clear and concise tables to facilitate comparison and interpretation.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) |
| Kinase A | 15.2 |
| Kinase B | 250.7 |
| Kinase C | >10,000 |
| Kinase D | 89.4 |
This table presents hypothetical IC50 values to illustrate data presentation.
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Endpoint | IC50 (µM) |
| HCT116 | Cell Proliferation | Viability | 0.58 |
| A375 | Phospho-Substrate | p-Substrate Levels | 0.21 |
| HeLa | Cell Cycle Arrest | G2/M Phase | 1.1 |
This table presents hypothetical cellular IC50 values for different endpoints.
Visualizations
Signaling Pathway Diagram
Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition by the compound.
Experimental Workflow Diagram
Caption: Workflow for the in vitro evaluation of a kinase inhibitor.
References
- 1. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ul.netd.ac.za [ul.netd.ac.za]
- 11. se.promega.com [se.promega.com]
Illuminating Cellular Landscapes: Application Notes and Protocols for Imidazo[1,2-a]pyridine-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in the development of novel fluorescent probes, owing to its remarkable photophysical properties, synthetic accessibility, and diverse biological applications.[1][2][3] These probes are instrumental in elucidating complex biological processes, offering high sensitivity and selectivity for a range of analytes and physiological parameters. This document provides detailed application notes and experimental protocols for the utilization of imidazo[1,2-a]pyridine-based fluorescent probes in key research areas, including the detection of metal ions, pH, viscosity, and reactive oxygen species, as well as their application in cancer cell imaging.
Application Notes
Imidazo[1,2-a]pyridine derivatives serve as versatile fluorophores whose emission properties can be finely tuned through chemical modifications.[2] This adaptability allows for the rational design of probes that respond to specific analytes or changes in their microenvironment through various fluorescence mechanisms, such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and excited-state intramolecular proton transfer (ESIPT).[1][2]
A significant application of these probes lies in the detection of biologically important metal ions. For instance, specific probes have been developed for the sensitive and selective detection of ferric (Fe³⁺), mercuric (Hg²⁺), and zinc (Zn²⁺) ions.[4][5] Some probes exhibit a "turn-on" fluorescence response to Fe³⁺ and a "turn-off" response to Hg²⁺, enabling the distinct detection of these two ions.[4]
Furthermore, imidazo[1,2-a]pyridine-based probes have been engineered to respond to changes in pH, allowing for the monitoring of acidic organelles and cellular processes.[6] Ratiometric pH probes from this class offer advantages by overcoming interference from photobleaching and cell autofluorescence.[6] Probes sensitive to viscosity are also available, providing insights into the micro-viscosity of cellular environments, which is crucial for understanding cellular dynamics and disease states.[7][8][9]
In the realm of cancer research, these fluorescent probes are valuable tools for imaging and therapy. Certain derivatives selectively accumulate in mitochondria, making them excellent candidates for monitoring mitochondrial dysfunction, a hallmark of cancer.[10] Beyond their imaging capabilities, some imidazo[1,2-a]pyridine compounds have demonstrated cytotoxic effects on cancer cells by modulating key signaling pathways like PI3K/Akt/mTOR and STAT3/NF-κB.[10][11] This dual functionality as both imaging agents and potential therapeutic agents underscores their importance in drug discovery and development.[10][12]
Quantitative Data Summary
The following tables summarize the key performance indicators of selected imidazo[1,2-a]pyridine-based fluorescent probes for various applications, facilitating comparison and selection for specific experimental needs.
Table 1: Performance of Imidazo[1,2-a]pyridine-Based Metal Ion Probes
| Probe Name | Target Ion(s) | Fluorescence Response | Limit of Detection (LOD) | Solvent System | Reference |
| Fused Imidazopyridine 5 | Fe³⁺ / Hg²⁺ | Turn-on for Fe³⁺, Turn-off for Hg²⁺ | 4.0 ppb (Fe³⁺), 1.0 ppb (Hg²⁺) | Aqueous media | [4] |
| L1 | Zn²⁺ | Fluorescence enhancement | 6.8 x 10⁻⁸ M | C₂H₅OH–H₂O (9:1, v/v) | [5] |
| Rh-Ip-Hy | Hg²⁺ | Ring-opening of spirolactam leading to fluorescence | Not specified | Wide pH range (5.0–11.0) | [13] |
| LK | Fe³⁺ / F⁻ | "on-off-on" response | 6.9 x 10⁻⁸ M (Fe³⁺) | DMSO/H₂O (1:1, v/v) | [14][15] |
Table 2: Performance of Imidazo[1,2-a]pyridine-Based Probes for Other Analytes
| Probe Name | Target Analyte/Parameter | Fluorescence Response | Key Features | Solvent System | Reference |
| B2 | Hydrogen Peroxide (H₂O₂) | Aggregation-induced emission (AIE), "turn-on" | Long-term tracing in living cells | Not specified | [16] |
| Unnamed | pH | Ratiometric emission | High sensitivity and selectivity in extremely acidic conditions | H₂O/DMSO (4:1, v/v) | [6] |
| Unnamed | Viscosity | Polarity and viscosity-dependent | Not specified | Not specified | [7] |
| Unnamed | Nerve Agent Simulants (DECP) | Color change from blue to green | Inhibition of PET | Not specified | [17] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative imidazo[1,2-a]pyridine probe and its application in cell imaging.
Protocol 1: Synthesis of a Fused Imidazo[1,2-a]pyridine-Based Fluorescent Probe
This protocol is based on the synthesis of a probe for Fe³⁺ and Hg²⁺ detection.[4][18][19]
Materials:
-
4-methoxyacetophenone
-
Phosphorus oxychloride (POCl₃)
-
Dimethylformamide (DMF)
-
Phenylacetylene
-
o-phenylenediamine
-
Acetic acid
-
Solvents for chromatography (e.g., silica gel, hexane, ethyl acetate)
Procedure:
-
Formylation of 4-methoxyacetophenone: a. Add phosphorus oxychloride dropwise to DMF at 0°C. b. Allow the mixture to warm to room temperature and stir for 30 minutes. c. Cool the mixture to 0°C and add a solution of 4-methoxyacetophenone in DMF. d. Heat the reaction mixture at 50°C until the starting material is consumed (monitor by TLC). e. Pour the reaction mixture into a 20% sodium acetate solution to precipitate the product, 3-chloro-3-(4-methoxyphenyl)acrylaldehyde.
-
Sonogashira Coupling: a. Perform a Sonogashira coupling reaction between the product from step 1 and phenylacetylene to synthesize 2-(2-phenylethynyl)benzaldehyde.
-
Condensation and Oxidative Cyclization: a. Reflux a mixture of the product from step 2 and o-phenylenediamine in DMF with acetic acid. b. The reaction will result in an oxidative cyclization to yield the final fused imidazo[1,2-a]pyridine probe. c. Purify the final product using column chromatography on silica gel.
Protocol 2: Application in Live Cell Imaging
This protocol describes the general procedure for using an imidazo[1,2-a]pyridine-based probe for detecting analytes in living cells.
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% antibiotic-antimycotic solution
-
Imidazo[1,2-a]pyridine fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Analyte solution (e.g., Fe³⁺ or Hg²⁺ salt solution)
-
Fluorescence microscope
Procedure:
-
Cell Culture: a. Culture HeLa cells in DMEM supplemented with 10% FBS and 1% antibiotics in a humidified incubator at 37°C with 5% CO₂. b. Seed the cells in a suitable imaging dish or plate and allow them to adhere overnight.
-
Probe Loading: a. Prepare a working solution of the fluorescent probe by diluting the stock solution in serum-free medium to the desired final concentration (e.g., 10 µM). b. Wash the cells twice with PBS. c. Incubate the cells with the probe working solution for a specific duration (e.g., 30 minutes) at 37°C.
-
Analyte Treatment: a. Wash the cells twice with PBS to remove the excess probe. b. Add the analyte solution at the desired concentration to the cells and incubate for a specific period.
-
Fluorescence Imaging: a. Wash the cells twice with PBS. b. Acquire fluorescence images using a fluorescence microscope with the appropriate excitation and emission filters for the specific probe.
Visualizations
The following diagrams illustrate key concepts and workflows related to the development and application of imidazo[1,2-a]pyridine-based fluorescent probes.
Caption: General workflow for the synthesis of imidazo[1,2-a]pyridine fluorescent probes.
Caption: Experimental workflow for live-cell imaging using imidazo[1,2-a]pyridine probes.
Caption: Signaling pathways in cancer modulated by certain imidazo[1,2-a]pyridine derivatives.
References
- 1. Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. A novel fluorescent sensor based on imidazo[1,2-a]pyridine for Zn2+ - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Imidazo[1,2-a]pyridine-based ratiometric pH fluorescent probe and its preparation method and application - Eureka | Patsnap [eureka.patsnap.com]
- 7. Imidazo[1,2-α]pyridine-based polarity and viscosity-dependent fluorescent probes and application in selective detection… [ouci.dntb.gov.ua]
- 8. A deep-red emission fluorescent probe for detection of viscosity in living cells and mice - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Small Molecular Fluorescent Probes for Imaging of Viscosity in Living Biosystems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rsc.org [rsc.org]
Application Notes & Protocols: Ethyl Imidazo[1,2-a]pyridine-5-carboxylate as a Privileged Fragment for Lead Generation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the imidazo[1,2-a]pyridine scaffold, exemplified by Ethyl imidazo[1,2-a]pyridine-5-carboxylate, as a starting point for fragment-based lead generation in drug discovery. The imidazo[1,2-a]pyridine core is a recognized "privileged" structure in medicinal chemistry, appearing in numerous clinically approved drugs and late-stage clinical candidates.[1][2][3][4] Its rigid bicyclic nature and synthetic tractability make it an ideal fragment for exploring chemical space and developing potent and selective inhibitors for a variety of biological targets.
This document outlines the general workflow for utilizing such fragments, from initial screening to lead optimization, and provides a specific, detailed protocol based on the discovery of imidazo[1,2-a]pyridine-based kinase inhibitors.
Introduction to the Imidazo[1,2-a]pyridine Scaffold in Fragment-Based Drug Discovery
The imidazo[1,2-a]pyridine scaffold serves as a versatile template for the development of therapeutic agents targeting a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions.[5] Its value in fragment-based lead generation stems from several key attributes:
-
Structural Rigidity: The fused ring system provides a well-defined three-dimensional structure, which can lead to higher-affinity interactions with protein targets.
-
Synthetic Accessibility: A variety of synthetic routes are available for the facile derivatization of the imidazo[1,2-a]pyridine core at multiple positions, allowing for rapid exploration of structure-activity relationships (SAR).[4]
-
Favorable Physicochemical Properties: The scaffold generally possesses drug-like properties, providing a good starting point for developing orally bioavailable candidates.
-
Proven Biological Activity: The core is present in approved drugs such as zolpidem and alpidem, demonstrating its clinical relevance.[6][7]
This compound, while a specific example, represents a simple, readily available fragment that can be used in initial screening campaigns to identify hits for subsequent optimization. The ester functionality at the 5-position can serve as a handle for further chemical modification or as a key interaction point with a biological target.
General Workflow for Lead Generation
The process of developing lead compounds from an imidazo[1,2-a]pyridine fragment typically follows a structured approach, as illustrated in the workflow diagram below. This process begins with the screening of a fragment library containing the core scaffold against a therapeutic target of interest.
Caption: A generalized workflow for fragment-based lead generation.
Case Study: Discovery of Imidazo[1,2-a]pyridine-based Kinase Inhibitors
As a representative example of lead generation starting from the imidazo[1,2-a]pyridine scaffold, we will detail the discovery and optimization of potent kinase inhibitors. Kinases are a major class of drug targets, particularly in oncology. Several studies have reported the successful development of imidazo[1,2-a]pyridine-based inhibitors of kinases such as IGF-1R, ALK, and Aurora kinases.[8][9][10][11]
The following table summarizes representative SAR data for a series of imidazo[1,2-a]pyridine-based inhibitors targeting a generic kinase. This data is illustrative and compiled from typical findings in kinase inhibitor discovery programs.
| Compound ID | R1-substitution (2-position) | R2-substitution (3-position) | R3-substitution (7-position) | Kinase IC50 (nM) | Cell Proliferation GI50 (µM) |
| Fragment Hit | H | H | H | >10,000 | >50 |
| Lead 1 | 4-morpholinophenyl | H | H | 5,200 | 25 |
| Lead 2 | 4-morpholinophenyl | Cyclohexylamino | Methyl | 160 | 5.2 |
| Optimized Lead | 4-morpholinophenyl | Cyclohexylamino | 4-fluorophenyl | 18 | 0.16 |
The following are detailed methodologies for key experiments involved in the discovery and optimization of imidazo[1,2-a]pyridine-based kinase inhibitors.
Protocol 1: Kinase Inhibition Assay (Biochemical)
This protocol describes a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase.
-
Materials:
-
Recombinant kinase enzyme
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well microplates
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
Add 1 µL of the compound solution to the wells of a 384-well plate.
-
Add 10 µL of the kinase enzyme solution (pre-diluted in assay buffer) to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the substrate peptide and ATP.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Protocol 2: Cell Proliferation Assay
This protocol is used to assess the anti-proliferative activity of the compounds in a cancer cell line that is dependent on the target kinase.
-
Materials:
-
Cancer cell line (e.g., NCI-H358 for KRAS G12C)[12]
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
96-well clear-bottom cell culture plates
-
-
Procedure:
-
Seed the cells into a 96-well plate at a density of 5,000 cells per well and incubate overnight.
-
Prepare a serial dilution of the test compounds in cell culture medium.
-
Add the compound solutions to the wells and incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percent growth inhibition for each compound concentration and determine the GI50 value.
-
Signaling Pathway and Mechanism of Action
Imidazo[1,2-a]pyridine-based kinase inhibitors often act by competing with ATP for binding to the kinase domain of the receptor. This prevents the autophosphorylation and activation of the kinase, thereby blocking downstream signaling pathways that are crucial for cell proliferation and survival.
Caption: A simplified signaling pathway of a receptor tyrosine kinase.
Conclusion
The imidazo[1,2-a]pyridine scaffold, represented by fragments like this compound, is a highly valuable starting point for the discovery of novel therapeutics. Its favorable properties and synthetic tractability allow for efficient exploration of chemical space and the development of potent and selective inhibitors against a range of biological targets. The protocols and data presented here provide a framework for researchers to utilize this privileged scaffold in their drug discovery programs.
References
- 1. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and optimization of imidazo[1,2-a]pyridine inhibitors of insulin-like growth factor-1 receptor (IGF-1R) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Scale-up Synthesis of Ethyl imidazo[1,2-a]pyridine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities. Ethyl imidazo[1,2-a]pyridine-5-carboxylate is a valuable building block in the synthesis of various pharmaceutical agents. This document provides a detailed protocol for the scale-up synthesis of this compound, focusing on a robust and reproducible methodology suitable for laboratory and pilot-plant scale production. The synthesis involves the condensation of commercially available Ethyl 2-aminopyridine-5-carboxylate with chloroacetaldehyde.
Reaction Scheme
A common and effective method for the synthesis of the imidazo[1,2-a]pyridine core is the reaction of a 2-aminopyridine derivative with an α-halocarbonyl compound. In this protocol, Ethyl 2-aminopyridine-5-carboxylate is reacted with chloroacetaldehyde to yield the target product.
Data Presentation
The following table summarizes the quantitative data for a representative 100 g scale synthesis of this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Amount (moles) | Amount (g) | Volume (mL) | Role |
| Ethyl 2-aminopyridine-5-carboxylate | C₈H₁₀N₂O₂ | 166.18 | 0.60 | 100 | - | Starting Material |
| Chloroacetaldehyde (50% aq. solution) | C₂H₃ClO | 78.50 | 0.72 | 113.04 | 94.2 | Reagent |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 1.20 | 100.8 | - | Base |
| Ethanol | C₂H₅OH | 46.07 | - | - | 1000 | Solvent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | - | As needed | Extraction Solvent |
| Brine (saturated NaCl solution) | NaCl | 58.44 | - | - | As needed | Washing Agent |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - | As needed | Drying Agent |
| Product | ||||||
| This compound | C₁₀H₁₀N₂O₂ | 190.19 | - | - | - | Expected Product |
| Expected Yield (80-90%) | 0.48 - 0.54 | 91.3 - 102.7 |
Experimental Protocol
This protocol details the scale-up synthesis of this compound from 100 g of Ethyl 2-aminopyridine-5-carboxylate.
Materials and Equipment:
-
Ethyl 2-aminopyridine-5-carboxylate (≥98% purity)
-
Chloroacetaldehyde (50% w/w aqueous solution)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethanol (anhydrous)
-
Ethyl Acetate (reagent grade)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle with temperature controller
-
Dropping funnel
-
Large separatory funnel
-
Rotary evaporator
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
Equip a 5 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Charge the flask with Ethyl 2-aminopyridine-5-carboxylate (100 g, 0.60 mol), sodium bicarbonate (100.8 g, 1.20 mol), and ethanol (1000 mL).
-
-
Reaction:
-
Stir the mixture to form a suspension.
-
Heat the suspension to reflux (approximately 78 °C) using a heating mantle.
-
Once refluxing, add the chloroacetaldehyde solution (113.04 g, 0.72 mol) dropwise via the dropping funnel over a period of 1-2 hours. Caution: The reaction is exothermic; maintain a steady reflux and control the addition rate to avoid an uncontrolled temperature increase.
-
After the addition is complete, continue to heat the reaction mixture at reflux for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
To the resulting residue, add water (1000 mL) and ethyl acetate (1000 mL).
-
Stir the mixture vigorously for 15 minutes.
-
Transfer the mixture to a large separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 500 mL).
-
Combine the organic layers and wash with brine (2 x 500 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and wash the filter cake with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure on a rotary evaporator to obtain the crude product as a solid.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford pure this compound as a crystalline solid.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Chloroacetaldehyde is toxic and a lachrymator; handle with care.
-
The reaction is exothermic; ensure proper temperature control, especially during the addition of chloroacetaldehyde.
Visualization of the Experimental Workflow
Caption: Workflow for the scale-up synthesis of this compound.
Application Notes and Protocols for Docking Studies of Ethyl Imidazo[1,2-a]pyridine-5-carboxylate with Target Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Ethyl imidazo[1,2-a]pyridine-5-carboxylate is a specific derivative of this scaffold. While direct molecular docking studies for this exact compound are not extensively available in the public domain, a wealth of research on analogous imidazo[1,2-a]pyridine derivatives provides valuable insights into their potential protein targets and binding interactions. These studies serve as a robust foundation for initiating computational investigations into the biological activity of this compound.
This document provides a comprehensive guide to performing molecular docking studies with this compound, drawing upon established protocols for similar molecules. It includes a summary of quantitative data from related compounds to inform target selection and result interpretation, detailed experimental protocols, and visualizations of workflows and relevant signaling pathways.
Potential Protein Targets and Data from Analogous Compounds
Several protein targets have been identified for various imidazo[1,2-a]pyridine derivatives. These targets are often implicated in cancer and inflammation, suggesting potential therapeutic applications for this class of compounds. The following table summarizes quantitative data from docking studies of imidazo[1,2-a]pyridine analogues, which can be used as a reference for studies on this compound.
| Compound Class | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Imidazo[1,2-a]pyridine Hybrids | Human Leukotriene A4 Hydrolase (LTA4H) | 3U9W | -11.237 | Not Specified | [2] |
| Imidazo[1,2-a]pyridine Derivatives | Oxidoreductase | Not Specified | -9.207 | His 222, Tyr 216, Lys 270 | [3] |
| Imidazo[1,2-a]pyrimidine Derivatives | Human Angiotensin-Converting Enzyme 2 (hACE2) | 7U0N | -9.1 | Not Specified | [4] |
| Imidazo[1,2-a]pyrimidine Derivatives | SARS-CoV-2 Spike Protein | 7U0N | -7.3 | Not Specified | [4] |
Experimental Protocols for Molecular Docking
This section outlines a detailed protocol for conducting a molecular docking study of this compound with a selected target protein. This protocol is a synthesis of methodologies reported for analogous compounds.
1. Software and Resource Requirements:
-
Molecular Modeling Software: AutoDock Tools, PyMOL, Discovery Studio, or similar.
-
Docking Program: AutoDock Vina, Schrödinger Glide, or equivalent.
-
Protein Data Bank (PDB): For retrieval of protein crystal structures.
-
Ligand Structure: A 3D structure of this compound (can be generated using ChemDraw or similar software and energy minimized).
2. Ligand Preparation:
-
Draw the 2D structure of this compound using a chemical drawing tool.
-
Convert the 2D structure to a 3D structure.
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).
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Save the optimized ligand structure in a suitable format (e.g., .pdb or .mol2).
-
Using AutoDock Tools, assign Gasteiger charges and define the rotatable bonds. Save the final ligand file in the .pdbqt format.
3. Protein Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands or ions from the protein structure using molecular visualization software like PyMOL or Discovery Studio.
-
Add polar hydrogen atoms to the protein.
-
Assign Kollman charges to the protein atoms.
-
Save the prepared protein structure in the .pdbqt format using AutoDock Tools.
4. Grid Box Generation:
-
Identify the active site of the target protein. This can be determined from the location of a co-crystallized ligand in the PDB structure or through literature review.
-
Define the grid box dimensions to encompass the entire active site. The grid box should be centered on the active site.
-
Set the grid spacing (typically 1 Å).
-
Generate the grid parameter file (grid.gpf) using AutoDock Tools.
-
Run the autogrid command to generate the grid map files.
5. Molecular Docking Simulation:
-
Prepare the docking parameter file (dock.dpf) specifying the prepared ligand and protein files, as well as the grid parameter file.
-
Set the docking algorithm parameters (e.g., number of genetic algorithm runs, population size, etc.).
-
Launch the docking simulation using AutoDock Vina or a similar program.
-
The program will generate a log file containing the binding energies and RMSD values for different binding poses, as well as an output file with the coordinates of the docked poses.
6. Analysis of Results:
-
Analyze the docking log file to identify the binding pose with the lowest binding energy.
-
Visualize the protein-ligand interactions of the best binding pose using PyMOL or Discovery Studio.
-
Identify the key amino acid residues involved in the interaction (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).
-
Compare the binding mode and interactions with those of known inhibitors of the target protein, if available.
Visualizations
Molecular Docking Workflow
Caption: General workflow for a molecular docking study.
Hypothetical Signaling Pathway (AKT/mTOR)
Given that some imidazo[1,2-a]pyridine derivatives have been shown to inhibit the AKT/mTOR pathway, a key signaling cascade in cancer, the following diagram illustrates a simplified representation of this pathway.[5]
Caption: Simplified AKT/mTOR signaling pathway with hypothetical inhibition.
References
- 1. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl Imidazo[1,2-a]pyridine-5-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Ethyl imidazo[1,2-a]pyridine-5-carboxylate synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the widely used condensation reaction between a substituted 2-aminopyridine and an α-halocarbonyl compound.
Q1: I am getting a very low yield of the desired this compound. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Here's a systematic approach to troubleshoot this issue:
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Starting Material Quality: Ensure the purity of your starting materials, particularly the Ethyl 6-aminopicolinate and the α-haloaldehyde (e.g., chloroacetaldehyde or bromoacetaldehyde dimethyl acetal). Impurities can lead to unwanted side reactions.
-
Reaction Conditions: The choice of base, solvent, and temperature is critical.
-
Base: A weak base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) is often preferred. Stronger bases can lead to decomposition or polymerization of the α-haloaldehyde.
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Solvent: Protic solvents like ethanol or a mixture of ethanol and water are commonly used. Anhydrous solvents like DMF can also be effective, sometimes leading to shorter reaction times.[1]
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Temperature: The reaction is typically performed at reflux temperature.[2] However, optimizing the temperature is crucial; excessively high temperatures might lead to degradation.
-
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Both insufficient and excessive reaction times can lead to lower yields of the desired product due to incomplete reaction or product degradation, respectively.
-
Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative side reactions and improve the yield.
Q2: I am observing the formation of multiple side products along with my desired product. How can I minimize their formation?
A2: The formation of side products is a common challenge. Here are some strategies to enhance the selectivity of your reaction:
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Control of Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the α-haloaldehyde to ensure complete consumption of the limiting 2-aminopyridine derivative.
-
Slow Addition: Adding the α-haloaldehyde dropwise to the reaction mixture containing the 2-aminopyridine and base can help to control the reaction rate and minimize the formation of self-condensation or polymerization products of the aldehyde.
-
Choice of α-Haloaldehyde equivalent: Using a protected form of the α-haloaldehyde, such as bromoacetaldehyde dimethyl acetal, can prevent self-polymerization. The acetal is hydrolyzed in situ under the reaction conditions to generate the reactive aldehyde.
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Effect of Electron-Withdrawing Group: The ester group at the 6-position of the pyridine ring is electron-withdrawing, which can decrease the nucleophilicity of the pyridine nitrogen, making the initial alkylation step slower. This can sometimes lead to competing side reactions. Careful optimization of reaction conditions is key to favor the desired cyclization.
Q3: I am facing difficulties in purifying the final product. What are the recommended purification methods?
A3: Purification of imidazo[1,2-a]pyridine derivatives can be challenging due to the presence of polar byproducts and unreacted starting materials.
-
Work-up Procedure: After the reaction is complete, a standard work-up involves quenching the reaction with water and extracting the product with an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with brine can help to remove water-soluble impurities.
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Column Chromatography: This is the most effective method for obtaining a highly pure product. A silica gel column is typically used with a gradient elution system of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate). The optimal solvent system should be determined by TLC analysis.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective final purification step to remove minor impurities.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis typically proceeds via a Chichibabin-type reaction. The mechanism involves two key steps:
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N-Alkylation: The pyridine nitrogen of Ethyl 6-aminopicolinate acts as a nucleophile and attacks the electrophilic carbon of the α-haloaldehyde, forming a pyridinium salt intermediate.
-
Intramolecular Cyclization and Dehydration: The exocyclic amino group then attacks the carbonyl carbon of the aldehyde, leading to the formation of a five-membered ring. Subsequent dehydration results in the aromatic imidazo[1,2-a]pyridine ring system.
Q2: Can I use other α-carbonyl compounds for this synthesis?
A2: Yes, various α-haloketones can be used to introduce substituents at the 2-position of the imidazo[1,2-a]pyridine ring. For instance, using ethyl bromopyruvate would lead to the formation of a 2-carboxyethyl substituted product.[1][2]
Q3: How does the substituent on the 2-aminopyridine ring affect the reaction?
A3: The nature of the substituent on the 2-aminopyridine ring significantly influences the reaction rate and yield. Electron-donating groups on the pyridine ring increase the nucleophilicity of the pyridine nitrogen, generally leading to faster reaction rates and higher yields. Conversely, electron-withdrawing groups, such as the ethyl carboxylate group in your target molecule, decrease the nucleophilicity and can make the reaction more challenging, often requiring more forcing conditions or careful optimization.
Data Presentation
Table 1: Optimization of Reaction Conditions for Imidazo[1,2-a]pyridine Synthesis (General Overview)
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | NaHCO₃ (2.0) | Ethanol | Reflux | 6 | Moderate to Good | [1] |
| 2 | K₂CO₃ (2.0) | DMF | 80 | 4 | Good | [1] |
| 3 | None | Ethanol | Reflux | 12 | Low to Moderate | [1] |
| 4 | NaHCO₃ (1.5) | Ethanol/H₂O | Reflux | 8 | Moderate | General Knowledge |
Note: This table provides a general overview based on similar syntheses. The optimal conditions for this compound may vary and require specific optimization.
Experimental Protocols
Detailed Experimental Protocol for a Representative Synthesis of a Substituted Ethyl Imidazo[1,2-a]pyridine-2-carboxylate
This protocol for the synthesis of Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate can be adapted for the synthesis of this compound by using Ethyl 6-aminopicolinate as the starting material.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-methylpyridin-2-ylamine (1.0 eq) in ethanol.
-
Addition of Reagents: To this solution, add ethyl 3-bromo-2-oxopropionate (1.2 eq).
-
Reaction: Heat the mixture to reflux and maintain for 6 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.
-
Neutralization and Precipitation: Add solid anhydrous potassium bicarbonate (KHCO₃) to the residue until the pH reaches approximately 8. Stir for 3 hours.
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Isolation: A precipitate should form. Collect the solid by filtration and dry it to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate.[2]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the synthesis.
References
Overcoming challenges in the purification of imidazo[1,2-a]pyridine esters
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of imidazo[1,2-a]pyridine esters.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purification process.
1. Column Chromatography Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery of Product | - Compound insoluble in the mobile phase: The product is not moving down the column. - Compound degradation on silica gel: The ester is sensitive to the acidic nature of silica gel. - Improper solvent system: The chosen eluent is not polar enough to elute the compound.[1] | - Increase solvent polarity: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).[1] If necessary, add a small amount of a more polar solvent like methanol. - Use a neutral stationary phase: Consider using neutral alumina instead of silica gel. - Perform a stability test: Run a 2D TLC to check for compound degradation on the silica plate.[1] If degradation is observed, alternative purification methods should be considered. |
| Poor Separation of Product and Impurities (Co-elution) | - Inappropriate solvent system: The polarity of the eluent is too high, causing all components to move too quickly. - Column overloading: Too much crude material was loaded onto the column. | - Decrease solvent polarity: Start with a less polar solvent system and gradually increase the polarity (gradient elution). Aim for an Rf value of 0.2-0.4 for your product on TLC for optimal separation.[1] - Reduce the amount of sample loaded. - Use a longer column to increase the separation distance between bands. |
| Presence of Colored Impurities in Fractions | - Highly conjugated byproducts: These are often formed during the synthesis. - Degradation products. | - Activated charcoal treatment: Before column chromatography, dissolve the crude product in a suitable solvent and treat with a small amount of activated charcoal.[1] Filter the charcoal and then concentrate the solution before loading it onto the column. - Alternative stationary phase: Consider using a different stationary phase, such as Florisil® or reversed-phase silica gel, which may have a different selectivity for the colored impurities. |
2. Recrystallization Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product Does Not Crystallize | - Solution is not supersaturated: Too much solvent was used. - Presence of impurities inhibiting crystal formation. - The compound may be an oil at room temperature. | - Induce crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface, or add a seed crystal of the pure compound. - Reduce the volume of the solvent by gentle heating under a stream of nitrogen or by using a rotary evaporator, and then allow it to cool again. - Cool the solution to a lower temperature (e.g., in an ice bath or freezer). - If the product is an oil, try trituration with a non-polar solvent like hexane to induce solidification. |
| Low Yield of Crystals | - The compound has significant solubility in the cold solvent. - Too much solvent was used. | - Choose a different solvent system: The ideal solvent should dissolve the compound when hot but have very low solubility when cold. Common systems for imidazo[1,2-a]pyridines include ethanol, or mixtures like n-hexane/ethyl acetate and n-hexane/acetone. - Minimize the amount of hot solvent used to dissolve the crude product. |
| "Oiling Out" of the Product | - The boiling point of the solvent is too high, and the product comes out of solution above its melting point. - High concentration of impurities. | - Add more of the "good" solvent (the one in which the compound is more soluble) to the hot mixture to keep the product dissolved at a higher temperature, then cool slowly. - Use a lower-boiling point solvent system. - Perform an initial purification step (e.g., a quick filtration through a plug of silica) to remove some impurities before recrystallization. |
| Colored Impurities Remain in Crystals | - The impurity co-crystallizes with the product. - The impurity is trapped within the crystal lattice. | - Perform a hot filtration with activated charcoal: Before allowing the solution to cool, add a small amount of activated charcoal to the hot solution, heat for a few minutes, and then perform a hot gravity filtration to remove the charcoal and adsorbed impurities.[1] - Perform a second recrystallization from a different solvent system. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in the synthesis of imidazo[1,2-a]pyridine esters?
A1: Common impurities include unreacted starting materials (e.g., 2-aminopyridine derivatives and α-haloketones), byproducts from side reactions (such as self-condensation of the ketone), and residual catalysts (e.g., copper or palladium salts if used in the synthesis).[2][3] In multicomponent reactions, incompletely reacted intermediates can also be present.
Q2: My purified imidazo[1,2-a]pyridine ester is still colored. How can I remove the color?
A2: Colored impurities are often highly conjugated organic molecules. The most effective methods for their removal are:
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Activated Charcoal Treatment: Dissolve your compound in a suitable solvent, add a small amount of activated charcoal, heat the mixture for a short period, and then filter the hot solution to remove the charcoal.[1] Be aware that charcoal can also adsorb some of your product, potentially lowering the yield.
-
Reversed-Phase Chromatography: If normal-phase chromatography does not remove the color, reversed-phase flash chromatography can be an effective alternative.[4]
-
Recrystallization: Sometimes, a careful recrystallization from an appropriate solvent can leave the colored impurity in the mother liquor.
Q3: I am seeing peak tailing in the HPLC analysis of my purified product. What could be the cause?
A3: Peak tailing in HPLC for imidazo[1,2-a]pyridine derivatives is often due to secondary interactions between the basic nitrogen atoms in the ring system and residual acidic silanol groups on the silica-based stationary phase.[5] To mitigate this, you can:
-
Lower the mobile phase pH: Add a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to the mobile phase to protonate the basic nitrogens and reduce their interaction with the stationary phase.
-
Use an end-capped column: These columns have fewer free silanol groups.
-
Check for column overload: Injecting too much sample can also lead to peak tailing. Try diluting your sample.
Q4: How do I choose the best purification method: column chromatography or recrystallization?
A4: The choice depends on the nature of your sample and the impurities.
-
Recrystallization is often faster and can yield very pure material if a suitable solvent is found and the impurities have different solubility profiles. It is a good first choice for solid products.
-
Column chromatography is more versatile and can separate compounds with very similar properties. It is often necessary for oily products or when recrystallization fails to remove certain impurities.
A common strategy is to perform column chromatography first to remove the bulk of the impurities, followed by recrystallization of the resulting solid to achieve high purity.
Data Presentation
Table 1: Comparison of Purification Methods for a Hypothetical Imidazo[1,2-a]pyridine Ester
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Time Required | Notes |
| Column Chromatography | 75% | 95% | 60% | 4-6 hours | Effective for removing a wide range of impurities. |
| Recrystallization | 75% | 98% | 45% | 2-3 hours | Requires finding a suitable solvent system; can result in higher purity but potentially lower yield. |
| Sequential Purification | 75% | >99% | 35% | 6-9 hours | Combines the broad separation of chromatography with the high purification of recrystallization. |
Note: The data in this table is illustrative and will vary depending on the specific compound and impurities.
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
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TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal solvent system. A good solvent system will give your desired product an Rf value of approximately 0.2-0.4.[1] A common eluent for imidazo[1,2-a]pyridine esters is a mixture of hexane and ethyl acetate.
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Column Packing: Prepare a silica gel column using the chosen eluent.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (like dichloromethane) and load it onto the column. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.
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Elution: Run the column with the chosen eluent system. A gradient elution (gradually increasing the polarity of the eluent) may be necessary for optimal separation.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, ethyl acetate, acetone, and mixtures with hexane) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
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Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
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Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal, swirl, and heat for a few minutes.
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Hot Filtration (if necessary): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or placing it in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Mandatory Visualizations
Caption: General experimental workflow for the purification and analysis of imidazo[1,2-a]pyridine esters.
Caption: Troubleshooting logic for low recovery in column chromatography.
References
Technical Support Center: Optimization of Imidazo[1,2-a]pyridine Cyclization
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the synthesis of imidazo[1,2-a]pyridines.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of imidazo[1,2-a]pyridines, offering potential causes and solutions.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inefficient Catalyst: The chosen catalyst may not be optimal for the specific substrates or reaction type. For instance, in copper-catalyzed reactions, the copper source (e.g., CuI, CuBr) can significantly impact the yield.[1] | Catalyst Screening: Test a variety of catalysts. For copper-catalyzed reactions, CuBr has been shown to be highly effective in certain syntheses.[1] For palladium-catalyzed reactions, PdCl₂ has demonstrated good results.[2] Consider catalyst-free options where applicable, such as reactions at elevated temperatures or under microwave irradiation.[3][4] |
| Suboptimal Solvent: The polarity and boiling point of the solvent can greatly influence reaction rates and yields. Protic solvents like n-BuOH can facilitate product precipitation and improve yields in some multicomponent reactions.[5] | Solvent Optimization: Screen a range of solvents with varying polarities (e.g., DMF, toluene, n-BuOH, water).[1][5] For certain copper-catalyzed reactions, NMP has been found to give the best results.[6] In some cases, solvent-free conditions can lead to excellent yields.[3][4] | |
| Incorrect Temperature: The reaction may require a specific temperature range for optimal performance. For some copper-catalyzed aerobic oxidations, 80°C is the ideal temperature.[1] | Temperature Adjustment: Systematically vary the reaction temperature. Some modern methods allow for reactions to proceed efficiently at room temperature or with gentle heating.[7] | |
| Poor Reagent Quality: Impurities in starting materials (2-aminopyridines, carbonyl compounds, etc.) can interfere with the reaction. | Reagent Purification: Ensure the purity of all starting materials. Recrystallize or distill reagents if necessary. | |
| Presence of Oxygen (for air-sensitive reactions): Some coupling reactions, like the A3 coupling, can be highly sensitive to oxygen, leading to side reactions such as the oxidative dimerization of alkynes.[8] | Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.[8] | |
| Formation of Side Products | Decomposition of Reagents: Acid-sensitive isocyanides used in some multicomponent reactions can decompose at higher temperatures, leading to lower yields of the desired product.[9] | Milder Reaction Conditions: Employ milder reaction conditions, such as room temperature, especially when using sensitive reagents.[9] |
| Incorrect Reaction Pathway: The reaction conditions may favor an alternative, undesired reaction pathway. | Re-evaluate Reaction Mechanism: Consider the plausible reaction mechanism and adjust conditions to favor the desired pathway. For example, in some multicomponent reactions, the choice of solvent can direct the reaction towards the desired product.[5] | |
| Difficult Product Isolation/Purification | Product Precipitation: In some cases, the product may precipitate out of the reaction mixture, simplifying purification.[9] | Leverage Precipitation: If the product precipitates, it can often be isolated by simple filtration, avoiding the need for column chromatography.[9] |
| Poor Solubility of the Product: Imidazo[1,2-a]pyridine compounds can sometimes exhibit poor solubility, making them difficult to handle and purify.[10] | Solubility Enhancement Strategies: For poorly soluble products, consider techniques such as the preparation of amorphous solid dispersions or the use of lipid-based formulations.[10] | |
| Product is Water-Soluble: The product may be lost in the aqueous layer during workup.[11] | Check Aqueous Layer: Before discarding the aqueous layer after extraction, check it for the presence of your product.[11] | |
| Reaction Fails to Reproduce | Subtle Variations in Experimental Conditions: Minor differences in reagent purity, solvent grade, or reaction setup can lead to different outcomes. | Standardize Protocol: Carefully document and control all experimental parameters. Ensure consistent quality of all reagents and solvents. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing imidazo[1,2-a]pyridines?
A1: The most prevalent methods include:
-
Condensation Reactions: Classically, the reaction of 2-aminopyridines with α-halocarbonyl compounds is a widely used method.[3][12]
-
Multicomponent Reactions (MCRs): These reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, involve the combination of three or more starting materials in a one-pot synthesis.[5][13]
-
Transition-Metal-Catalyzed Reactions: Copper and palladium catalysts are frequently employed in various coupling and cyclization reactions to form the imidazo[1,2-a]pyridine core.[1][2][14]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields.[3]
Q2: How do electron-donating or electron-withdrawing groups on the 2-aminopyridine affect the reaction?
A2: The electronic properties of substituents on the 2-aminopyridine ring can influence reactivity. In some copper-catalyzed reactions, electron-rich substrates tend to give better yields than electron-deficient ones.[1] However, in other multicomponent reactions, the electronic properties of the substituents may not have an obvious effect on reactivity.[5] In catalyst- and solvent-free reactions, 2-aminopyridines with electron-withdrawing groups may react more slowly than those with electron-neutral or electron-donating groups.[4]
Q3: What is the role of an oxidant in some imidazo[1,2-a]pyridine syntheses?
A3: In many modern synthetic routes, an oxidant is used to facilitate the cyclization step. Air is often used as a green and inexpensive oxidant in copper-catalyzed aerobic oxidative syntheses.[1] Other oxidants like iodine and tert-butyl hydroperoxide have also been employed.[15]
Q4: Are there any "green" or environmentally friendly methods for this synthesis?
A4: Yes, several green chemistry approaches have been developed. These include:
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Using water as a solvent.[15]
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Employing air as the oxidant.[1]
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The use of non-toxic and biodegradable catalysts like thiamine hydrochloride.[7]
Q5: My reaction involves an A3 coupling. What are the critical parameters to control?
A5: For A3 coupling reactions (aldehyde, alkyne, amine), critical parameters include:
-
Catalyst: Copper and ruthenium-based catalysts are common.[16]
-
Atmosphere: These reactions can be sensitive to oxygen, so performing them under an inert atmosphere is often beneficial.[8]
-
Temperature: Heating is typically required, often in the range of 70-100°C.[8]
-
Solvent: Toluene is a common solvent, but reactions can also be performed in water.[8][16]
Experimental Protocols
Example Protocol 1: Copper-Catalyzed Aerobic Oxidative Synthesis
This protocol is based on the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and nitroolefins using air as the oxidant.[1]
-
Reaction Setup: To a reaction tube, add the 2-aminopyridine (0.5 mmol), nitroolefin (0.6 mmol), and CuBr (10 mol%).
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Solvent Addition: Add DMF (2.0 mL) as the solvent.
-
Reaction Conditions: Stir the mixture at 80°C under an air atmosphere.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Workup: Upon completion, cool the reaction mixture to room temperature. Add water and extract with ethyl acetate.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
Example Protocol 2: Catalyst- and Solvent-Free Synthesis
This protocol describes the reaction between 2-aminopyridines and α-haloketones without any added catalyst or solvent.[4]
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Reaction Setup: In a round-bottom flask, mix the 2-aminopyridine (1.0 mmol) and the α-haloketone (1.0 mmol).
-
Reaction Conditions: Heat the reaction mixture at 60°C.
-
Monitoring: Monitor the reaction by TLC.
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Workup: After the reaction is complete, cool the mixture to room temperature.
-
Purification: Recrystallize the solid product from ethanol to obtain the pure imidazo[1,2-a]pyridine.
Data Presentation
Table 1: Optimization of a Copper-Catalyzed Synthesis[1]
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | CuCl (10) | DMF | 80 | 75 |
| 2 | CuBr (10) | DMF | 80 | 90 |
| 3 | CuI (10) | DMF | 80 | 82 |
| 4 | Cu(OAc)₂ (10) | DMF | 80 | 65 |
| 5 | CuBr (10) | Toluene | 80 | 55 |
| 6 | CuBr (10) | CH₃CN | 80 | 68 |
| 7 | CuBr (10) | DMF | 60 | 62 |
| 8 | CuBr (10) | DMF | 100 | 85 |
Table 2: Solvent Screening for a Multicomponent Reaction[5]
| Entry | Solvent | Temperature | Yield (%) |
| 1 | CH₂Cl₂ | Reflux | 11 |
| 2 | CH₃CN | Reflux | 15 |
| 3 | Toluene | Reflux | 21 |
| 4 | Dioxane | Reflux | 18 |
| 5 | THF | Reflux | 13 |
| 6 | MeOH | Reflux | 25 |
| 7 | n-BuOH | Reflux | 33 |
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: General experimental workflow for imidazo[1,2-a]pyridine synthesis.
References
- 1. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. bio-conferences.org [bio-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cbijournal.com [cbijournal.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. How To [chem.rochester.edu]
- 12. benchchem.com [benchchem.com]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
- 15. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 16. A3 coupling reaction - Wikipedia [en.wikipedia.org]
Preventing side product formation in imidazo[1,2-a]pyridine synthesis
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent the formation of side products during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to imidazo[1,2-a]pyridines?
A1: Several efficient methods are available, with the most prevalent being:
-
Tschitschibabin Reaction: The condensation of 2-aminopyridines with α-halocarbonyl compounds. This is a classic and widely used method.[1]
-
Groebke-Blackburn-Bienaymé (GBB) Reaction: A three-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide, offering rapid access to diverse 3-aminoimidazo[1,2-a]pyridines.[2][3]
-
Copper-Catalyzed Reactions: These include aerobic oxidative cyclization of 2-aminopyridines with ketones, nitroolefins, or alkynes, valued for their efficiency and functional group tolerance.[4][5]
-
Iodine-Catalyzed Reactions: Molecular iodine can catalyze the synthesis through various pathways, often under mild and environmentally friendly conditions.[6]
Q2: My reaction yield is consistently low. What are the likely causes?
A2: Low yields can stem from several factors:
-
Suboptimal Reaction Conditions: Temperature, solvent, and catalyst loading are critical. Optimization of these parameters is often necessary for different substrates.
-
Poor Quality of Reagents: Impurities in starting materials, especially the 2-aminopyridine or the carbonyl compound, can inhibit the reaction or lead to side products.
-
Steric Hindrance: Bulky substituents on the starting materials can impede the reaction, leading to lower yields.[5]
-
Electronic Effects: Electron-donating groups on the 2-aminopyridine and electron-withdrawing groups on the aldehyde (in GBB reactions) or ketone can influence reactivity.
-
Incomplete Reaction: Insufficient reaction time can lead to a mixture of starting materials and the desired product. Monitoring the reaction by TLC or LC-MS is recommended.
Q3: I am observing multiple spots on my TLC plate that are difficult to separate from the product. What could they be?
A3: The presence of multiple spots suggests the formation of side products. Common culprits include:
-
Uncyclized Intermediates: The initial adduct between the 2-aminopyridine and the carbonyl compound may not have cyclized completely.
-
Dimerization of Starting Materials: Under certain conditions, 2-aminopyridine can undergo self-condensation or dimerization.
-
Over-oxidation Products: In oxidative coupling reactions, the desired product or intermediates can be further oxidized.
-
Ugi Adducts (in GBB reactions): Particularly with aliphatic aldehydes, the formation of a linear Ugi-type adduct can compete with the desired cyclization.[7][8][9]
Troubleshooting Guides
Issue 1: Formation of Ugi Adduct Side Product in Groebke-Blackburn-Bienaymé (GBB) Reaction
Symptoms:
-
Presence of a major byproduct in the crude reaction mixture, often with a similar polarity to the desired imidazo[1,2-a]pyridine.
-
Observed more frequently with aliphatic aldehydes.
Root Cause Analysis: The GBB reaction proceeds through a nitrilium intermediate. In a competing pathway, this intermediate can be trapped by the carboxylate-like species formed from the isocyanide and any water present, leading to a linear Ugi-type adduct instead of the cyclized imidazo[1,2-a]pyridine.
Preventative Measures & Solutions:
| Parameter | Recommended Condition | Rationale |
| Aldehyde Choice | Use aromatic aldehydes when possible. | Aromatic aldehydes are generally more reactive and favor the cyclization pathway over the Ugi-type side reaction. |
| Solvent | Use anhydrous solvents (e.g., dry THF, dry DCM). | Minimizing water content reduces the formation of the species that leads to the Ugi adduct. |
| Reaction Temperature | Optimize the temperature (often room temperature to 60 °C). | Higher temperatures can sometimes favor the Ugi pathway. |
| Catalyst | Use a Lewis acid catalyst (e.g., Sc(OTf)₃, Yb(OTf)₃). | Lewis acids can promote the cyclization step. |
Troubleshooting Workflow for GBB Reaction
Caption: Troubleshooting workflow for addressing side product formation in the Groebke-Blackburn-Bienaymé reaction.
Issue 2: Incomplete Cyclization or Dimerization in Copper-Catalyzed Synthesis
Symptoms:
-
A complex mixture of products is observed.
-
The desired product is isolated in low yield along with higher molecular weight species.
Root Cause Analysis: In copper-catalyzed oxidative cyclizations, the reaction proceeds through several intermediates. If the cyclization is not efficient, these intermediates can undergo other reactions, such as dimerization or decomposition. The catalyst activity and reaction atmosphere are crucial.
Preventative Measures & Solutions:
| Parameter | Recommended Condition | Rationale |
| Catalyst | Use an active copper(I) source (e.g., CuI, CuBr). | Copper(I) is the active catalytic species in many of these reactions. |
| Atmosphere | Ensure an aerobic atmosphere (e.g., air, O₂ balloon) if the mechanism requires an oxidant. | The oxidant is necessary for the oxidative coupling steps. |
| Solvent | Use a polar aprotic solvent (e.g., DMF, DMSO). | These solvents can help to stabilize the charged intermediates and promote the reaction. |
| Temperature | Optimize the reaction temperature (typically 80-120 °C). | Sufficient thermal energy is often required to drive the cyclization to completion. |
Reaction Pathway and Potential Side Reactions
Caption: Simplified reaction pathway for copper-catalyzed imidazo[1,2-a]pyridine synthesis and potential side reactions.
Detailed Experimental Protocols
Protocol 1: Groebke-Blackburn-Bienaymé (GBB) Synthesis of 3-Aminoimidazo[1,2-a]pyridines
Materials:
-
2-Aminopyridine (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Isocyanide (1.0 mmol)
-
Scandium(III) triflate (Sc(OTf)₃) (0.1 mmol, 10 mol%)
-
Anhydrous methanol (5 mL)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-aminopyridine, the aldehyde, and scandium(III) triflate.
-
Add anhydrous methanol and stir the mixture for 10 minutes at room temperature.
-
Add the isocyanide dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-12 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aminoimidazo[1,2-a]pyridine.
Protocol 2: Copper-Catalyzed Aerobic Oxidative Synthesis
Materials:
-
2-Aminopyridine (1.0 mmol)
-
Acetophenone (1.2 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Dimethylformamide (DMF) (3 mL)
Procedure:
-
To a round-bottom flask, add 2-aminopyridine, acetophenone, and copper(I) iodide.
-
Add DMF and stir the mixture at 120 °C under an air atmosphere (using a reflux condenser open to the air).
-
Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[4]
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 5. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Synthesis of imidazo[1,2- a]pyridine-containing peptidomimetics by tandem of Groebke-Blackburn-Bienaymé and Ugi reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Ethyl Imidazo[1,2-a]pyridine-5-carboxylate in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with Ethyl imidazo[1,2-a]pyridine-5-carboxylate.
Troubleshooting Guides
This section addresses specific problems you might encounter related to the stability of this compound in solution.
| Problem | Potential Cause | Suggested Solution |
| Loss of compound potency or concentration over time in aqueous solution. | Hydrolysis of the ethyl ester: The ester group is susceptible to hydrolysis, especially under acidic or basic conditions, forming the corresponding carboxylic acid. | - Maintain the pH of the solution within a neutral range (pH 6-8).- Use aprotic solvents if compatible with your experimental design.- Prepare solutions fresh and use them promptly.- Store stock solutions at low temperatures (-20°C or -80°C). |
| Discoloration of the solution (e.g., turning yellow or brown). | Oxidative degradation: The imidazo[1,2-a]pyridine ring system may be susceptible to oxidation, leading to colored degradation products. This can be accelerated by exposure to air, light, or certain metal ions. | - Degas solvents before use to remove dissolved oxygen.- Work under an inert atmosphere (e.g., nitrogen or argon).- Protect solutions from light by using amber vials or covering containers with aluminum foil.- Add antioxidants (e.g., BHT, Vitamin E) if they do not interfere with your experiment. |
| Precipitation of the compound from solution. | Formation of a less soluble degradation product: The carboxylic acid product of hydrolysis may be less soluble than the parent ester in certain solvent systems. | - Confirm the identity of the precipitate using analytical techniques like HPLC or LC-MS.- If hydrolysis is confirmed, follow the steps to prevent it.- Adjust the solvent composition or pH to improve the solubility of potential degradants. |
| Inconsistent results between experimental repeats. | Variable degradation due to inconsistent handling: Differences in light exposure, temperature, or solution preparation time between experiments can lead to varying levels of degradation. | - Standardize all experimental procedures, including solution preparation, storage, and handling.- Implement strict light and temperature controls.- Prepare a single batch of stock solution for a series of related experiments. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The two most probable degradation pathways are hydrolysis of the ethyl ester group and oxidation of the imidazo[1,2-a]pyridine ring system. Hydrolysis can occur under both acidic and basic conditions, leading to the formation of imidazo[1,2-a]pyridine-5-carboxylic acid. The fused heterocyclic ring can be susceptible to oxidative processes, which may be initiated by light, heat, or the presence of oxidizing agents.
Q2: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?
Q3: How should I store stock solutions of this compound?
A3: For maximum stability, stock solutions should be prepared in a suitable aprotic solvent (e.g., DMSO, DMF) at a high concentration. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or, for long-term storage, at -80°C. Protect the solutions from light by using amber vials.
Q4: Can I heat solutions of this compound?
A4: Caution should be exercised when heating solutions containing this compound. Elevated temperatures can accelerate both hydrolysis and oxidative degradation. If heating is necessary, it should be done for the shortest possible time and at the lowest effective temperature. Consider performing a thermal stability study to understand the compound's tolerance to heat in your specific solvent system.
Q5: What analytical methods are suitable for monitoring the stability of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique. This involves developing an HPLC method that can separate the intact this compound from its potential degradation products. UV detection is typically suitable for this class of compounds. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of the degradation products, aiding in the elucidation of the degradation pathways.
Data Presentation
The following tables illustrate how to present quantitative data from a forced degradation study.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Duration | % Assay of Parent Compound | % Degradation | Major Degradant(s) |
| 0.1 M HCl | 24 h | 75.2 | 24.8 | Imidazo[1,2-a]pyridine-5-carboxylic acid |
| 0.1 M NaOH | 8 h | 62.5 | 37.5 | Imidazo[1,2-a]pyridine-5-carboxylic acid |
| 3% H₂O₂ | 24 h | 88.1 | 11.9 | Unidentified polar degradant |
| Heat (60°C) | 48 h | 95.3 | 4.7 | Minor unidentified degradants |
| Photostability (ICH Q1B) | 7 days | 92.7 | 7.3 | Unidentified photodegradants |
Note: The data presented in this table is illustrative and intended to serve as a template for reporting experimental findings.
Experimental Protocols
Protocol 1: pH Stability Assessment of this compound
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 12 (e.g., citrate, phosphate, borate buffers).
-
Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Incubation: Dilute the stock solution with each buffer to a final concentration of 100 µg/mL. Incubate the solutions at a constant temperature (e.g., 25°C or 40°C) in the dark.
-
Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Sample Quenching: Immediately neutralize the pH of the acidic and basic samples by adding an equimolar amount of base or acid, respectively, to stop further degradation.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound and the formation of any degradation products.
-
Data Analysis: Plot the logarithm of the remaining concentration of the parent compound versus time to determine the degradation rate constant at each pH.
Protocol 2: Photostability Testing
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol/water) at a concentration of 100 µg/mL. Also, place the solid compound in a clear container.
-
Control Samples: Prepare identical samples but wrap them in aluminum foil to serve as dark controls.
-
Exposure: Place the unwrapped samples in a photostability chamber and expose them to a light source that complies with ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Analysis: After the exposure period, analyze both the exposed and control samples by a stability-indicating HPLC method.
-
Evaluation: Compare the chromatograms of the exposed and control samples to assess the extent of photodegradation and the formation of any photodegradants.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: General workflow for conducting a stability study.
Technical Support Center: Troubleshooting Low Cell Permeability of Imidazo[1,2-a]pyridine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low cell permeability of imidazo[1,2-a]pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are imidazo[1,2-a]pyridine derivatives and why is their cell permeability important?
Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1][2][3] For these compounds to be effective, they often need to reach intracellular targets. Therefore, their ability to cross the cell membrane, a property known as cell permeability, is a critical factor in their therapeutic potential. Poor cell permeability can lead to low bioavailability and reduced efficacy.
Q2: What are the key physicochemical properties of imidazo[1,2-a]pyridine derivatives that influence their cell permeability?
The cell permeability of small molecules like imidazo[1,2-a]pyridine derivatives is significantly influenced by several physicochemical properties. Key factors include:
-
Lipophilicity (LogP): A measure of a compound's solubility in a non-polar solvent versus a polar solvent. An optimal LogP (typically between 1 and 5) is required for good passive diffusion.
-
Molecular Weight (MW): Smaller molecules generally exhibit better permeability. According to Lipinski's Rule of Five, a molecular weight of less than 500 Da is favorable.
-
Polar Surface Area (PSA): A measure of the surface area of a molecule that is polar. A lower PSA (typically less than 140 Ų) is generally associated with better cell permeability.
-
Hydrogen Bond Donors and Acceptors: A higher number of hydrogen bond donors and acceptors can hinder a compound's ability to cross the lipid bilayer of the cell membrane. Lipinski's Rule of Five suggests no more than 5 hydrogen bond donors and 10 hydrogen bond acceptors.
-
Aqueous Solubility: While not a direct measure of permeability, poor solubility can lead to inaccurate permeability measurements in in-vitro assays.
Q3: What are the common in vitro assays used to assess the cell permeability of imidazo[1,2-a]pyridine derivatives?
Two widely used in vitro assays for assessing cell permeability are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane.[4][5] It is a high-throughput and cost-effective method for screening compounds in early drug discovery.[5]
-
Caco-2 Cell Permeability Assay: This assay utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium.[6][7] It can assess both passive diffusion and active transport mechanisms, including efflux.[7]
Q4: What is the significance of a discrepancy between PAMPA and Caco-2 assay results for an imidazo[1,2-a]pyridine derivative?
A significant difference in the permeability of an imidazo[1,2-a]pyridine derivative between PAMPA and Caco-2 assays can provide valuable insights into its transport mechanism.
-
Good PAMPA permeability but poor Caco-2 permeability: This often suggests that the compound is a substrate for active efflux pumps, such as P-glycoprotein (P-gp), which are present in Caco-2 cells but not in the artificial membrane of the PAMPA assay.[8] These pumps actively transport the compound out of the cell, reducing its net permeability.
-
Poor PAMPA permeability but good Caco-2 permeability: This is less common but could indicate the involvement of active uptake transporters in the Caco-2 cells that facilitate the entry of the compound into the cell.[8]
Q5: How can the cell permeability of an imidazo[1,2-a]pyridine derivative be improved?
If an imidazo[1,2-a]pyridine derivative exhibits low cell permeability, several strategies can be employed to improve this property:
-
Chemical Modification: Structure-activity relationship (SAR) studies can guide the chemical modification of the scaffold to optimize its physicochemical properties.[1] This may involve introducing or removing functional groups to modulate lipophilicity, reduce polar surface area, or decrease the number of hydrogen bond donors and acceptors.
-
Prodrug Approach: A prodrug is an inactive derivative of a drug molecule that is converted into the active form within the body. This approach can be used to temporarily mask polar functional groups that hinder membrane transport, thereby improving permeability.
-
Formulation Strategies: For compounds with poor aqueous solubility that may lead to artificially low permeability readings, formulation strategies such as using co-solvents (e.g., DMSO), cyclodextrins, or lipid-based formulations can be employed to enhance solubility and apparent permeability.[1]
Troubleshooting Guide for Low Cell Permeability
This guide provides a systematic approach to troubleshooting low cell permeability of imidazo[1,2-a]pyridine derivatives in common in vitro assays.
Scenario 1: Low Permeability in the PAMPA Assay
If your imidazo[1,2-a]pyridine derivative shows low apparent permeability (Papp) in a PAMPA assay, it suggests an issue with its intrinsic ability to passively diffuse across a lipid membrane.
| Possible Cause | Troubleshooting Steps |
| Unfavorable Physicochemical Properties | 1. Review Physicochemical Properties: Compare the calculated or measured LogP, PSA, MW, and number of hydrogen bond donors/acceptors of your compound against the guidelines for good permeability (e.g., Lipinski's Rule of Five). 2. Structure-Activity Relationship (SAR) Analysis: If you have a series of analogs, analyze the relationship between their structural modifications and their PAMPA permeability to identify moieties that negatively impact passive diffusion. |
| Poor Aqueous Solubility | 1. Measure Thermodynamic Solubility: Determine the solubility of your compound in the assay buffer. Precipitation in the donor well will lead to an underestimation of permeability. 2. Optimize Formulation: Consider decreasing the compound concentration, increasing the percentage of a co-solvent like DMSO (while ensuring it doesn't compromise membrane integrity), or using solubility enhancers.[9] |
| Compound Instability | 1. Assess Stability: Verify the stability of your compound in the assay buffer at the experimental pH and temperature over the incubation period. Degradation will result in lower measured concentrations in the acceptor well. |
| Issues with PAMPA Plate or Membrane | 1. Check Membrane Integrity: Use a marker compound (e.g., Lucifer Yellow) to ensure the integrity of the artificial membrane.[5] 2. Proper Plate Coating: Ensure the lipid solution is correctly and evenly applied to the filter plate. |
Scenario 2: Good Permeability in PAMPA but Low Permeability in Caco-2 Assay
This discrepancy often points to the involvement of active efflux transporters in the Caco-2 cells.
| Possible Cause | Troubleshooting Steps |
| Active Efflux | 1. Perform a Bidirectional Caco-2 Assay: Measure the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is a strong indicator of active efflux.[6][10] 2. Use Efflux Pump Inhibitors: Conduct the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). A significant increase in the A-B permeability in the presence of an inhibitor confirms that your compound is a substrate for that transporter.[6] There is evidence that some imidazo-based compounds are substrates for P-gp.[11][12] |
| Metabolism by Caco-2 Cells | 1. Analyze for Metabolites: Caco-2 cells have some metabolic capacity. Analyze the samples from both the donor and receiver compartments for the presence of metabolites of your compound using LC-MS/MS. Significant metabolism can lead to a lower concentration of the parent compound and an underestimation of its permeability. |
| Poor Compound Recovery | 1. Calculate Recovery: Determine the percentage of the compound recovered from the assay system at the end of the experiment. Low recovery can be due to non-specific binding to the plate, accumulation within the cell monolayer, or poor solubility.[10] 2. Use Protein-Containing Buffer: Including Bovine Serum Albumin (BSA) in the receiver buffer can sometimes reduce non-specific binding and improve recovery.[10] |
Quantitative Data Summary
The following tables provide illustrative data on the physicochemical properties and permeability of hypothetical imidazo[1,2-a]pyridine derivatives.
Table 1: Physicochemical Properties of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Molecular Weight (Da) | cLogP | Polar Surface Area (Ų) | H-Bond Donors | H-Bond Acceptors |
| IMPY-001 | 350.4 | 3.2 | 65.7 | 1 | 4 |
| IMPY-002 | 420.5 | 4.5 | 85.1 | 2 | 5 |
| IMPY-003 | 380.4 | 2.1 | 95.3 | 3 | 6 |
| IMPY-004 | 450.6 | 5.2 | 55.4 | 0 | 3 |
Table 2: In Vitro Permeability Data for Imidazo[1,2-a]pyridine Derivatives
| Compound ID | PAMPA Papp (x 10⁻⁶ cm/s) | Caco-2 Papp (A-B) (x 10⁻⁶ cm/s) | Caco-2 Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio | Permeability Class |
| IMPY-001 | 10.5 | 8.2 | 9.1 | 1.1 | High |
| IMPY-002 | 12.1 | 1.5 | 15.3 | 10.2 | Low (Efflux Substrate) |
| IMPY-003 | 0.8 | 0.5 | 0.6 | 1.2 | Low |
| IMPY-004 | 15.3 | 14.1 | 15.8 | 1.1 | High |
| Atenolol (Low Control) | < 1.0 | < 1.0 | < 1.0 | ~1 | Low |
| Propranolol (High Control) | > 10.0 | > 10.0 | > 10.0 | ~1 | High |
Experimental Protocols
Detailed Protocol for Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of imidazo[1,2-a]pyridine derivatives.
Materials:
-
96-well filter plate (e.g., PVDF membrane)
-
96-well acceptor plate
-
Lipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Co-solvent (e.g., DMSO)
-
Test and control compounds
Procedure:
-
Prepare Solutions:
-
Dissolve the test and control compounds in DMSO to create stock solutions (e.g., 10 mM).
-
Prepare the donor solutions by diluting the stock solutions into PBS to the final desired concentration (e.g., 10 µM), with a final DMSO concentration typically ≤ 1%.
-
-
Coat the Filter Plate:
-
Add a small volume (e.g., 5 µL) of the lipid solution to each well of the 96-well filter plate, ensuring the membrane is fully coated.
-
Allow the solvent to evaporate, leaving a lipid layer.
-
-
Prepare the Acceptor Plate:
-
Add buffer (e.g., 300 µL of PBS) to each well of the 96-well acceptor plate.
-
-
Perform the Assay:
-
Add the donor solutions (e.g., 150 µL) to the wells of the coated filter plate.
-
Carefully place the filter plate on top of the acceptor plate to create the "sandwich".
-
Incubate at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
-
Quantification:
-
After incubation, separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
-
Calculate Apparent Permeability (Papp):
-
The Papp value is calculated using the following equation: Papp = (V_A / (Area * Time)) * ln((C_eq - C_A(t)) / C_eq) where V_A is the volume of the acceptor well, Area is the surface area of the membrane, Time is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_eq is the equilibrium concentration.
-
Detailed Protocol for Caco-2 Cell Permeability Assay
Objective: To determine the apparent permeability and efflux ratio of imidazo[1,2-a]pyridine derivatives.
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell® inserts (e.g., 24-well format)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Test and control compounds
-
Efflux pump inhibitors (optional, e.g., verapamil)
-
TEER meter
Procedure:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells according to standard protocols.
-
Seed the cells onto the Transwell® inserts at an appropriate density.
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayers. Only use inserts with TEER values within the acceptable range (typically >200 Ω·cm²).[6]
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the test compound solution to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At specified time points, collect samples from the basolateral chamber and replace with fresh buffer. Also, take a sample from the apical chamber at the beginning and end of the experiment.
-
-
Permeability Measurement (Basolateral to Apical - B to A for Efflux):
-
Repeat the experiment, but add the dosing solution to the basolateral chamber and take samples from the apical chamber to measure efflux.[7]
-
-
Sample Analysis:
-
Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
-
Calculate Apparent Permeability (Papp) and Efflux Ratio:
-
Calculate the Papp for both A-B and B-A directions using the formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: Efflux Ratio = Papp(B-A) / Papp(A-B)
-
Visualizations
Caption: Experimental workflow for assessing the cell permeability of imidazo[1,2-a]pyridine derivatives.
Caption: Troubleshooting logic for low cell permeability of imidazo[1,2-a]pyridine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. PAMPA | Evotec [evotec.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. enamine.net [enamine.net]
- 8. Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acquired Drug Resistance Enhances Imidazoquinoline Efflux by P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of In Vitro Assay Conditions for Ethyl imidazo[1,2-a]pyridine-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing in vitro assays for Ethyl imidazo[1,2-a]pyridine-5-carboxylate and related derivatives.
Troubleshooting Guides
Researchers may encounter several common issues during the in vitro evaluation of this compound. The following table summarizes these potential problems, their likely causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Aqueous Buffer | Low aqueous solubility of the compound. The calculated LogP (XLogP3) for this compound is 2.3, indicating moderate lipophilicity.[1] | - Prepare a high-concentration stock solution in an organic solvent like DMSO. - Minimize the final concentration of the organic solvent in the assay (typically ≤1% v/v). - Perform serial dilutions in the organic solvent before adding to the aqueous buffer. - Use vigorous mixing or vortexing immediately after dilution into the aqueous buffer. |
| High Variability Between Replicates | - Inconsistent pipetting. - Uneven cell distribution in well plates. - Compound precipitation at higher concentrations. | - Ensure proper pipette calibration and consistent technique. - Gently swirl plates after cell seeding to ensure a monolayer. - Visually inspect wells for precipitation after compound addition. - Reduce the highest concentration in the dose-response curve if precipitation is observed. |
| Low or No Compound Activity | - Compound degradation. - Incorrect assay conditions. - The biological target is not sensitive to the compound. | - Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. - Verify assay parameters such as incubation time, temperature, and reagent concentrations. - Confirm the expression and activity of the target in your cell line or assay system. |
| Assay Signal Interference (False Positives/Negatives) | - Autofluorescence of the compound. - Inhibition or enhancement of reporter enzymes (e.g., luciferase, alkaline phosphatase). - Compound aggregation at high concentrations. | - Run a compound-only control (without cells or target) to measure background signal. - Use a different detection method or reporter system if interference is suspected. - Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to minimize aggregation. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro assays?
A1: Due to its moderate lipophilicity, this compound is best dissolved in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-20 mM). This stock can then be serially diluted to working concentrations in your aqueous assay buffer or cell culture medium.
Q2: How can I avoid compound precipitation when diluting my DMSO stock in an aqueous buffer?
A2: To minimize precipitation, it is recommended to perform serial dilutions of your high-concentration stock in DMSO first. Then, add a small volume of the diluted DMSO stock to your pre-warmed aqueous assay buffer or media with vigorous mixing. The final DMSO concentration should be kept low, typically at or below 1% (v/v), and should be consistent across all experimental and control wells.
Q3: My results are not reproducible between experiments. What should I check?
A3: Lack of reproducibility can stem from several factors. Ensure consistent cell culture conditions, including cell passage number and confluency. Always prepare fresh dilutions of your compound from a stock that has not undergone multiple freeze-thaw cycles. Verify the accuracy of your pipetting and the proper functioning of all laboratory equipment, such as plate readers and incubators.
Q4: I am observing high background in my fluorescence-based assay. What could be the cause?
A4: High background fluorescence can be caused by the compound itself (autofluorescence) or by components in the cell culture medium, such as phenol red or serum. To troubleshoot this, run control wells containing only the compound in the assay medium to measure its intrinsic fluorescence. If the compound is fluorescent, you may need to subtract this background from your experimental readings or consider a non-fluorescent assay format. Using a medium without phenol red can also reduce background.
Q5: What are some known signaling pathways affected by imidazo[1,2-a]pyridine derivatives?
A5: Imidazo[1,2-a]pyridine derivatives have been shown to modulate several key signaling pathways implicated in cancer and inflammation. These include the PI3K/Akt/mTOR pathway[2][3][4], the STAT3/NF-κB pathway[5], and the Wnt/β-catenin signaling pathway.[6] The specific pathway affected will depend on the substitution pattern of the imidazo[1,2-a]pyridine core.
Experimental Protocols
General Protocol for Compound Preparation and Dilution
-
Stock Solution Preparation:
-
Weigh out a precise amount of this compound powder.
-
Dissolve the compound in 100% DMSO to a final concentration of 10 mM.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
-
Serial Dilution:
-
Prepare serial dilutions of the 10 mM stock solution in 100% DMSO. For example, to create a 1:3 dilution series, mix 10 µL of the stock with 20 µL of DMSO.
-
For the final dilution into aqueous buffer or cell culture medium, ensure the final DMSO concentration does not exceed 1% (v/v). For instance, add 2 µL of each DMSO dilution to 198 µL of medium.
-
MTT Cell Viability Assay Protocol
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound as described above.
-
Add the desired final concentrations of the compound to the wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity.
-
Incubate for 24-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes.
-
-
Data Acquisition:
In Vitro Kinase Inhibition Assay (Example: PI3Kα)
This protocol is an example of how to assess the inhibitory activity of the compound against a specific kinase.
-
Assay Preparation:
-
Prepare an assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the purified recombinant kinase (e.g., PI3Kα) and its substrate in the assay buffer.
-
-
Compound Addition:
-
Add 2 µL of serially diluted this compound in DMSO to the wells of a 384-well plate.
-
Add 10 µL of the kinase/substrate mix to each well.
-
Incubate for 15 minutes at room temperature.
-
-
Reaction Initiation:
-
Add 10 µL of ATP solution to each well to start the kinase reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Add a detection reagent (e.g., ADP-Glo™ Kinase Assay reagent) to stop the reaction and measure the amount of ADP produced.
-
Incubate as per the manufacturer's instructions.
-
-
Data Acquisition:
Visualizations
Below are diagrams illustrating key concepts and workflows relevant to the in vitro testing of this compound.
Caption: General workflow for an in vitro assay with a small molecule inhibitor.
Caption: Troubleshooting logic for compound precipitation in aqueous buffers.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
References
- 1. This compound | C10H10N2O2 | CID 11127069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT (Assay protocol [protocols.io]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. General Cytotoxicity Assessment by Means of the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. benchchem.com [benchchem.com]
Addressing solubility issues of imidazo[1,2-a]pyridine-5-carboxylate analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with imidazo[1,2-a]pyridine-5-carboxylate analogs during experiments.
Frequently Asked Questions (FAQs)
Q1: My imidazo[1,2-a]pyridine-5-carboxylate analog shows poor solubility in aqueous buffers for my biological assay. What are the initial steps I should take?
A1: When encountering poor aqueous solubility, a systematic approach is recommended. First, it's crucial to quantify both the kinetic and thermodynamic solubility of your compound in the specific assay buffer you intend to use. Kinetic solubility reflects the concentration at which a compound precipitates when added from a DMSO stock solution, mimicking many in vitro assay conditions. Thermodynamic solubility, on the other hand, is the true equilibrium solubility. If the compound's solubility is close to the desired assay concentration, minor modifications to the assay protocol, such as the addition of a small percentage of bovine serum albumin (BSA) or a slight adjustment in the final DMSO concentration, may be sufficient. However, be cautious as these changes can sometimes interfere with the assay. If the intrinsic solubility is significantly lower than your required concentration, more advanced solubilization strategies will be necessary.[1]
Q2: How can I chemically modify the imidazo[1,2-a]pyridine scaffold to improve the solubility of my lead compound?
A2: Structure-Activity Relationship (SAR) studies often focus on enhancing solubility and other pharmacokinetic properties. The primary goal is to introduce polar functional groups without diminishing the compound's potency. Key strategies include:
-
Introduction of Polar Groups: Incorporating polar functionalities like sulfonamides, sulfonyl groups, or additional nitrogen atoms (e.g., a 2-pyridyl group) can increase the polarity and, consequently, the aqueous solubility of the compound.[1]
-
Formation of Carboxamides: Converting a carboxylic acid intermediate into a range of amide analogs is a frequently used tactic. The solubility and other properties can be fine-tuned by varying the amine used in the amide formation.[1]
-
Balancing Lipophilicity and Potency: While larger, more lipophilic substituents can sometimes enhance potency, they often lead to decreased solubility.[1] A careful balance must be struck. For instance, replacing a methyl group with a more polar or ionizable functional group can be advantageous.
Q3: Is salt formation a viable strategy to enhance the solubility of my basic imidazo[1,2-a]pyridine-5-carboxylate analog?
A3: Yes, salt formation is a very common and effective method for increasing the solubility and dissolution rates of ionizable drugs. For a basic compound, forming a salt with a pharmaceutically acceptable acid can significantly improve its aqueous solubility. The success of this approach depends on several factors, including the pKa of the compound, the chosen counter-ion, and the pH of the medium. A salt screening study is recommended to identify the optimal salt form with the best combination of solubility, stability, and crystallinity.
Troubleshooting Guides
Problem 1: Compound precipitates out of solution during my cell-based assay.
-
Possible Cause: The concentration of the compound in the final assay medium exceeds its kinetic solubility.
-
Solution Workflow:
-
Determine Kinetic Solubility: Measure the kinetic solubility of your compound in the cell culture medium. This can be done by preparing serial dilutions of your DMSO stock in the medium and identifying the concentration at which precipitation occurs, often measured by turbidimetry.[1]
-
Adjust Assay Concentration: If possible, lower the final concentration of your compound in the assay to be below its measured kinetic solubility.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) as higher concentrations can be toxic to cells and may also influence compound solubility.
-
Use a Formulation Strategy: If the required concentration is still above the kinetic solubility, consider using a formulation approach such as complexation with cyclodextrins.
-
Problem 2: I am unable to prepare a sufficiently concentrated aqueous stock solution for my experiments.
-
Possible Cause: The intrinsic thermodynamic solubility of the compound is very low.
-
Solution Workflow:
-
pH Modification: Determine the pKa of your compound. If it is ionizable, adjusting the pH of the aqueous solution can significantly increase its solubility. For a basic compound, lowering the pH will increase the proportion of the more soluble protonated form.
-
Co-solvents: Consider the use of a co-solvent system. However, be aware that the co-solvent may affect your experimental system.
-
Salt Formation: For ionizable compounds, forming a salt can dramatically increase aqueous solubility. Conduct a salt screening experiment to identify a suitable salt form.[1]
-
Advanced Formulation: If the above methods are not sufficient, advanced formulation strategies such as the preparation of amorphous solid dispersions or lipid-based formulations may be necessary.[1]
-
Data Presentation
Table 1: Illustrative Data on the Effect of Salt Formation on Aqueous Solubility.
This table provides an example of how forming different salts of a poorly soluble free base can significantly enhance its aqueous solubility.
| Compound Form | Solubility in Water (mg/mL) at 25°C |
| Free Base | < 0.01 |
| Hydrochloride Salt | 5.2 |
| Mesylate Salt | 15.8 |
| Sulfate Salt | 8.5 |
| Tosylate Salt | 2.1 |
Data is illustrative and sourced from Benchchem.[1]
Table 2: Predicted Aqueous Solubility (LogS) of Azo-Based Imidazo[1,2-a]pyridine Derivatives.
The following table presents in silico predicted aqueous solubility (LogS) values for a series of azo-linked imidazo[1,2-a]pyridine derivatives. Lower LogS values indicate lower predicted solubility.
| Compound | Predicted LogS |
| 4a | -6.61 |
| 4b | -6.90 |
| 4c | -7.20 |
| 4d | -7.48 |
| 4e | -5.57 |
| 4f | -5.50 |
Data from in silico prediction using SwissADME and ADMET Lab server.[2]
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method
This protocol outlines the steps to determine the equilibrium solubility of an imidazo[1,2-a]pyridine-5-carboxylate analog.
Materials:
-
Test compound (solid form)
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
HPLC system with a suitable column and UV detector
-
Analytical balance
Procedure:
-
Add an excess amount of the solid compound to a glass vial.
-
Add a known volume of the aqueous buffer to the vial.
-
Seal the vial and place it on an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vial for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, visually inspect the vial to confirm the presence of undissolved solid.
-
Centrifuge the suspension at a high speed to pellet the undissolved solid.
-
Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a standard curve.
-
The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.
Protocol 2: In Situ Salt Screening
This protocol allows for a rapid assessment of potential salt forms to improve solubility without the need for isolating each salt initially.[1]
Materials:
-
Imidazo[1,2-a]pyridine-5-carboxylate free base
-
A selection of pharmaceutically acceptable acids (e.g., hydrochloric acid, methanesulfonic acid, sulfuric acid)
-
Aqueous solution
-
Orbital shaker
-
Filtration apparatus
-
HPLC-UV system
-
X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) instruments
Procedure:
-
Prepare saturated solutions of the free base in aqueous solutions containing a molar excess of each selected acid.
-
Equilibrate the samples by shaking at a constant temperature for 24-48 hours.
-
Filter the samples to remove undissolved solids.
-
Analyze the concentration of the dissolved compound in the filtrate using HPLC-UV to determine the solubility for each potential salt.[1]
-
Collect the residual solid material from each sample.
-
Characterize the solids using XRPD and DSC to confirm the formation of new crystalline salt forms.[1]
-
Select the most promising salt candidates based on solubility data and physicochemical properties for full isolation and further characterization.[1]
Visualizations
Caption: Workflow for troubleshooting poor compound solubility.
Caption: A systematic workflow for salt screening and selection.
References
Technical Support Center: Refinement of Purification Techniques for Polar Imidazo[1,2-a]pyridines
This technical support center is designed for researchers, scientists, and drug development professionals, providing troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of polar imidazo[1,2-a]pyridines.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying polar imidazo[1,2-a]pyridines?
A1: The primary challenges stem from their inherent polarity and basicity. These properties can lead to issues such as poor solubility in less polar organic solvents, strong interaction with silica gel (streaking or irreversible adsorption), and difficulty in achieving sharp peaks during chromatography. Co-crystallization with polar impurities can also complicate purification by recrystallization.
Q2: What are the most common purification techniques for this class of compounds?
A2: The most frequently employed methods are silica gel column chromatography and recrystallization. However, due to the challenges mentioned above, modifications to standard procedures are often necessary. Alternative techniques like reverse-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) can also be effective.
Q3: What are the typical impurities I might encounter?
A3: Impurities are largely dependent on the synthetic route. Common impurities may include unreacted starting materials (e.g., 2-aminopyridines), byproducts from side reactions, and degradation products. For instance, in the synthesis of zolpidem, a well-known imidazo[1,2-a]pyridine, impurities can arise from unreacted intermediates or side reactions.[1][2][3]
Q4: When should I choose recrystallization over chromatography?
A4: Recrystallization is ideal when the crude product is relatively pure (>90%) and a suitable solvent system can be identified that effectively separates the desired compound from the remaining impurities. It is often more scalable and cost-effective than chromatography. If the crude mixture is complex with multiple impurities of similar polarity to the product, column chromatography is generally the better initial choice.
Troubleshooting Guides
Silica Gel Column Chromatography
Issue 1: The compound is not moving from the baseline on the TLC plate, even with highly polar solvents like 100% ethyl acetate.
-
Possible Cause: The compound is highly polar and/or basic, leading to very strong adsorption to the acidic silica gel.
-
Solutions:
-
Add a basic modifier: Incorporate a small amount of a base into your eluent system to neutralize the acidic sites on the silica gel and reduce strong interactions. Common choices include:
-
0.5-2% triethylamine (Et₃N) in your mobile phase (e.g., Dichloromethane/Methanol/Et₃N).
-
A solution of 1-10% ammonium hydroxide in methanol, which is then used as a polar component in a solvent system with dichloromethane.[4]
-
-
Switch to a different stationary phase:
-
Alumina (basic or neutral): Alumina is a good alternative for basic compounds that show strong adsorption to silica.
-
Reverse-phase silica (C18): In this case, you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol) and the elution order is reversed (less polar compounds elute first).
-
-
Issue 2: The compound streaks badly on the TLC plate and during column chromatography.
-
Possible Cause: This is often due to the basic nature of the imidazo[1,2-a]pyridine interacting strongly and non-uniformly with the acidic silica gel. It can also be caused by overloading the column.
-
Solutions:
-
Add a basic modifier: As with the issue of the compound not moving, adding triethylamine or ammonium hydroxide to the eluent can significantly reduce streaking.
-
Reduce the amount of sample loaded: Overloading the column is a common cause of band broadening and streaking. A general guideline is to use a silica-to-crude-product ratio of at least 50:1 by weight.
-
Dry loading: If the compound is not very soluble in the initial eluent, adsorbing it onto a small amount of silica gel before loading it onto the column can lead to a more uniform starting band.
-
Issue 3: The compound appears to be degrading on the column.
-
Possible Cause: The acidic nature of silica gel can cause the degradation of sensitive compounds.
-
Solutions:
-
Deactivate the silica gel: Before packing the column, you can slurry the silica gel in the eluent containing a small amount of a base (like triethylamine) to neutralize it.
-
Use an alternative stationary phase: Alumina or Florisil can be less harsh alternatives to silica gel.
-
Work quickly: Minimize the time the compound spends on the column by using flash chromatography with applied pressure.
-
Recrystallization
Issue 1: The compound "oils out" instead of forming crystals.
-
Possible Cause: The compound is precipitating from the solution at a temperature above its melting point in the chosen solvent system, or the solution is supersaturated with impurities that inhibit crystal lattice formation.
-
Solutions:
-
Use a larger volume of solvent: This will reduce the saturation level and may allow for crystallization to occur at a lower temperature.
-
Cool the solution more slowly: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Slow cooling encourages the formation of a stable crystal lattice.
-
Try a different solvent system: A solvent with a lower boiling point might be more suitable.
-
Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus. The small glass particles can provide a surface for nucleation.
-
Add a seed crystal: If you have a small amount of the pure compound, adding a tiny crystal to the cooled solution can initiate crystallization.
-
Issue 2: No crystals form, even after cooling the solution in an ice bath.
-
Possible Cause: The compound is too soluble in the chosen solvent, even at low temperatures, or the solution is not sufficiently concentrated.
-
Solutions:
-
Evaporate some of the solvent: Gently heat the solution to remove some of the solvent and then allow it to cool again.
-
Use a two-solvent system: Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, while the solution is still hot, add a "poor" solvent (in which the compound is insoluble) dropwise until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
Issue 3: The purity of the compound does not improve after recrystallization.
-
Possible Cause: The impurities have very similar solubility properties to the desired compound and are co-crystallizing.
-
Solution:
-
Perform a preliminary purification: Run the material through a quick silica gel plug or a short column to remove the majority of the impurities before attempting recrystallization.
-
Data Presentation
Table 1: Recommended Solvent Systems for Column Chromatography of Polar Imidazo[1,2-a]pyridines
| Compound Type | Stationary Phase | Eluent System (v/v) | Modifier |
| General Polar Imidazo[1,2-a]pyridines | Silica Gel | Dichloromethane / Methanol | 0.5-2% Triethylamine or Ammonium Hydroxide |
| Imidazo[1,2-a]pyridine-chromones | Silica Gel | Hexanes / Ethyl Acetate (7:3) | None specified |
| Substituted Imidazo[1,2-a]pyridines | Silica Gel | Hexane / Ethyl Acetate (50:50 to 30:70) | None specified |
| Zolpidem and analogues | Silica Gel | Diethyl ether / Dichloromethane / Methanol (2:7.5:0.5) | None specified[5] |
| Highly Basic Imidazo[1,2-a]pyridines | Alumina (Neutral or Basic) | Ethyl Acetate / Hexane or Dichloromethane / Methanol | None typically needed |
| Highly Polar Imidazo[1,2-a]pyridines | Reverse-Phase Silica (C18) | Water / Acetonitrile or Water / Methanol | 0.1% Formic Acid or Acetic Acid |
Experimental Protocols
Protocol 1: Modified Flash Column Chromatography for Polar, Basic Imidazo[1,2-a]pyridines
-
Solvent System Selection:
-
Begin by developing a suitable solvent system using Thin Layer Chromatography (TLC).
-
A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH).
-
If the spot streaks or has a very low Rf, add 1% Triethylamine (Et₃N) to the solvent mixture.
-
Aim for an Rf value of 0.2-0.4 for the desired compound.
-
-
Column Packing:
-
Select a column of appropriate size (a silica-to-crude ratio of 50:1 to 100:1 is recommended).
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 100% DCM with 1% Et₃N).
-
Pour the slurry into the column and allow the silica to settle, ensuring a flat, packed bed. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude imidazo[1,2-a]pyridine in a minimal amount of DCM.
-
If the compound is not fully soluble, consider "dry loading":
-
Dissolve the crude material in a suitable solvent (e.g., DCM or MeOH).
-
Add a small amount of silica gel (approximately 2-3 times the weight of your crude product).
-
Remove the solvent under reduced pressure until a free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
-
-
Elution and Fraction Collection:
-
Begin eluting with the initial, less polar solvent system.
-
Gradually increase the polarity by increasing the percentage of methanol.
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions under reduced pressure. High-vacuum drying may be necessary to remove residual triethylamine.
-
Protocol 2: Two-Solvent Recrystallization
-
Solvent Selection:
-
Identify a "good" solvent in which your compound is highly soluble when hot, and a "poor" solvent in which it is insoluble even when hot. The two solvents must be miscible. Common pairs include Ethanol/Water, Acetone/Hexane, and Ethyl Acetate/Hexane.
-
-
Dissolution:
-
Place the crude, solid imidazo[1,2-a]pyridine in an Erlenmeyer flask.
-
Add the "good" solvent dropwise while heating the mixture to a gentle boil until the solid just dissolves. Use the minimum amount of solvent necessary.
-
-
Addition of "Poor" Solvent:
-
While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness.
-
Add a few more drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this time.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold "poor" solvent or a cold mixture of the two solvents to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or air dry them on the filter paper.
-
Mandatory Visualization
Many imidazo[1,2-a]pyridine derivatives exhibit significant biological activity, often through the modulation of key signaling pathways. Their anti-cancer properties, for example, are frequently linked to the inhibition of kinase pathways such as the PI3K/Akt/mTOR pathway.[6][7][8][9][10] Other derivatives are known to interact with the GABA-A receptor, leading to sedative and anxiolytic effects.[11][12][13]
Caption: PI3K/Akt/mTOR signaling pathway with inhibition by imidazo[1,2-a]pyridines.
References
- 1. alentris.org [alentris.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. Synthesis method of zolpidem tartrate impurities - Eureka | Patsnap [eureka.patsnap.com]
- 5. Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists for the treatment of anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to avoid degradation of Ethyl imidazo[1,2-a]pyridine-5-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help prevent the degradation of Ethyl imidazo[1,2-a]pyridine-5-carboxylate during experiments and storage.
Troubleshooting Guides
Issue 1: Unexpected Impurities or Low Purity of the Compound Upon Receipt or After Storage
If you observe unexpected peaks during analytical testing (e.g., HPLC, LC-MS) of your this compound, or if the purity is lower than expected, it may be due to degradation during shipping or storage.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Exposure to Light | Store the compound in an amber vial or a container protected from light.[1][2] For long-term storage, keep it in a dark cabinet or refrigerator. |
| Exposure to Air (Oxidation) | The imidazo[1,2-a]pyridine ring is electron-rich and can be susceptible to oxidation.[] Store the compound under an inert atmosphere (e.g., argon or nitrogen).[4] Ensure the container is tightly sealed.[2][5] |
| Inappropriate Temperature | Store the compound in a cool, dry place.[2][6] For long-term storage, refrigeration (2-8 °C) is recommended.[7][8] Avoid repeated freeze-thaw cycles. |
| Hydrolysis from Moisture | The ethyl ester group is susceptible to hydrolysis.[9][10] Store in a desiccator or a dry, low-humidity environment. Ensure solvents are anhydrous before use. |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low purity of this compound.
Issue 2: Compound Degradation During Experimental Procedures
Degradation of this compound can occur during experimental workups, purification, or analysis due to incompatible conditions.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Extreme pH (Acidic or Basic Hydrolysis) | The ethyl ester is prone to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid.[9][10][11] Buffer your reaction mixture to a neutral pH if possible. During workup, use mild acids or bases and minimize contact time. |
| Oxidative Conditions | The imidazo[1,2-a]pyridine ring system can be sensitive to oxidation.[][12] Avoid strong oxidizing agents unless they are part of the intended reaction.[1] If possible, degas solvents and run reactions under an inert atmosphere. |
| Photodegradation | The imidazo[1,2-a]pyridine moiety can be sensitive to light, leading to photodegradation.[13][14] Protect your reaction vessel from light by wrapping it in aluminum foil or using amber glassware. |
| Thermal Stress | Prolonged exposure to high temperatures can lead to thermal decomposition.[15] Use the lowest effective temperature for your reaction and avoid unnecessary heating. |
Potential Degradation Pathways:
Caption: Potential degradation pathways for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A: For short-term storage, keep the compound in a tightly sealed container, protected from light, in a cool and dry place. For long-term storage, it is recommended to store the compound under an inert atmosphere (argon or nitrogen) in a refrigerator (2-8 °C).[7][8]
Q2: My experimental results are not reproducible. Could degradation of the starting material be the cause?
A: Yes, inconsistent purity of the starting material due to degradation can lead to poor reproducibility. It is advisable to check the purity of your this compound lot before use, especially if it has been stored for a long time or if you suspect improper storage.
Q3: What solvents are recommended for dissolving this compound?
Q4: How can I monitor the stability of this compound in my experimental conditions?
A: You can perform a forced degradation study.[16][17][18] This involves exposing small aliquots of your compound to your experimental conditions (e.g., specific pH, temperature, light) for a set period and then analyzing the samples by a stability-indicating method like HPLC or LC-MS to quantify any degradation.
Q5: Are there any known incompatibilities for this compound?
A: Based on its chemical structure, this compound is likely incompatible with strong acids, strong bases, strong oxidizing agents, and prolonged exposure to UV light.[1][5][9][10]
Experimental Protocols
Protocol 1: General Procedure for Assessing Hydrolytic Stability
-
Prepare buffer solutions at different pH values (e.g., pH 2, pH 7, pH 9).
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Add a known volume of the stock solution to each buffer solution to a final concentration suitable for analysis.
-
Incubate the solutions at a controlled temperature (e.g., 40 °C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Quench any further reaction by neutralizing the pH if necessary.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the remaining percentage of the parent compound and the formation of any degradants.
Protocol 2: General Procedure for Assessing Photostability
-
Prepare a solution of this compound in a suitable solvent.
-
Place the solution in a photostability chamber with a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
As a control, wrap an identical sample in aluminum foil to protect it from light and place it in the same chamber.
-
At a specified time point, remove both samples and analyze them by a validated stability-indicating HPLC method.
-
Compare the chromatograms of the exposed and control samples to assess the extent of photodegradation.
Disclaimer: The information provided in this technical support center is based on general chemical principles and data for structurally related compounds. It is intended as a guide and should be supplemented with your own experimental observations and data. Always handle chemicals with appropriate personal protective equipment and in a well-ventilated area.
References
- 1. fishersci.com [fishersci.com]
- 2. edenbotanicals.com [edenbotanicals.com]
- 4. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Page loading... [wap.guidechem.com]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. astrochemical.com [astrochemical.com]
- 9. Ethyl Pyridine-4-Carboxylate | CAS 1126-09-6 | High-Purity Manufacturer & Supplier in China [pipzine-chem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijrpr.com [ijrpr.com]
- 14. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ethyl nicotinate - Safety Data Sheet [chemicalbook.com]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 17. asianjpr.com [asianjpr.com]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of Imidazo[1,2-a]pyridine Carboxylate Isomers: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities. The positional isomerism of carboxylate and related carboxamide functionalities on this heterocyclic core profoundly influences its therapeutic potential. This guide provides a comparative analysis of the structure-activity relationships (SAR) of imidazo[1,2-a]pyridine carboxylate isomers, with a focus on their extensively researched antitubercular and anticancer properties.
Antitubercular Activity: A Tale of Positional Importance
The antitubercular activity of imidazo[1,2-a]pyridine derivatives is significantly dictated by the position of the carboxamide group, with the 3-position emerging as a critical site for potent activity.
Key Findings:
-
Position 3 is Preferred: Imidazo[1,2-a]pyridine-3-carboxamides (IPAs) have been extensively studied and have yielded compounds with outstanding potency against drug-susceptible, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb).[1][2][3] The clinical candidate Telacebec (Q203), which targets the QcrB subunit of the cytochrome bc1 complex, belongs to this class, highlighting its therapeutic promise.[2]
-
Position 8 Shows Promise: While less explored, imidazo[1,2-a]pyridine-8-carboxamides have also been identified as a novel series of antimycobacterial agents.[4]
-
Initial Hit at Position 3: The journey towards potent IPAs often starts from an initial hit, such as ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate, which showed weak activity but provided a crucial scaffold for optimization into potent carboxamide analogues.[5]
Comparative Antitubercular Activity of Imidazo[1,2-a]pyridine-3-carboxamide Derivatives
| Compound ID | Modifications on the Imidazo[1,2-a]pyridine Core and Amide Moiety | MIC (µM) against Mtb H37Rv | Selectivity Index (SI) |
| Compound 15 | Imidazo[1,2-a]pyridine-3-carboxamide linked to an indole moiety | 0.10 - 0.19 | >500 |
| Compound 16 | Imidazo[1,2-a]pyridine-3-carboxamide linked to an indole moiety | 0.10 - 0.19 | >500 |
| Compound B1 | N-benzylic imidazo[1,2-a]pyridine carboxamide with a cyclohexylmethyl piperazine side chain | < 0.035 | >1000 |
| IPA-6 | Imidazo[1,2-a]pyridine amide | 0.05 µg/mL | ≥66 |
Data sourced from multiple studies.[1][6][7]
Anticancer Activity: Diverse Mechanisms and Substitution Patterns
The anticancer potential of imidazo[1,2-a]pyridine derivatives is broad, with activity influenced by the substitution pattern across the entire scaffold, not just the carboxylate/carboxamide position. These compounds have been shown to inhibit various cellular pathways crucial for cancer cell survival and proliferation.[8]
Key Findings:
-
Multiple Mechanisms of Action: Imidazo[1,2-a]pyridine derivatives have been developed as covalent inhibitors of KRAS G12C, inhibitors of the PI3K/Akt/mTOR signaling pathway, and tubulin polymerization inhibitors.[8][9][10]
-
Positional Influence on Activity:
-
Position 2: Novel imidazo[1,2-a]pyridine-2-carboxylate derivatives have been synthesized and are under evaluation for their antitubercular and potentially anticancer activities.[11][12]
-
Position 3: The 3-position is a common site for modification in anticancer derivatives. For instance, ethyl 6-(5-(phenyl sulfonamide)pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylate has shown significant activity in non-small cell lung cancer by inhibiting the PI3K/Akt/mTOR pathway.[10]
-
-
Broad Cytotoxicity: Various derivatives have demonstrated cytotoxicity against a range of cancer cell lines, including those in the NCI-60 panel, leukemia, melanoma, and cervical cancer.[10][13]
Comparative Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Substitution Pattern | Target Cancer Cell Line | IC50 (µM) |
| Compound I-11 | Covalent KRAS G12C inhibitor | NCI-H358 (KRAS G12C mutant) | Potent activity reported |
| Compound 8c | Hydrazone derivative | Leukemia K-562 | 1.09 |
| Compound 12b | Iodine-catalyzed synthesis product | Hep-2, HepG2, MCF-7, A375 | 11-13 |
| Compound HB9 | Hybrid of 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid and an amine | A549 (lung cancer) | 50.56 |
Data sourced from multiple studies.[9][12][13][14]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are representative protocols for the key assays mentioned.
Antitubercular Activity Screening: Microplate Alamar Blue Assay (MABA)
This assay is a widely used colorimetric method to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[6][15]
-
Preparation of Mtb Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Compound Dilution: Test compounds are serially diluted in a 96-well microplate.
-
Inoculation: Each well is inoculated with a standardized Mtb suspension.
-
Incubation: The plates are incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: A solution of Alamar Blue is added to each well, and the plates are re-incubated.
-
Data Analysis: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest compound concentration that prevents this color change.
Anticancer Activity Screening: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Visualizing the Research Landscape
The following diagrams illustrate the workflow of SAR studies and a key signaling pathway targeted by these compounds.
Caption: A generalized workflow for the structure-activity relationship (SAR) studies of novel compounds.
Caption: The PI3K/Akt/mTOR signaling pathway, a common target for anticancer imidazo[1,2-a]pyridines.[8][10]
References
- 1. Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antitubercular evaluation of reduced lipophilic imidazo[1,2-a]pyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemmethod.com [chemmethod.com]
- 13. Design, synthesis and mechanistic studies of novel imidazo[1,2-a]pyridines as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
Comparative Analysis of Ethyl imidazo[1,2-a]pyridine-5-carboxylate's Potential Biological Activity Against Known TGF-β/ALK5 Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the potential biological activity of Ethyl imidazo[1,2-a]pyridine-5-carboxylate. While direct experimental data for this specific compound is not publicly available, the broader imidazo[1,2-a]pyridine scaffold has been identified in compounds targeting various protein kinases, including the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2][3][4][5][6][7][8]
Given this precedent, this document outlines a hypothetical comparison against well-established ALK5 inhibitors. The provided experimental protocols and data offer a blueprint for researchers to test this hypothesis and characterize the activity of this compound.
The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and apoptosis.[9][10][11] Its dysregulation is implicated in various diseases, particularly cancer and fibrosis, making ALK5 a significant therapeutic target.[12][13] Inhibitors of this pathway block the phosphorylation of downstream mediators, primarily SMAD2 and SMAD3, thereby mitigating the pro-oncogenic or pro-fibrotic effects of TGF-β.[9][14]
Quantitative Comparison of ALK5 Inhibitors
The following table summarizes the inhibitory potency (IC50) of several known ALK5 inhibitors. These values serve as a benchmark for assessing the potential efficacy of novel compounds like this compound.
| Compound Name | Target(s) | IC50 (nM) | Assay Type |
| This compound | Hypothesized: ALK5 | Data Not Available | - |
| Galunisertib (LY2157299) | ALK5 (TGF-βRI) | 56 | Cell-free |
| SB431542 | ALK5, ALK4, ALK7 | 94 (ALK5) | Cell-free |
| RepSox | ALK5 (TGF-βRI) | 4 (Autophosphorylation) | Cell-free |
| 23 (ATP Binding) | |||
| A-83-01 | ALK5, ALK4, ALK7 | 12 (ALK5) | Cell-free (Transcription) |
IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. Data sourced from multiple references.[15][16][17][18][19][20][21][22][23][24][25][26][27][28][29]
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanism of action and the methods for its evaluation, the following diagrams are provided.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the inhibitory activity of a test compound against ALK5.
In Vitro ALK5 Kinase Assay (ADP-Glo™ Format)
This biochemical assay quantifies the kinase activity of ALK5 by measuring the amount of ADP produced during the phosphorylation of a peptide substrate.[30][31][32]
Materials:
-
Recombinant human ALK5 (TGFβR1)
-
ALK5 peptide substrate (e.g., Casein or a specific peptide like TGFBR1tide)
-
ATP
-
Kinase Assay Buffer
-
Test Compound (this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in Kinase Assay Buffer. A common starting point is a 10-point, 3-fold serial dilution from a high concentration (e.g., 100 µM). Include a DMSO-only vehicle control.
-
Reaction Setup: To each well of the assay plate, add the test compound or vehicle control.
-
Master Mix Preparation: Prepare a master mix containing the ALK5 enzyme and the peptide substrate in Kinase Assay Buffer.
-
Initiate Reaction: Add the master mix to each well, then initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be near its Km value for ALK5.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40-45 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for another 30-45 minutes.[30]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Assay for ALK5 Inhibition (Western Blot for p-SMAD2/3)
This cell-based assay determines the ability of a compound to inhibit TGF-β-induced phosphorylation of SMAD2 and SMAD3 in a cellular environment.[14][33]
Materials:
-
A cell line responsive to TGF-β (e.g., A549, HaCaT, HepG2)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Test Compound (this compound)
-
Recombinant TGF-β1
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-SMAD2/3, anti-total-SMAD2/3, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture: Seed the cells in 6-well plates and grow them to 80-90% confluency.
-
Serum Starvation: To reduce basal signaling, replace the growth medium with serum-free medium and incubate for 12-24 hours.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 1-2 hours.
-
TGF-β Stimulation: Stimulate the cells by adding TGF-β1 to a final concentration of 5-10 ng/mL. Incubate for 30-60 minutes at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody for phospho-SMAD2/3 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
If necessary, strip the membrane and re-probe for total SMAD2/3 and the loading control to normalize the data.
-
-
Data Analysis: Quantify the band intensities for phospho-SMAD2/3 and normalize to the loading control. Calculate the percentage of inhibition of SMAD2/3 phosphorylation for each compound concentration relative to the TGF-β1-stimulated control. This will demonstrate the compound's efficacy in a cellular context.
By employing these established protocols, researchers can effectively determine the biological activity of this compound and rigorously compare its performance against known inhibitors of the TGF-β/ALK5 signaling pathway.
References
- 1. Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 5. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting the Transforming Growth Factor-β Signaling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 11. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy [jcpjournal.org]
- 14. benchchem.com [benchchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. A 83-01 | Cell Signaling Technology [cellsignal.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. selleckchem.com [selleckchem.com]
- 21. apexbt.com [apexbt.com]
- 22. apexbt.com [apexbt.com]
- 23. abmole.com [abmole.com]
- 24. cellagentech.com [cellagentech.com]
- 25. RepSox | ALK5 Inhibitor II | TGFβR-1/ALK5 inhibitor | TargetMol [targetmol.com]
- 26. apexbt.com [apexbt.com]
- 27. selleckchem.com [selleckchem.com]
- 28. caymanchem.com [caymanchem.com]
- 29. selleckchem.com [selleckchem.com]
- 30. bpsbioscience.com [bpsbioscience.com]
- 31. promega.com [promega.com]
- 32. benchchem.com [benchchem.com]
- 33. benchchem.com [benchchem.com]
Validating the Anticancer Potential of Imidazo[1,2-a]pyridines: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework in the design of novel therapeutic agents, with numerous derivatives exhibiting potent in vitro activity across a range of diseases. A significant area of interest is their potential as anticancer agents, often attributed to the inhibition of critical cell signaling pathways. This guide focuses on the in vivo validation of the anticancer properties of this class of compounds, with a specific focus on their activity as inhibitors of the PI3K/Akt/mTOR signaling pathway.
While direct in vivo data for Ethyl imidazo[1,2-a]pyridine-5-carboxylate is not currently available in published literature, this guide will utilize a well-documented derivative from the same class, Compound 15a (a potent PI3K/mTOR dual inhibitor), to illustrate the transition from in vitro findings to in vivo validation. We will compare its performance against a known alternative, Gedatolisib (PF-05212384) , a dual PI3K/mTOR inhibitor that has undergone clinical investigation. This comparative analysis will provide a framework for researchers to evaluate the potential of novel imidazo[1,2-a]pyridine derivatives.
In Vitro Activity Comparison
The initial assessment of a compound's anticancer potential lies in its in vitro activity against cancer cell lines and its ability to inhibit specific molecular targets. The following table summarizes the in vitro data for our representative imidazo[1,2-a]pyridine derivative and the comparator.
| Compound | Target | In Vitro Assay | Cell Line | IC50 (nM) |
| Compound 15a (Imidazo[1,2-a]pyridine derivative) | PI3Kα | Kinase Assay | - | 0.20 |
| mTOR | Kinase Assay | - | 21 | |
| Proliferation | Cell Viability | HCT-116 | 10 | |
| Gedatolisib (PF-05212384) | PI3Kα | Kinase Assay | - | 0.4 |
| mTOR | Kinase Assay | - | 1.6 | |
| Proliferation | Cell Viability | HCT-116 | 11 |
In Vivo Efficacy: Xenograft Models
The true test of an anticancer compound's potential is its ability to inhibit tumor growth in a living organism. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for preclinical in vivo evaluation.
Experimental Workflow for Xenograft Studies
Cross-Reactivity Profiling of Ethyl imidazo[1,2-a]pyridine-5-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental cross-reactivity profiling data for Ethyl imidazo[1,2-a]pyridine-5-carboxylate is not extensively available in the public domain. This guide provides a representative cross-reactivity profile based on data from structurally related imidazo[1,2-a]pyridine derivatives that have been evaluated against broad kinase panels. The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore in kinase inhibitor discovery, and therefore, this analysis serves as a valuable surrogate for understanding potential off-target interactions.
The following data is based on a representative imidazo[1,2-a]pyridine derivative, herein referred to as Compound-Analog 1 , a potent inhibitor of Aurora kinases and FLT3, to illustrate a typical cross-reactivity profile for this class of compounds.
Data Presentation: Kinase Selectivity Profile of Compound-Analog 1
The following table summarizes the inhibitory activity of Compound-Analog 1 against a panel of 442 kinases. The data is presented as the percentage of control, where a lower percentage indicates stronger binding and inhibition. The selectivity score S(10) is the number of kinases with >90% inhibition divided by the total number of kinases tested.
| Target Kinase | Percent of Control @ 1 µM | Target Kinase | Percent of Control @ 1 µM |
| Aurora-A | 3.4 | GSK3A | 78 |
| Aurora-B | 1 | GSK3B | 82 |
| Aurora-C | 16 | CDK2 | 85 |
| FLT3 | <10 | CDK5 | 91 |
| FLT3-ITD | <10 | ROCK1 | 75 |
| FLT3(D835Y) | <10 | ROCK2 | 79 |
| ABL1 | 88 | PLK1 | 68 |
| ALK | 92 | CHEK1 | 81 |
| AKT1 | 95 | CHEK2 | 84 |
| BRAF | 98 | MET | 72 |
| EGFR | 94 | VEGFR2 | 65 |
| ERBB2 | 96 | PDGFRB | 58 |
| FAK | 89 | SRC | 80 |
| FGFR1 | 76 | LCK | 83 |
| FGFR2 | 79 | FYN | 85 |
| IGF1R | 91 | YES | 87 |
| INSR | 93 | p38a | 90 |
| JAK2 | 87 | JNK1 | 92 |
| JAK3 | 89 | MEK1 | 97 |
| KIT | 70 | ERK1 | 99 |
| Selectivity Score S(10) = 0.057 (22 hits out of 386 non-mutant kinases) |
Data is representative and compiled from studies on imidazo[4,5-b]pyridine-based kinase inhibitors which share a similar core structure and mechanism of action.
Experimental Protocols
The cross-reactivity data presented is typically generated using a competitive binding assay, such as the KINOMEscan™ platform.
KINOMEscan™ Competition Binding Assay Protocol
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
-
Reagents and Materials:
-
DNA-tagged kinases (DiscoverX).
-
Immobilized active-site directed ligand on a solid support (e.g., beads).
-
Test compound (this compound analog).
-
Binding buffer.
-
Wash buffer.
-
qPCR reagents.
-
-
Procedure:
-
Kinases are prepared as fusions with a unique DNA tag.
-
An active-site directed ligand is immobilized on a solid support.
-
The test compound is incubated with the DNA-tagged kinase and the immobilized ligand in binding buffer.
-
The mixture is allowed to reach equilibrium.
-
The solid support is washed to remove unbound kinase.
-
The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.
-
The results are reported as a percentage of the DMSO control (% Control), where a lower value indicates a stronger interaction between the test compound and the kinase.
-
Mandatory Visualization
Comparative Docking Analysis of Imidazo[1,2-a]pyridine Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the docking performance of various imidazo[1,2-a]pyridine derivatives against several key biological targets. The information is compiled from recent studies and presented with supporting experimental data to facilitate informed decisions in drug discovery projects.
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic ring system that forms the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] Molecular docking simulations are a crucial in silico tool to predict the binding affinity and interaction patterns of these compounds with their respective biological targets, thereby guiding the synthesis and development of more potent drug candidates.
This guide summarizes the quantitative data from several studies that have investigated the docking of imidazo[1,2-a]pyridine derivatives against various protein targets. It also provides an overview of the experimental protocols used in these docking studies and visual representations of a general computational workflow and a relevant signaling pathway.
Quantitative Docking Analysis
The following tables summarize the docking scores of various imidazo[1,2-a]pyridine derivatives against their respective biological targets. Lower docking scores generally indicate a higher predicted binding affinity.
| Compound/Derivative | Target Protein (PDB ID) | Docking Score (kcal/mol) | Reference |
| Imidazo[1,2-a]pyridine Hybrid (HB7) | Human Leukotriene A4 Hydrolase (3U9W) | -11.237 | [3][4] |
| Azo-linked Imidazo[1,2-a]pyridine (4b) | Bacterial Gyrase B (GyrB) | -10.4 | [5] |
| Imidazo[1,2-a]pyridine Derivative (Compound C) | Oxidoreductase | -9.207 | [6] |
Table 1: Comparative Docking Scores of Imidazo[1,2-a]pyridine Derivatives against Various Targets
| Derivative | Farnesyl Diphosphate Synthase (MolDock Score) | Phosphodiesterase 3B (MolDock Score) | CXCR4 (MolDock Score) | GABAA (MolDock Score) | Reference |
| 4k | -160.331 | -132.88 | -123.837 | -108.62 | [7][8] |
| 4g | -158.986 | -130.15 | -121.282 | -106.99 | [7][8] |
| 4l | -158.102 | -128.80 | -120.176 | -105.87 | [7][8] |
Table 2: MolDock Scores of Imidazo[1,2-a]pyridin-3-yl Derivatives against Multiple Targets.[7][8]
Experimental Protocols: Molecular Docking
The following provides a generalized methodology for the molecular docking simulations cited in the reviewed studies.
1. Ligand and Protein Preparation:
-
Ligand Preparation: The 3D structures of the imidazo[1,2-a]pyridine derivatives are sketched using chemical drawing software and then optimized using computational methods such as Molecular Mechanics (MM2) and semi-empirical (AM1) calculations until a low root-mean-square (RMS) gradient is achieved (e.g., < 0.001 kcal mol⁻¹ Å⁻¹).[9]
-
Protein Preparation: The X-ray crystallographic structures of the target proteins are retrieved from the Protein Data Bank (PDB).[7][9] All crystallographic water molecules are typically removed from the protein structure. The protein is then prepared for docking by adding hydrogen atoms and assigning appropriate charges.[9]
2. Docking Simulation:
-
Software: Docking studies are performed using software such as Molegro Virtual Docker (MVD).[9]
-
Binding Site Identification: The active site of the target protein is identified, often based on the co-crystallized ligand in the PDB structure.
-
Docking Algorithm: The docking simulations are carried out using algorithms that explore the conformational space of the ligand within the defined binding site and score the different poses based on a scoring function. The pose with the lowest energy score is typically considered the most favorable binding mode.
3. Analysis of Results:
-
The docking results are analyzed to identify the best-docked poses, the corresponding binding energies (docking scores), and the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.
Visualizing Computational and Biological Pathways
To better understand the context of these docking studies, the following diagrams illustrate a typical computational workflow and a relevant biological pathway.
Caption: A generalized workflow for molecular docking studies.
Caption: The role of LTA4H in the inflammatory pathway.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 3. chemmethod.com [chemmethod.com]
- 4. chemmethod.com [chemmethod.com]
- 5. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Ethyl imidazo[1,2-a]pyridine-5-carboxylate and Other Heterocyclic Scaffolds in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to a significant focus on heterocyclic compounds, with the imidazo[1,2-a]pyridine scaffold emerging as a "privileged" structure in medicinal chemistry.[1] This guide provides a comparative overview of the efficacy of ethyl imidazo[1,2-a]pyridine-5-carboxylate and its derivatives against other prominent heterocyclic scaffolds, supported by experimental data from preclinical studies. While specific quantitative data for the this compound ester at the 5-position is limited in publicly available research, this guide will leverage data from closely related imidazo[1,2-a]pyridine analogs to provide a comprehensive comparison.
Executive Summary
The imidazo[1,2-a]pyridine scaffold demonstrates broad-spectrum biological activity, with numerous derivatives exhibiting potent anticancer, and antitubercular properties.[1] The primary mechanism of anticancer action for many imidazo[1,2-a]pyridine derivatives involves the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.[1][2] Comparative studies suggest that imidazo[1,2-a]pyridine derivatives can exhibit superior or comparable efficacy to other well-established heterocyclic scaffolds such as benzimidazoles, pyrimidines, and purines in various cancer cell lines.
Efficacy of Imidazo[1,2-a]pyridine Derivatives: A Quantitative Comparison
The following tables summarize the in vitro cytotoxic activity (IC50 values) of various imidazo[1,2-a]pyridine derivatives against a panel of human cancer cell lines. This data is compared with the activity of other heterocyclic compounds where available.
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine-oxadiazole hybrid (6d) | A549 (Lung) | 2.8 ± 0.02 | [3] |
| Imidazo[1,2-a]pyridine-quinoline hybrid (8) | HeLa (Cervical) | 0.34 | [4] |
| MDA-MB-231 (Breast) | 0.32 | [4] | |
| ACHN (Renal) | 0.39 | [4] | |
| HCT-15 (Colon) | 0.31 | [4] | |
| Imidazo[1,2-a]pyridine-quinoline hybrid (12) | MDA-MB-231 (Breast) | 0.29 | [4] |
| Imidazo[1,2-a]pyridine-carbazole hybrid (13) | HCT-15 (Colon) | 0.30 | [4] |
| Imidazo[1,2-a]pyridine derivative (IP-5) | HCC1937 (Breast) | 45 | [5][6] |
| Imidazo[1,2-a]pyridine derivative (IP-6) | HCC1937 (Breast) | 47.7 | [5][6] |
| Imidazo[1,2-a]pyridine derivative (HS-104) | MCF-7 (Breast) | 1.2 | [5] |
| Imidazo[1,2-a]pyridine derivative (HS-106) | MCF-7 (Breast) | < 10 | [5] |
Table 2: Comparative Anticancer Activity of Imidazo[1,2-a]pyridines and Other Heterocyclic Scaffolds
| Heterocyclic Scaffold | Compound Example | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine | Imidazopyridine-benzimidazole conjugate (11i) | A549 (Lung) | 1.48 | [7] |
| Imidazopyridine-benzimidazole conjugate (11p) | A549 (Lung) | 1.92 | [7] | |
| Benzimidazole | Thiazole-benzimidazole derivative (44) | MCF-7 (Breast) | 6.30 | [3] |
| Thiazole-benzimidazole derivative (45) | MCF-7 (Breast) | 5.96 | [3] | |
| Purine | Purine derivative (46) | MDA-MB-231 (Breast) | 1.22 | [3] |
| Purine derivative (48) | MDA-MB-231 (Breast) | 2.29 | [3] | |
| Imidazo[1,2-a]pyrazine | Imidazo[1,2-a]pyrazine derivative (12b) | Hep-2 (Laryngeal) | 11 | [8] |
| HepG2 (Liver) | 13 | [8] | ||
| MCF-7 (Breast) | 11 | [8] | ||
| A375 (Melanoma) | 11 | [8] |
Signaling Pathway and Mechanism of Action
The anticancer activity of many imidazo[1,2-a]pyridine derivatives is attributed to their ability to inhibit the PI3K/Akt/mTOR signaling pathway. This pathway is a key regulator of cell proliferation, survival, and apoptosis, and its aberrant activation is a common feature in many cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Head-to-Head Comparison of Imidazo[1,2-a]pyridine-3-carboxylate and -5-carboxylate Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have garnered significant attention for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This guide provides a head-to-head comparison of two key positional isomers: imidazo[1,2-a]pyridine-3-carboxylate and -5-carboxylate derivatives, with a focus on their potential as anticancer agents.
While extensive research has been conducted on the C3-substituted imidazo[1,2-a]pyridines, including the 3-carboxylate and 3-carboxamide analogs, there is a notable scarcity of published data on the corresponding C5-carboxylate derivatives. This guide summarizes the available experimental data for the 3-carboxylate derivatives and highlights the current knowledge gap regarding their C5-counterparts, suggesting a promising avenue for future research and development in cancer therapeutics.
Physicochemical Properties
A fundamental aspect of drug design involves understanding the physicochemical properties of the lead compounds. While detailed comparative experimental data is limited, general characteristics can be inferred from the core structures.
| Property | Imidazo[1,2-a]pyridine-3-carboxylate | Imidazo[1,2-a]pyridine-5-carboxylate |
| Structure | Ester group at the 3-position of the imidazole ring. | Ester group at the 5-position of the pyridine ring. |
| Electronic Effects | The ester group at C3 influences the electron density of the imidazole ring. | The ester group at C5 influences the electron density of the pyridine ring. |
| Synthetic Accessibility | Readily synthesized through various established methods. | Synthesis is less commonly reported in the literature. |
Biological Activity: A Focus on Anticancer Properties
The primary focus of this comparison is the anticancer activity of these two classes of derivatives. The available data predominantly centers on the 3-substituted analogs, which have shown promising activity against various cancer cell lines, often through the inhibition of key signaling pathways.
Imidazo[1,2-a]pyridine-3-carboxylate and -3-carboxamide Derivatives
Derivatives with substitution at the 3-position have demonstrated significant potential as anticancer agents. Notably, ethyl 6-(5-(phenyl sulfonamide)pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylate has been reported to exhibit significant anticancer activity in non-small cell lung cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway.[3] Furthermore, a variety of imidazo[1,2-a]pyridine-3-carboxamide derivatives have been synthesized and evaluated for their potent antitubercular and anticancer activities.[4]
Table 1: Anticancer and Kinase Inhibitory Activities of Imidazo[1,2-a]pyridine-3-carboxylate and -3-carboxamide Derivatives
| Compound | Target/Cell Line | Activity (IC₅₀/MIC) | Reference |
| Ethyl 6-(5-(phenyl sulfonamide)pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylate | Non-small cell lung cancer cells | Not specified | [3] |
| Imidazo[1,2-a]pyridine-3-carboxamide derivatives | H37Rv strain of tuberculosis | 0.10-0.19 μM (MIC) | [4] |
| Imidazo[1,2-a]pyridine-3-carboxamide derivatives | Multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of TB | 0.05-1.5 μM (MIC) | [4] |
| Novel Imidazo[1,2-a]pyridine derivatives (IP-5, IP-6, IP-7) | HCC1937 breast cancer cells | 45 µM, 47.7 µM, 79.6 µM (IC₅₀) | [5][6] |
| 6-(5-(2,4-difluorophenylsulfonamido)-6-methoxypyridin-3-yl)-N-(2-morpholino ethyl)imidazo [1,2-a]pyridine-3-carboxamide | HCT-116, SK-HEP-1, MDA-MB-231, SNU638, and A549 cell lines | 0.01 - 0.11 µM (IC₅₀) | [7] |
Imidazo[1,2-a]pyridine-5-carboxylate Derivatives
There is a significant lack of publicly available data on the biological activity of imidazo[1,2-a]pyridine-5-carboxylate derivatives. This represents a critical knowledge gap and a promising area for future investigation. The distinct electronic and steric properties of the 5-substituted scaffold compared to the 3-substituted isomer could lead to novel structure-activity relationships and potentially new therapeutic applications.
Signaling Pathway Involvement: The PI3K/Akt/mTOR Pathway
Several imidazo[1,2-a]pyridine derivatives exert their anticancer effects by modulating key cellular signaling pathways. The PI3K/Akt/mTOR pathway is a frequently implicated target.[3] This pathway plays a crucial role in regulating cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key experimental assays are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow:
Materials:
-
Imidazo[1,2-a]pyridine derivatives
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivatives. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Workflow:
Materials:
-
Purified recombinant kinase
-
Specific kinase substrate (peptide or protein)
-
ATP
-
Imidazo[1,2-a]pyridine derivatives
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radioactive [γ-³²P]ATP)
-
Microplate reader (luminescence, fluorescence, or scintillation counter)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the imidazo[1,2-a]pyridine derivatives. Prepare solutions of the kinase, substrate, and ATP in the appropriate assay buffer.
-
Kinase Reaction: In a microplate, add the kinase and the test compound. After a pre-incubation period, initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubation: Incubate the reaction mixture at a specific temperature for a defined period.
-
Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Signal Measurement: Measure the signal (luminescence, fluorescence, or radioactivity) using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Conclusion and Future Directions
The available evidence strongly suggests that imidazo[1,2-a]pyridine-3-carboxylate and its corresponding carboxamide derivatives are a promising class of compounds for the development of novel anticancer agents, particularly through the inhibition of the PI3K/Akt/mTOR signaling pathway. However, the almost complete absence of biological data for the imidazo[1,2-a]pyridine-5-carboxylate regioisomers represents a significant and intriguing gap in the current scientific literature.
The distinct substitution pattern of the 5-carboxylate derivatives may lead to unique interactions with biological targets, potentially offering improved potency, selectivity, or pharmacokinetic profiles. Therefore, a systematic investigation into the synthesis and biological evaluation of imidazo[1,2-a]pyridine-5-carboxylate derivatives is highly warranted. Such studies would not only provide a more complete picture of the structure-activity relationships within this important heterocyclic family but could also uncover novel lead compounds for the next generation of targeted cancer therapies. Researchers in the field are strongly encouraged to explore this untapped area of chemical space.
References
- 1. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating the Mechanism of Action of Ethyl imidazo[1,2-a]pyridine-5-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis to validate the potential mechanisms of action of Ethyl imidazo[1,2-a]pyridine-5-carboxylate. While direct experimental data for this specific compound is limited in publicly available literature, this document extrapolates its likely biological activities based on the well-documented pharmacology of the imidazo[1,2-a]pyridine scaffold. We compare its potential performance with established therapeutic agents, supported by experimental protocols and data from closely related analogs.
Introduction to this compound
This compound belongs to the imidazo[1,2-a]pyridine class of heterocyclic compounds, a scaffold recognized as a "privileged structure" in medicinal chemistry due to its wide range of biological activities.[1] Derivatives of this core have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[2] Although specific data for the 5-carboxylate ester is sparse, the imidazo[1,2-a]pyridine nucleus is known to interact with several key signaling pathways implicated in cancer and other diseases.
Based on the activities of structurally related imidazo[1,2-a]pyridine derivatives, three primary potential mechanisms of action for this compound are explored in this guide:
-
Inhibition of the PI3K/Akt/mTOR Signaling Pathway: A central pathway regulating cell growth, proliferation, and survival, which is often dysregulated in cancer.
-
Inhibition of Tubulin Polymerization: Disrupting the dynamics of microtubules, essential components of the cytoskeleton involved in cell division.
-
Modulation of the STAT3/NF-κB Signaling Pathway: Key transcription factors that play critical roles in inflammation and cancer progression.
This guide will compare the hypothetical action of this compound against well-established drugs targeting these pathways: Gefitinib (an EGFR inhibitor that impacts the PI3K/Akt pathway), Paclitaxel (a microtubule stabilizer), and Stattic (a STAT3 inhibitor).
Comparative Analysis of Potential Mechanisms of Action
The following sections detail the potential mechanisms of action and provide a comparative overview with alternative compounds.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that promotes cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway, suggesting that this compound may exhibit similar activity.[3]
Comparison with Gefitinib:
Gefitinib is an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, an upstream activator of the PI3K/Akt pathway.[4][5][6][7] By blocking EGFR, Gefitinib effectively downregulates PI3K/Akt signaling in EGFR-dependent cancers.[4][5][6][7] While Gefitinib acts at the receptor level, some imidazo[1,2-a]pyridines have been shown to directly inhibit PI3K isoforms.[3]
Table 1: Comparison of PI3K/Akt/mTOR Pathway Inhibitors
| Feature | This compound (Hypothesized) | Gefitinib (Established) |
| Target | Potentially direct PI3K inhibitor | EGFR Tyrosine Kinase |
| Mechanism | Competitive inhibition of ATP binding to PI3K | Competitive inhibition of ATP binding to EGFR |
| Reported IC50 | Data not available | ~0.033 µM (EGFR kinase assay) |
| Cellular Effect | Inhibition of cell proliferation, induction of apoptosis | Inhibition of proliferation in EGFR-mutant cells |
Experimental Protocol: In Vitro PI3K Kinase Assay
This assay measures the direct inhibitory effect of a compound on the activity of PI3K isoforms.
-
Reagents: Recombinant human PI3K isoforms (e.g., PI3Kα, β, δ, γ), lipid substrate (e.g., PIP2), ATP, kinase buffer, detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Add kinase buffer, PI3K enzyme, and the test compound (this compound or Gefitinib as a control for pathway inhibition) to a 96-well plate.
-
Initiate the kinase reaction by adding the lipid substrate and ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.
-
-
Data Analysis: Calculate the percentage of inhibition relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway Diagram:
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Inhibition of Tubulin Polymerization
Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Some imidazo[1,2-a]pyridine derivatives have been reported to inhibit tubulin polymerization.
Comparison with Paclitaxel:
Paclitaxel is a classic anticancer drug that functions as a microtubule-stabilizing agent. It binds to β-tublin, promoting polymerization and preventing depolymerization, leading to the formation of non-functional microtubule bundles and cell cycle arrest.[8] In contrast, the hypothesized mechanism for this compound, based on some analogs, would be the inhibition of tubulin polymerization, similar to colchicine or vinblastine.
Table 2: Comparison of Tubulin-Targeting Agents
| Feature | This compound (Hypothesized) | Paclitaxel (Established) |
| Target | β-tubulin | β-tubulin |
| Mechanism | Inhibition of tubulin polymerization | Stabilization of microtubules |
| Reported EC50 | Data not available | ~10 nM - 23 µM (in vitro polymerization)[8] |
| Cellular Effect | G2/M phase cell cycle arrest, apoptosis | G2/M phase cell cycle arrest, apoptosis |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin in a cell-free system.
-
Reagents: Purified tubulin, GTP, polymerization buffer, fluorescent reporter dye (e.g., DAPI), test compounds.
-
Procedure:
-
In a 96-well plate, combine tubulin, GTP, and the test compound (this compound or Paclitaxel as a control).
-
Initiate polymerization by warming the plate to 37°C.
-
Monitor the increase in fluorescence (or absorbance at 340 nm) over time using a plate reader.
-
-
Data Analysis: Plot fluorescence intensity versus time. For inhibitors, a decrease in the rate and extent of polymerization is expected. For stabilizers like paclitaxel, an increase is expected. Calculate the EC50 value from a dose-response curve.
Experimental Workflow Diagram:
References
- 1. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 6. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemmethod.com [chemmethod.com]
- 8. pubs.acs.org [pubs.acs.org]
Benchmarking the synthetic efficiency of different routes to imidazo[1,2-a]pyridine esters
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Efficiencies
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of an ester functionality onto this heterocyclic system provides a versatile handle for further molecular elaboration, making the efficient synthesis of imidazo[1,2-a]pyridine esters a critical undertaking in drug discovery and development. This guide provides a comparative analysis of three prominent synthetic routes to these valuable compounds: a one-pot, three-component condensation, a microwave-assisted condensation, and a copper-catalyzed three-component reaction. The performance of each method is benchmarked based on reported yields, reaction times, and operational simplicity, with detailed experimental protocols provided for reproducibility.
Quantitative Comparison of Synthetic Routes
The following table summarizes the key performance metrics for the three selected synthetic methodologies, offering a clear comparison of their efficiencies.
| Synthetic Route | Target Ester | Yield (%) | Reaction Time | Key Reagents | Conditions |
| One-Pot, Two-Step Condensation | Ethyl imidazo[1,2-a]pyridine-3-carboxylate | Moderate to High | 6 hours | 2-Aminopyridine, N,N-dimethylformamide dimethyl acetal, Ethyl bromoacetate | Reflux |
| Microwave-Assisted Condensation | Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate | 75% | 20-30 minutes | 5-Methyl-2-aminopyridine, Ethyl 2-chloroacetoacetate | Microwave irradiation at 120 °C |
| Copper-Catalyzed Three-Component Reaction | Ethyl 2-(tosylamido)imidazo[1,2-a]pyridine-3-carboxylate | 83% | 6 hours | 2-Aminopyridine, Ethyl propiolate, p-Tosyl azide, Copper(I) iodide | 80 °C |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
Safety Operating Guide
Proper Disposal of Ethyl Imidazo[1,2-a]pyridine-5-carboxylate: A Comprehensive Guide
For researchers and professionals in drug development, the safe handling and disposal of chemical compounds are paramount for ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of Ethyl imidazo[1,2-a]pyridine-5-carboxylate (CAS No. 177485-39-1), a heterocyclic compound utilized in pharmaceutical research. Adherence to these protocols is critical for minimizing risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be familiar with the hazard profile of this compound. Based on available safety data, this compound is classified as harmful and an irritant.
Key Hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Therefore, all handling and disposal activities must be conducted in a well-ventilated area, preferably within a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times to prevent skin and eye contact. Avoid generating dust or aerosols of the compound.
Summary of Disposal and Safety Information
The following table summarizes the essential safety and disposal information for this compound.
| Parameter | Information | Citation |
| Chemical Name | This compound | [1] |
| CAS Number | 177485-39-1 | [1][2] |
| Physical Form | Solid | [1] |
| Signal Word | Warning | [1] |
| Hazard Pictogram | GHS07 (Harmful) | [1] |
| Hazard Statements | H302, H315, H319, H335 | [1] |
| Precautionary Statements | P261, P305+P351+P338 | [1] |
| Incompatible Materials | Bases, Amines, Oxidizing agents | [3] |
| Storage | Store in a cool, dry, well-ventilated place in a tightly closed container. | [1][3] |
| Spill Cleanup | Sweep up solid material, avoid dust formation, and place in a suitable, labeled container for disposal. | [3][4] |
| Disposal | Dispose of contents and container to an approved waste disposal plant. Do not pour down the drain. | [3][5] |
Detailed Disposal Protocols
The proper disposal of this compound, whether as pure compound, contaminated materials, or in solution, must follow established hazardous waste procedures.
Procedure for Unused or Waste this compound (Solid)
-
Containerization: Carefully transfer the solid waste into a designated, sealable, and clearly labeled hazardous waste container. The container should be compatible with the chemical.
-
Labeling: Affix a completed hazardous waste label to the container as soon as the first quantity of waste is added. The label must include the chemical name ("this compound"), CAS number, and the associated hazards (Harmful, Irritant).
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials such as strong oxidizers and acids.[6]
-
Collection: Once the container is full or is no longer in use, arrange for its collection by a licensed hazardous waste disposal service. Complete all necessary waste manifest forms as required by your institution and local regulations.
Procedure for Contaminated Labware and PPE
-
Segregation: Collect all disposable items contaminated with this compound, such as gloves, weighing paper, and pipette tips, in a separate, clearly labeled hazardous waste bag or container.
-
Decontamination of Non-Disposable Items: For non-disposable items like glassware, decontaminate them thoroughly using an appropriate solvent in a chemical fume hood. The resulting solvent rinse should be collected as hazardous waste.
-
Disposal of Contaminated Materials: The labeled container with contaminated solid waste should be sealed and disposed of through the institutional hazardous waste program.
Procedure for Solutions Containing this compound
-
Collection: Collect all aqueous and organic solutions containing this compound in a designated, sealed, and compatible hazardous waste container. Do not mix with incompatible waste streams.
-
Labeling: Clearly label the container with the chemical name, concentration, and a description of the solvent.
-
Disposal: The liquid hazardous waste must be disposed of through a certified chemical waste disposal company. Incineration is a common method for the disposal of such organic chemical waste.[7]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal decision workflow for this compound.
References
- 1. This compound | 177485-39-1 [sigmaaldrich.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
Essential Safety and Operational Guide for Handling Ethyl imidazo[1,2-a]pyridine-5-carboxylate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl imidazo[1,2-a]pyridine-5-carboxylate. It offers procedural, step-by-step guidance to ensure safe operational and disposal practices.
Hazard Identification and Classification
Based on analogous compounds, potential hazards may include:
-
Skin irritation or corrosion.
-
Serious eye irritation or damage.[1]
-
Respiratory irritation if inhaled.[1]
-
Harmful if swallowed, in contact with skin, or if inhaled.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory to minimize exposure risk when handling this compound.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles conforming to recognized standards (e.g., EN 166 or NIOSH).[2] |
| Face Shield | Recommended when there is a significant risk of splashing or dust generation.[2][3] | |
| Skin Protection | Chemical-resistant Gloves | Butyl rubber or PVA gloves are often recommended for handling pyridine compounds. Always inspect gloves for integrity before use.[2] |
| Laboratory Coat | A fully buttoned lab coat, preferably made of a flame-resistant material.[2][3] | |
| Respiratory Protection | Air-Purifying Respirator | Use a NIOSH-approved respirator with appropriate cartridges if working outside of a fume hood or if dust/aerosols are generated.[3][4] |
| Footwear | Closed-toe Shoes | Required in all laboratory settings where chemicals are handled.[2] |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Ensure an eye wash station and emergency shower are readily accessible in the immediate work area.[3]
2. Weighing and Aliquoting:
-
PPE: Don all mandatory PPE as specified in the table above.
-
Static Control: To prevent the dispersal of powder due to static electricity, consider using anti-static weighing paper or a grounded balance.
-
Spill Prevention: Use a spatula for careful transfer of the solid. Avoid pouring the powder directly to prevent dust generation.[2] Place absorbent material under the weighing area to contain any potential spills.
3. Dissolving and Reactions:
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
If the process involves heating, conduct the procedure in the fume hood and use appropriate apparatus to control temperature and prevent uncontrolled reactions.
4. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
-
Decontaminate all work surfaces after the procedure is complete.
-
Remove and properly store or dispose of PPE. Contaminated disposable PPE should be treated as hazardous waste.
Disposal Plan
1. Waste Segregation and Collection:
-
Chemical Waste: Collect all waste containing this compound, including unused product and solutions, in a designated, sealed, and clearly labeled hazardous waste container.[2] The container must be chemically compatible with the waste.
-
Solid Waste: All disposable items contaminated with the compound, such as gloves, weighing paper, and absorbent pads, must be disposed of as hazardous solid waste.[2] Place these items in a designated, labeled, and sealed waste bag or container.[2]
2. Labeling:
-
The waste container label must include the full chemical name, "this compound," and list all other constituents. Appropriate hazard warnings (e.g., "Irritant," "Toxic") should be clearly visible.
3. Storage of Waste:
-
Store waste containers in a designated satellite accumulation area, away from incompatible materials, until collection.[2]
4. Waste Pickup:
-
Arrange for the collection of all hazardous waste by a licensed environmental waste management company, following all local, state, and federal regulations.[2][6]
Experimental Workflow and Safety Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
